Troglitazone glucuronide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C30H35NO11S |
|---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H35NO11S/c1-13-14(2)24-18(15(3)23(13)40-28-22(34)20(32)21(33)25(41-28)27(36)37)9-10-30(4,42-24)12-39-17-7-5-16(6-8-17)11-19-26(35)31-29(38)43-19/h5-8,19-22,25,28,32-34H,9-12H2,1-4H3,(H,36,37)(H,31,35,38)/t19?,20-,21-,22+,25-,28+,30?/m0/s1 |
InChI Key |
NUTWTXPQUHCSIQ-UDHKOBQGSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Troglitazone Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of troglitazone (B1681588) glucuronide, a primary metabolite of the antidiabetic drug troglitazone. This document details the metabolic pathway of troglitazone, outlines protocols for both enzymatic and chemical synthesis of its glucuronide conjugate, and presents a summary of its characterization using modern analytical techniques.
Introduction: The Metabolic Fate of Troglitazone
Troglitazone, a member of the thiazolidinedione class of drugs, undergoes extensive metabolism in the body, primarily through conjugation reactions.[1] One of the key metabolic pathways is glucuronidation, a phase II biotransformation process that enhances the water solubility of the drug, facilitating its excretion.[1] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). In addition to glucuronidation, troglitazone is also metabolized to sulfate (B86663) and quinone conjugates.[1]
The formation of troglitazone glucuronide is a critical aspect of its pharmacokinetic profile and is of significant interest in drug metabolism and safety assessment studies. The availability of a well-characterized standard of this compound is essential for quantitative bioanalysis, metabolic stability assays, and toxicological evaluations.
Metabolic Pathway of Troglitazone Glucuronidation
The glucuronidation of troglitazone involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the hydroxyl group on the chromane (B1220400) ring of troglitazone. This reaction is primarily carried out by various UGT isoforms located in the liver and other tissues.
Synthesis of this compound
The synthesis of a this compound standard can be achieved through two primary methodologies: enzymatic synthesis, which mimics the biological process, and chemical synthesis, which offers a more controlled and scalable approach.
Enzymatic Synthesis
Enzymatic synthesis utilizes recombinant UGT enzymes to catalyze the glucuronidation of troglitazone in vitro. This method provides high regioselectivity, yielding the biologically relevant isomer.
Experimental Protocol: Enzymatic Synthesis
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4):
-
Troglitazone (substrate)
-
UDP-glucuronic acid (UDPGA, cofactor)
-
Magnesium chloride (MgCl₂)
-
A specific recombinant human UGT isoform (e.g., UGT1A1, UGT1A8, or UGT1A10) or liver microsomes.
-
A detergent such as alamethicin (B1591596) to permeabilize the microsomal membrane (if using microsomes).
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined period (e.g., 1-4 hours) with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Purification: Centrifuge the mixture to pellet the precipitated protein. The supernatant containing the this compound can be further purified using techniques like high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE).
Chemical Synthesis
Chemical synthesis provides an alternative route for producing larger quantities of this compound. The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds.
Experimental Protocol: Chemical Synthesis (Koenigs-Knorr Reaction)
-
Protection of Glucuronic Acid: The carboxylic acid and hydroxyl groups of glucuronic acid are first protected. Typically, the carboxylic acid is converted to a methyl ester, and the hydroxyl groups are acetylated.
-
Formation of Glycosyl Halide: The protected glucuronic acid is then converted to a glycosyl halide (e.g., bromide or chloride) at the anomeric carbon.
-
Glycosylation: Troglitazone is reacted with the protected glycosyl halide in the presence of a promoter, such as a silver or mercury salt (e.g., silver carbonate or mercury(II) cyanide), in an aprotic solvent.
-
Deprotection: The protecting groups (acetyl and methyl ester) are removed under basic and then acidic or basic conditions to yield the final this compound.
-
Purification: The final product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structure. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, which aids in structural elucidation.
Data Presentation: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₃₀H₃₅NO₁₁S |
| Molecular Weight | 617.67 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode |
| Parent Ion (M-H)⁻ | m/z 616.18 |
| Key Fragment Ions | A characteristic neutral loss of the glucuronic acid moiety (176 Da) is expected, resulting in a fragment ion corresponding to the aglycone (troglitazone) at m/z 440.15. Further fragmentation of the glucuronic acid moiety can lead to ions at m/z 175 and 113.[2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule, including the connectivity of atoms and the stereochemistry of the glycosidic bond. Both ¹H and ¹³C NMR are crucial for complete structural assignment. While a complete, publicly available, assigned NMR spectrum for this compound is not readily found in the literature, the following table outlines the expected chemical shift regions for key protons and carbons based on the structures of troglitazone and glucuronic acid.
Data Presentation: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Troglitazone Moiety | ||
| Aromatic Protons | 6.5 - 7.5 | 115 - 160 |
| Chromane Methylene Protons | 1.8 - 2.8 | 20 - 30 |
| Thiazolidinedione CH | ~4.9 | ~55 |
| Methyl Protons | 1.2 - 2.2 | 10 - 25 |
| Glucuronic Acid Moiety | ||
| Anomeric Proton (H-1') | ~4.5 - 5.5 | ~100 - 105 |
| Other Sugar Protons (H-2' to H-5') | 3.2 - 4.5 | 70 - 85 |
| Carboxyl Carbon (C-6') | - | ~170 - 175 |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The metabolic pathway highlights the importance of UGT enzymes in the detoxification and elimination of troglitazone. The outlined enzymatic and chemical synthesis protocols offer viable routes for the preparation of a this compound analytical standard. The characterization data, particularly from mass spectrometry and NMR spectroscopy, are essential for confirming the identity and purity of the synthesized compound. This information is critical for researchers and professionals involved in drug metabolism, pharmacokinetics, and toxicology studies of troglitazone and related compounds.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
troglitazone glucuronide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of troglitazone (B1681588) glucuronide, a primary metabolite of the withdrawn antidiabetic drug, troglitazone. This document details its chemical structure, physicochemical and pharmacokinetic properties, and the methodologies used for its study.
Chemical Structure and Properties
Troglitazone glucuronide, systematically named (2S,3S,4S,5R,6S)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, is a significant metabolite of troglitazone.[1] Its formation involves the conjugation of a glucuronic acid moiety to the hydroxyl group of the troglitazone molecule.
Below is a summary of its key chemical and physicochemical properties.
Table 1: Chemical and Physicochemical Properties of Troglitazone and its Glucuronide Metabolite
| Property | Troglitazone | This compound |
| Molecular Formula | C₂₄H₂₇NO₅S | C₃₀H₃₅NO₁₁S |
| Molecular Weight | 441.5 g/mol [2] | 617.7 g/mol [1] |
| IUPAC Name | 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[2] | (2S,3S,4S,5R,6S)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[1] |
| CAS Number | 97322-87-7[2] | 127040-01-1 |
| Aqueous Solubility | ~0.02 mg/mL (practically insoluble)[3] | Data not available (expected to be higher than troglitazone) |
| pKa | 6.1, 12.0[3] | Data not available |
| LogP (Octanol/Water Partition Coefficient) | 3.6[2] | 3.5 (XLogP3-AA, computed)[1] |
| Appearance | White to pale yellow crystalline powder[3] | Data not available |
Metabolism and Pharmacokinetics
Troglitazone undergoes extensive metabolism in humans, primarily through sulfation, glucuronidation, and oxidation.[4] The glucuronide conjugate, also referred to as M2, is considered a minor metabolite in plasma compared to the sulfate (B86663) (M1) and quinone (M3) metabolites.[2]
The formation of this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with several isoforms contributing to its synthesis. In vitro studies have identified UGT1A1 as the primary enzyme responsible for troglitazone glucuronidation in the human liver.[5] In the human intestine, UGT1A8 and UGT1A10 exhibit high catalytic activity for this metabolic pathway.[5]
Table 2: Kinetic Parameters for Troglitazone Glucuronidation by Human UGT Isoforms and Tissues
| Enzyme/Tissue | Km (μM) | Vmax (pmol/min/mg protein) |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 |
| (Data sourced from in vitro studies)[5] |
The following diagram illustrates the metabolic pathway of troglitazone, highlighting the formation of its glucuronide metabolite.
Experimental Protocols
Enzymatic Synthesis of this compound (In Vitro)
This protocol describes a general method for the enzymatic synthesis of this compound using human liver microsomes.
Materials:
-
Troglitazone
-
Human liver microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Formic acid
-
Water, HPLC grade
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and human liver microsomes.
-
Substrate Addition: Add troglitazone (dissolved in a suitable organic solvent like DMSO, final concentration typically in the low micromolar range) to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
Initiation of Reaction: Initiate the glucuronidation reaction by adding UDPGA to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time can be optimized based on preliminary experiments.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing a small percentage of formic acid. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for analysis.
Analytical Method: HPLC-MS/MS for this compound Detection
This section outlines a general high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes. The specific gradient profile should be optimized for adequate separation from the parent drug and other metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for glucuronides.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for troglitazone and this compound.
-
Troglitazone Precursor Ion (m/z): ~440.1
-
This compound Precursor Ion (m/z): ~616.2
-
Product Ions: These need to be determined by infusing the standards into the mass spectrometer and performing product ion scans.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
The following diagram illustrates a typical experimental workflow for the synthesis and analysis of this compound.
Conclusion
This guide has provided a detailed technical overview of this compound, covering its chemical properties, metabolic formation, and the experimental procedures for its in vitro synthesis and analysis. The provided data and protocols serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and toxicology. Further research is warranted to determine the specific physicochemical properties of this compound and to fully elucidate its potential biological activities and role in the idiosyncratic hepatotoxicity associated with the parent compound.
References
- 1. This compound | C30H35NO11S | CID 15670672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Troglitazone | C24H27NO5S | CID 5591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of Troglitazone Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troglitazone (B1681588), a thiazolidinedione antidiabetic agent, was withdrawn from the market due to concerns about idiosyncratic hepatotoxicity. Understanding its metabolic fate is crucial for contextualizing its safety profile and for the development of safer analogues. One of the key metabolic pathways for troglitazone is glucuronidation, a phase II metabolic reaction that facilitates the elimination of the drug from the body. This technical guide provides an in-depth overview of the in vivo formation of troglitazone glucuronide, detailing the enzymatic processes, experimental methodologies for its study, and relevant quantitative data.
Metabolic Pathway of Troglitazone Glucuronidation
In humans, troglitazone undergoes metabolism primarily through sulfation, glucuronidation, and oxidation. The glucuronide conjugate (M2) is considered a metabolite, although the sulfate (B86663) conjugate (M1) and a quinone metabolite (M3) are the major metabolites found in plasma.[1] The formation of this compound is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).
Several UGT isoforms have been identified as being involved in the glucuronidation of troglitazone in humans. In the liver, UGT1A1 is a key enzyme responsible for this metabolic step. Additionally, extrahepatic UGTs, particularly UGT1A8, UGT1A9, and UGT1A10, which are expressed in the gastrointestinal tract, play a significant role in the first-pass metabolism of orally administered troglitazone.
dot
Quantitative Data on Troglitazone Glucuronidation
The following tables summarize key pharmacokinetic parameters related to troglitazone and its metabolites. It is important to note that specific pharmacokinetic data for the glucuronide metabolite are less abundant in the literature compared to the parent drug and the sulfate conjugate.
Table 1: Pharmacokinetic Parameters of Troglitazone and its Sulfate Metabolite in Humans
| Parameter | Troglitazone | Troglitazone Sulfate (M1) | Reference |
| Tmax (h) | - | - | [2] |
| Cmax | Reduction to 61% of normal in severe hepatic impairment | 2-fold increase in moderate and severe hepatic impairment | [2] |
| AUClast | 46% increase in moderate hepatic impairment (not statistically significant) | ~4-fold higher in moderate and severe hepatic impairment | [2] |
| Half-life (t1/2) | 10-15 h | ~20 h; ~3-fold increase in moderate and severe hepatic impairment | [2][3] |
Table 2: In Vitro Kinetic Parameters for Troglitazone Glucuronidation
| System | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | - | - | - |
| Human Jejunum Microsomes | - | - | - |
| Recombinant UGT1A1 | - | - | - |
| Recombinant UGT1A8 | - | - | - |
| Recombinant UGT1A9 | - | - | - |
| Recombinant UGT1A10 | - | - | - |
Note: Specific values for Km and Vmax were not consistently available across the searched literature to populate this table comprehensively.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for assessing the pharmacokinetics of troglitazone and its glucuronide metabolite in a rat model.
Objective: To determine the plasma concentration-time profiles of troglitazone and this compound following oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Troglitazone
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Dosing: Administer a single oral dose of troglitazone to the rats via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
dot
Sample Preparation from Plasma
a) Protein Precipitation: This method is a rapid and simple approach for removing proteins from plasma samples.
Materials:
-
Thawed plasma samples
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant, which contains troglitazone and its metabolites, and transfer it to a new tube for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup of the sample matrix compared to protein precipitation.
Materials:
-
Thawed plasma samples
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., acetonitrile)
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute troglitazone and its metabolites with an appropriate volume of a strong solvent (e.g., acetonitrile).
-
The eluate is then typically evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of Troglitazone and its Glucuronide
This protocol provides a general framework for the quantification of troglitazone and its glucuronide metabolite using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the parent drug and its metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Troglitazone: Precursor ion -> Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion -> Product ion (specific m/z values to be optimized)
-
-
Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.
Data Analysis:
-
Quantification is performed by constructing a calibration curve using standards of known concentrations of troglitazone and this compound.
-
The peak area ratios of the analytes to an internal standard are plotted against the concentration.
Conclusion
The in vivo formation of this compound is a significant metabolic pathway mediated by various UGT enzymes, particularly in the liver and intestine. The study of this pathway is essential for a comprehensive understanding of troglitazone's disposition and potential for drug-drug interactions. The experimental protocols provided in this guide offer a framework for researchers to investigate the glucuronidation of troglitazone and other xenobiotics. Further research to obtain more detailed in vivo pharmacokinetic data for this compound is warranted to fully elucidate its role in the overall disposition and safety profile of the parent drug.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of troglitazone, a PPAR-gamma agonist, in patients with hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Useful Protocols [research.childrenshospital.org]
The Role of UDP-Glucuronosyltransferases in the Metabolic Disposition of Troglitazone
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role played by UDP-glucuronosyltransferases (UGTs) in the metabolism of troglitazone (B1681588). Troglitazone, the first thiazolidinedione approved for the treatment of type 2 diabetes, was withdrawn from the market due to concerns about severe hepatotoxicity.[1] Understanding its metabolic pathways is crucial for elucidating the mechanisms of its toxicity and for the broader context of drug development. Troglitazone undergoes extensive metabolism in humans through sulfation, glucuronidation, and oxidation.[2] This document focuses specifically on the glucuronidation pathway, detailing the key UGT isoforms involved, their kinetic parameters, and the experimental methodologies used to characterize these processes.
UGT-Mediated Glucuronidation of Troglitazone
Glucuronidation is a major Phase II metabolic pathway that facilitates the elimination of drugs and endogenous compounds by conjugating them with glucuronic acid, thereby increasing their water solubility.[3] In the case of troglitazone, this process is a significant route of biotransformation.[2] A number of UGT isoforms have been shown to catalyze the formation of troglitazone glucuronide.
Studies utilizing recombinant human UGT isoforms have demonstrated that several enzymes can glucuronidate troglitazone. Specifically, UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15 all exhibit activity towards troglitazone.[4] Among these, UGT1A8 and UGT1A10 show particularly high catalytic activity, followed by UGT1A1 and UGT1A9.[4]
The metabolism of troglitazone is tissue-specific, reflecting the differential expression of UGT isoforms.
-
Intestinal Glucuronidation: The intestine plays a substantial role in the metabolism of troglitazone, with glucuronidation activity in the human intestine being potentially three-fold higher than in the liver.[4] This intestinal metabolism is mainly attributed to UGT1A8 and UGT1A10 , which are highly expressed in extrahepatic tissues like the intestine.[4] This is further evidenced by the strong inhibition of troglitazone glucuronidation in human jejunum microsomes by emodin, a substrate for UGT1A8 and UGT1A10.[4]
Quantitative Analysis of Troglitazone Glucuronidation
The kinetics of troglitazone glucuronidation have been characterized in various in vitro systems. A notable feature is the atypical kinetics (substrate inhibition) observed at troglitazone concentrations above 200 µM for recombinant UGT1A1 and UGT1A10, as well as in human liver and jejunum microsomes.[4]
Table 1: Kinetic Parameters for Troglitazone Glucuronidation
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Citation |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | [4] |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | [4] |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 | [4] |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 | [4] |
Kinetics were determined using a Michaelis-Menten model at troglitazone concentrations from 6 to 200 µM.
Table 2: Inhibition of Troglitazone Glucuronosyltransferase Activity
| Tissue Microsomes | Inhibitor | IC50 (µM) | Citation |
| Human Liver (pooled) | Bilirubin | 1.9 | [4] |
| Human Jejunum | Emodin | 15.6 | [4] |
| Human Jejunum | Bilirubin | 154.0 | [4] |
Experimental Protocols for Studying Troglitazone Glucuronidation
The characterization of UGT-mediated troglitazone metabolism relies on robust in vitro assays. Below is a detailed methodology representative of the key experiments cited in the literature.
Objective
To determine the kinetic parameters (Km and Vmax) and identify the specific UGT isoforms involved in the glucuronidation of troglitazone.
Materials
-
Enzyme Sources:
-
Pooled Human Liver Microsomes (HLM)
-
Human Jejunum Microsomes
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A8, UGT1A10) expressed in a suitable system (e.g., baculovirus-infected insect cells).[4]
-
-
Substrates and Cofactors:
-
Troglitazone
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
-
Reagents and Buffers:
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (for activation of microsomal enzymes)
-
Acetonitrile (B52724) or Methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Equipment:
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
Assay Procedure
-
Preparation of Incubation Mixtures:
-
A typical incubation mixture (e.g., 200 µL final volume) is prepared in microcentrifuge tubes.
-
The mixture contains Tris-HCl buffer, MgCl₂, the enzyme source (e.g., 0.1-0.5 mg/mL microsomal protein), and an activating agent like alamethicin.
-
The mixture is pre-incubated for a short period (e.g., 5 minutes) at 37°C.
-
-
Initiation of the Reaction:
-
The reaction is initiated by adding a range of concentrations of the substrate, troglitazone (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, e.g., <1%).
-
Immediately after, the cofactor UDPGA is added to start the glucuronidation reaction.
-
-
Incubation:
-
The reaction tubes are incubated at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for product formation.
-
-
Termination of the Reaction:
-
The reaction is stopped by adding an equal or greater volume of a cold organic solvent, such as acetonitrile or methanol, containing an appropriate internal standard.
-
This step precipitates the proteins.
-
-
Sample Processing:
-
The terminated reaction mixtures are centrifuged at high speed (e.g., >10,000 x g) to pellet the precipitated protein.
-
The supernatant, containing the this compound metabolite, is transferred to HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
The formation of this compound is quantified using a validated LC-MS/MS method.
-
The method involves chromatographic separation on a C18 column followed by detection using mass spectrometry, typically in negative ion mode, monitoring specific parent-to-daughter ion transitions for the analyte and internal standard.
-
-
Data Analysis:
-
The rate of metabolite formation is calculated and typically expressed as pmol/min/mg of protein.
-
Kinetic parameters (Km and Vmax) are determined by fitting the reaction rates at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis software.
-
Visualizations
Metabolic Pathway of Troglitazone Glucuronidation
Caption: Troglitazone glucuronidation pathway by key UGT isoforms.
Experimental Workflow for Troglitazone Glucuronidation Assay
Caption: Workflow for in vitro troglitazone glucuronidation assays.
Conclusion
The glucuronidation of troglitazone is a complex process involving multiple UGT isoforms with distinct tissue-specific roles. UGT1A1 is the primary enzyme responsible for the hepatic metabolism of troglitazone, while UGT1A8 and UGT1A10 are key to its extensive intestinal metabolism. The quantitative data highlight the high capacity of the intestine for troglitazone glucuronidation. This detailed understanding of the UGT-mediated metabolism of troglitazone is invaluable for interpreting its pharmacokinetic profile and investigating the mechanisms underlying its idiosyncratic hepatotoxicity. The methodologies and data presented herein serve as a critical resource for scientists in drug metabolism and development, emphasizing the importance of considering both hepatic and extrahepatic metabolism in drug safety and efficacy assessments.
References
- 1. Troglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation and UGT isozymes in bladder: new targets for the treatment of uroepithelial carcinomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of UDP-glucuronosyltransferases (UGTS) involved in the metabolism of troglitazone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troglitazone Glucuronide: A Key Metabolite in Biotransformation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Troglitazone (B1681588), a thiazolidinedione oral antidiabetic agent, was introduced for the treatment of type 2 diabetes but later withdrawn from the market due to concerns of severe hepatotoxicity.[1][2] Understanding the metabolic fate of troglitazone is crucial for elucidating the mechanisms of its therapeutic action and toxicity. The biotransformation of troglitazone is extensive, involving Phase I oxidation and Phase II conjugation reactions, primarily sulfation and glucuronidation.[3][4] This guide focuses on troglitazone glucuronide (M2), a significant product of this metabolic pathway, detailing its formation, the enzymes involved, and its quantitative significance relative to other metabolites.
Metabolic Pathways of Troglitazone
Troglitazone undergoes metabolism through three main pathways: sulfation, glucuronidation, and oxidation.[3][5] This leads to the formation of a sulfate (B86663) conjugate (M1), a glucuronide conjugate (M2), and a quinone-type metabolite (M3), respectively.[3][6] While the sulfate conjugate (M1) and the quinone metabolite (M3) are considered the major metabolites found in human plasma, the glucuronide conjugate (M2) is also a notable, albeit sometimes minor, plasma metabolite.[3] The primary route of excretion for both sulfate and glucuronide metabolites is fecal, via biliary excretion.[7]
// Nodes Troglitazone [label="Troglitazone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfate_Conj [label="Sulfate Conjugate (M1)\nMajor in Plasma", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucuronide_Conj [label="Glucuronide Conjugate (M2)", fillcolor="#FBBC05", fontcolor="#202124"]; Quinone_Met [label="Quinone Metabolite (M3)\nMajor in Plasma", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactive_Int [label="Reactive Intermediates\n(e.g., Quinone Methide)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Troglitazone -> Sulfate_Conj [label="Sulfation (SULTs)"]; Troglitazone -> Glucuronide_Conj [label="Glucuronidation (UGTs)"]; Troglitazone -> Quinone_Met [label="Oxidation (CYP450s)"]; Quinone_Met -> Reactive_Int [label="Metabolic Activation"];
// Nodes Troglitazone [label="Troglitazone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfate_Conj [label="Sulfate Conjugate (M1)\nMajor in Plasma", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucuronide_Conj [label="Glucuronide Conjugate (M2)", fillcolor="#FBBC05", fontcolor="#202124"]; Quinone_Met [label="Quinone Metabolite (M3)\nMajor in Plasma", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactive_Int [label="Reactive Intermediates\n(e.g., Quinone Methide)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Troglitazone -> Sulfate_Conj [label="Sulfation (SULTs)"]; Troglitazone -> Glucuronide_Conj [label="Glucuronidation (UGTs)"]; Troglitazone -> Quinone_Met [label="Oxidation (CYP450s)"]; Quinone_Met -> Reactive_Int [label="Metabolic Activation"];
// Invisible nodes for alignment {rank=same; Troglitazone;} {rank=same; Sulfate_Conj; Glucuronide_Conj; Quinone_Met;} } Caption: Major metabolic pathways of troglitazone.
The Role of UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a Phase II metabolic reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes.[8][9] These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, increasing its water solubility and facilitating its excretion.[8][9]
Multiple UGT isoforms are involved in the glucuronidation of troglitazone. Studies using recombinant human UGTs have shown that a wide range of isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, exhibit activity towards troglitazone.[10]
In the human liver , UGT1A1 appears to be the primary enzyme responsible for troglitazone glucuronidation.[10][11] This is supported by strong inhibition of the reaction by bilirubin, a specific substrate of UGT1A1.[10] The contribution of UGT1A1 is estimated to be about 30% of the total troglitazone glucuronidation in the liver, with other UGT1 and UGT2 enzymes responsible for the remainder.[11]
In the human intestine , extrahepatic UGTs, specifically UGT1A8 and UGT1A10, play a more dominant role.[10] These isoforms show high catalytic activity, and the intrinsic clearance of troglitazone via glucuronidation in the human intestine has been estimated to be threefold higher than in the liver.[10]
Quantitative Analysis of Troglitazone Glucuronidation
The kinetic parameters for troglitazone glucuronidation have been determined in various human tissue preparations and with recombinant enzymes. Atypical kinetics, specifically substrate inhibition at concentrations above 200 µM, have been observed.[10]
| System | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |
| Data sourced from in vitro kinetic studies.[10] |
These data highlight the significantly higher capacity of the intestine (jejunum microsomes) to glucuronidate troglitazone compared to the liver, driven by the high activity of UGT1A8 and UGT1A10.[10]
Interspecies differences are also evident. In vitro studies comparing ddY mice and rats showed that glucuronidation clearance was significantly higher than sulfation in mice, whereas the opposite was true for rats, where sulfation clearance was six-fold higher than glucuronidation.[12]
Experimental Protocols
In Vitro Troglitazone Glucuronidation Assay
This protocol provides a representative methodology for assessing troglitazone glucuronidation kinetics in vitro using human liver microsomes (HLM) or recombinant UGT enzymes.
1. Reagents and Materials:
-
Human Liver Microsomes (pooled) or recombinant human UGT isoforms
-
Troglitazone
-
UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (B1591596) (for activating latent UGT activity)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare an incubation mixture in Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM) and the microsomal protein (e.g., 0.1-0.5 mg/mL).
-
To activate latent UGTs, pre-incubate the microsomal mixture with alamethicin (e.g., 25-50 µg/mg protein) on ice for 15-30 minutes.[13]
-
Add troglitazone (dissolved in a suitable solvent like methanol (B129727) or DMSO, final concentration typically 1-200 µM) to the mixture and pre-warm at 37°C for 3-5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration typically 2-5 mM).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for product formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to precipitate proteins.
-
Transfer the supernatant for analysis.
3. Analytical Method (LC-MS/MS):
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate in negative ion mode using selected reaction monitoring (SRM) to detect the parent drug and the this compound metabolite.
// Nodes Start [label="Start: Prepare Incubation Mixture\n(Microsomes, Buffer, MgCl2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="UGT Activation (Alamethicin)\nPre-incubation on ice", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add Troglitazone Substrate\nPre-warm at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate Reaction\nAdd UDPGA Cofactor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Terminate [label="Terminate Reaction\n(Ice-cold Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="Protein Precipitation\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Supernatant Analysis\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Start [label="Start: Prepare Incubation Mixture\n(Microsomes, Buffer, MgCl2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="UGT Activation (Alamethicin)\nPre-incubation on ice", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add Troglitazone Substrate\nPre-warm at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate Reaction\nAdd UDPGA Cofactor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Terminate [label="Terminate Reaction\n(Ice-cold Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="Protein Precipitation\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Supernatant Analysis\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Activation; Activation -> Add_Substrate; Add_Substrate -> Initiate; Initiate -> Incubate; Incubate -> Terminate; Terminate -> Centrifuge; Centrifuge -> Analyze; } Caption: Workflow for in vitro troglitazone glucuronidation assay.
Conclusion and Implications
This compound is a key metabolite in the drug's biotransformation. While often considered a minor metabolite in systemic circulation compared to the sulfate conjugate, the high capacity for its formation, particularly in the intestine, underscores its importance in the overall disposition and clearance of troglitazone.[3][10] The glucuronidation pathway is catalyzed by a multitude of UGT enzymes, with UGT1A1 being predominant in the liver and UGT1A8/UGT1A10 in the intestine.[10][11] This multiplicity of enzymes suggests that genetic polymorphisms in a single UGT are unlikely to be the sole cause of the idiosyncratic hepatotoxicity associated with the parent drug.[11] For drug development professionals, understanding the kinetics and enzymatic pathways of glucuronidation is critical for predicting drug clearance, assessing potential drug-drug interactions, and interpreting inter-individual and inter-species differences in drug metabolism.
References
- 1. Inhibitory effect of troglitazone on glucuronidation catalyzed by human uridine diphosphate-glucuronosyltransferase 1A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troglitazone | C24H27NO5S | CID 5591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of the human pharmacokinetics of troglitazone, a new and extensively metabolized antidiabetic agent, after oral administration, with an animal scale-up approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition and metabolism of the new oral antidiabetic drug troglitazone in rats, mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of UDP-glucuronosyltransferases (UGTS) involved in the metabolism of troglitazone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of troglitazone, an antidiabetic agent: prediction of in vivo stereoselective sulfation and glucuronidation from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.aalto.fi [research.aalto.fi]
The Biological Activity of Troglitazone Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Troglitazone (B1681588), a thiazolidinedione antidiabetic agent withdrawn from the market due to severe hepatotoxicity, undergoes extensive metabolism to several conjugates, including troglitazone glucuronide (TG). While the sulfate (B86663) metabolite of troglitazone has been identified as a potent inhibitor of the bile salt export pump (BSEP), a key factor in drug-induced cholestasis, the biological activity of this compound is markedly less pronounced. This technical guide synthesizes the available data on the formation, transport, and potential toxicological effects of this compound, providing a comprehensive resource for researchers in drug metabolism and safety assessment. Evidence suggests that this compound is a minor contributor to the cholestatic potential of the parent compound, with significantly weaker inhibitory effects on key hepatic transporters compared to the sulfate conjugate.
Metabolism and Formation of this compound
Troglitazone is metabolized in the liver and intestine via sulfation, glucuronidation, and oxidation. The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs). In the human liver, UGT1A1 is the primary enzyme responsible for this conjugation, while UGT1A8 and UGT1A10 play a more significant role in the intestine.
Quantitative Analysis of Biological Activity
The primary mechanism implicated in troglitazone-induced hepatotoxicity is the inhibition of the bile salt export pump (BSEP), leading to intrahepatic cholestasis. The following tables summarize the available quantitative data for troglitazone and its metabolites.
Table 1: Inhibition of Bile Salt Export Pump (BSEP) in Rat Canalicular Liver Plasma Membrane Vesicles (cLPMV)
| Compound | IC50 (µM) | Apparent Ki (µM) | Reference |
| Troglitazone | 3.9 ± 0.6 | 1.3 ± 0.3 | [1][2] |
| Troglitazone Sulfate | 0.4 ± 0.06 | 0.23 ± 0.09 | [1][2] |
| This compound | Not explicitly reported; effects are considered very weak. | N/A | [3] |
Table 2: Cytotoxicity Data in Human Hepatocyte Models
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| Troglitazone | THLE-2 | MTT | 41.12 ± 4.3 | [4] |
| Troglitazone Sulfate | THLE-2 | MTT | 21.74 ± 5.38 | [4] |
| This compound | HepG2 | Cell Viability | Weak cytotoxicity observed | [3] |
Note: While a specific EC50 value for this compound is not provided in the cited literature, the study indicates its cytotoxic effects are significantly less potent than the parent drug and the sulfate metabolite.
Interaction with Hepatic Transporters
Troglitazone and its metabolites interact with various hepatic transporters, influencing their disposition and potential for toxicity.
-
Bile Salt Export Pump (BSEP): As detailed above, troglitazone and its sulfate metabolite are inhibitors of BSEP.[1][2] While a precise IC50 for this compound is not available, its inhibitory effect is considered minimal.
-
Multidrug Resistance-Associated Protein 2 (MRP2): Troglitazone sulfate and glucuronide are eliminated into the bile, a process that may involve MRP2.[5]
-
Organic Anion Transporting Polypeptides (OATPs): Studies have indicated that this compound does not significantly inhibit OATP1B1 or OATP1B3.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Troglitazone
The following diagram illustrates the primary metabolic pathways of troglitazone, leading to the formation of its sulfate, glucuronide, and quinone metabolites.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Troglitazone-induced intrahepatic cholestasis by an interference with the hepatobiliary export of bile acids in male and female rats. Correlation with the gender difference in troglitazone sulfate formation and the inhibition of the canalicular bile salt export pump (Bsep) by troglitazone and troglitazone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and apoptosis produced by troglitazone in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct toxicity effects of sulfo-conjugated troglitazone on human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatocellular Exposure of Troglitazone Metabolites in Rat Sandwich-Cultured Hepatocytes Lacking Bcrp and Mrp2: Interplay between Formation and Excretion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Troglitazone Glucuronide Formation in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of troglitazone (B1681588) glucuronide, a significant metabolic pathway for the withdrawn antidiabetic agent, troglitazone. The document focuses on studies conducted in human liver microsomes, offering detailed experimental protocols, quantitative kinetic data, and visual representations of the metabolic processes. This information is critical for understanding the drug's disposition and for the broader study of drug metabolism and safety assessment.
Introduction: The Role of Glucuronidation in Troglitazone Metabolism
Troglitazone, a member of the thiazolidinedione class of drugs, was removed from the market due to concerns about severe hepatotoxicity.[1] Understanding its metabolic fate is crucial for elucidating the mechanisms of its toxicity and for the development of safer therapeutic agents. One of the primary metabolic pathways for troglitazone in humans is glucuronidation, a phase II metabolic reaction that conjugates the drug with glucuronic acid, facilitating its excretion.[2] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues.[3][4] In human liver, the formation of troglitazone glucuronide is predominantly mediated by the UGT1A1 isoform.[5][6]
Quantitative Analysis of Troglitazone Glucuronidation
The kinetics of troglitazone glucuronidation have been characterized in human liver microsomes and using specific recombinant UGT isoforms. The following tables summarize the key kinetic parameters, providing a quantitative basis for comparing the efficiency of this metabolic pathway in different systems.
Table 1: Michaelis-Menten Kinetic Parameters for Troglitazone Glucuronidation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (μM) | 13.5 ± 2.0 | [5] |
| Vmax (pmol/min/mg protein) | 34.8 ± 1.2 | [5] |
Table 2: Kinetic Parameters for Troglitazone Glucuronidation by Recombinant Human UGT Isoforms
| UGT Isoform | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | [5] |
| UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | [5] |
Note: While UGT1A10 shows high activity, UGT1A1 is considered the main contributor in the liver. UGT1A8 and UGT1A10 are more prominently expressed in extrahepatic tissues like the intestine.[5]
Table 3: Inhibition of Troglitazone Glucuronosyltransferase Activity in Pooled Human Liver Microsomes
| Inhibitor (Substrate for) | IC50 (μM) | Reference |
| Bilirubin (UGT1A1) | 1.9 | [5] |
Experimental Protocols
This section details the methodologies employed in the cited studies to determine the kinetics of troglitazone glucuronidation.
Materials
-
Human Liver Microsomes: Pooled from multiple donors, obtained from a reputable commercial source.
-
Recombinant UGT Isoforms: Expressed in a suitable system (e.g., baculovirus-infected insect cells).[5]
-
Troglitazone: Analytical grade.
-
UDP-glucuronic acid (UDPGA): Cofactor for the UGT-mediated reaction.
-
Buffer: Typically Tris-HCl or phosphate (B84403) buffer at physiological pH.
-
Other Reagents: Magnesium chloride (MgCl₂), alamethicin (B1591596) (to permeabilize microsomal vesicles), and a reaction quenching solution (e.g., acetonitrile (B52724) or methanol).[4]
Incubation Conditions for Glucuronidation Assay
-
Reaction Mixture Preparation: A typical incubation mixture contains human liver microsomes (or recombinant UGTs), troglitazone (at varying concentrations to determine kinetics), and buffer in a microcentrifuge tube.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: The reaction is initiated by the addition of UDPGA.
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time, ensuring that the reaction rate is linear during this period.
-
Termination of Reaction: The reaction is stopped by adding a cold quenching solution, which also serves to precipitate the proteins.
-
Sample Processing: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant, containing the this compound, is collected for analysis.
Analytical Method for Quantification of this compound
-
High-Performance Liquid Chromatography (HPLC): The concentration of the formed this compound is typically determined using a validated HPLC method with UV or mass spectrometric detection.[7]
-
Calibration Curve: A standard curve is generated using synthesized this compound of known concentrations to quantify the amount produced in the experimental samples.
Enzyme Kinetics Analysis
-
Michaelis-Menten Kinetics: The relationship between the substrate (troglitazone) concentration and the reaction velocity (rate of glucuronide formation) is analyzed using Michaelis-Menten kinetics.
-
Data Fitting: The kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity), are determined by fitting the experimental data to the Michaelis-Menten equation using non-linear regression analysis software.
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in troglitazone glucuronidation.
Discussion and Conclusion
The glucuronidation of troglitazone is a significant metabolic pathway in humans, with UGT1A1 being the primary enzyme responsible for this conjugation in the liver. The kinetic data presented in this guide highlight the efficiency of this process. It is important to note that while glucuronidation is typically a detoxification pathway, the overall safety profile of a drug is determined by the balance of all its metabolic routes. In the case of troglitazone, the formation of reactive quinone-type metabolites through oxidative pathways is believed to be a key factor in its hepatotoxicity.[8][9]
The provided experimental protocols offer a foundation for researchers to design and conduct their own in vitro studies on drug glucuronidation. The visualization of the metabolic pathways and experimental workflows aims to provide a clear and concise understanding of the complex processes involved. A thorough understanding of a drug's metabolic profile, including both phase I and phase II reactions, is indispensable for modern drug development and for ensuring patient safety.
References
- 1. Troglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of UDP-glucuronosyltransferases (UGTS) involved in the metabolism of troglitazone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Pharmacokinetics of Troglitazone and its Glucuronide Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troglitazone (B1681588), a member of the thiazolidinedione class of antidiabetic agents, was introduced for the management of type 2 diabetes mellitus. Its mechanism of action involves improving insulin (B600854) sensitivity. However, due to concerns about hepatotoxicity, it was withdrawn from the market. Understanding the pharmacokinetics of troglitazone and its metabolites, particularly the glucuronide conjugate, remains crucial for researchers studying drug metabolism, transport, and drug-induced liver injury. This technical guide provides an in-depth overview of the pharmacokinetics of troglitazone and its glucuronide metabolite, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Metabolism of Troglitazone
In humans, troglitazone is extensively metabolized primarily through three pathways: sulfation, glucuronidation, and oxidation.[1] This results in the formation of a sulfate (B86663) conjugate (M1), a glucuronide conjugate (M2), and a quinone-type metabolite (M3).[1] While M1 and M3 are the major metabolites found in plasma, the glucuronide conjugate, M2, is considered a minor metabolite in systemic circulation.[1] The main route of excretion for troglitazone and its metabolites is fecal, following biliary excretion.
Glucuronidation Pathway
The conjugation of troglitazone with glucuronic acid is a significant metabolic pathway. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). In vitro studies using human liver and intestine microsomes, as well as recombinant UGT isoforms, have identified the key enzymes involved in this process.
Several UGT isoforms exhibit activity towards troglitazone, with UGT1A8 and UGT1A10 showing high catalytic activity.[2] These two isoforms are primarily expressed in extrahepatic tissues such as the intestine.[2] In the liver, UGT1A1 is considered the main enzyme responsible for troglitazone glucuronidation.[2] This is supported by the strong inhibition of troglitazone glucuronosyltransferase activity in human liver microsomes by bilirubin, a known substrate of UGT1A1.[2] UGT1A9 also contributes to this metabolic process.[2]
Metabolic pathways of troglitazone.
Pharmacokinetics of Troglitazone and its Metabolites
The pharmacokinetics of troglitazone have been characterized in both healthy individuals and patients with type 2 diabetes. The drug is rapidly absorbed after oral administration, with food enhancing its absorption by 30% to 85%.[1][3] Troglitazone exhibits linear pharmacokinetics over the clinical dosage range of 200 to 600 mg once daily.[1]
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for troglitazone and its major metabolites.
Table 1: Single-Dose Pharmacokinetic Parameters of Troglitazone in Healthy Subjects
| Parameter | 200 mg Dose | 400 mg Dose | 600 mg Dose |
| Cmax (ng/mL) | 1080 ± 260 | 2150 ± 580 | 3100 ± 890 |
| Tmax (hr) | 2.7 ± 0.8 | 2.9 ± 0.9 | 2.8 ± 0.7 |
| AUC₀₋₂₄ (ng·hr/mL) | 6760 ± 1830 | 13400 ± 4300 | 20100 ± 6800 |
| t₁/₂ (hr) | 7.6 - 24 | 7.6 - 24 | 7.6 - 24 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Elimination half-life. (Source: Adapted from clinical pharmacokinetic studies)[1][4]
Table 2: Steady-State Pharmacokinetic Parameters of Troglitazone and its Metabolites (400 mg/day)
| Analyte | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUC₀₋₂₄,ss (ng·hr/mL) |
| Troglitazone | 2500 ± 700 | 2.8 ± 0.9 | 19000 ± 6000 |
| Metabolite 1 (Sulfate) | 6000 ± 2000 | 4.5 ± 1.5 | 70000 ± 25000 |
| Metabolite 3 (Quinone) | 400 ± 150 | 3.5 ± 1.2 | 4000 ± 1500 |
Data are presented as mean ± standard deviation at steady state. Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUC₀₋₂₄,ss: Area under the plasma concentration-time curve from 0 to 24 hours at steady state. (Source: Adapted from steady-state pharmacokinetic studies)[4]
Factors Influencing Pharmacokinetics
Several factors can influence the pharmacokinetics of troglitazone:
-
Food: Co-administration with food significantly increases the absorption of troglitazone.[1][3]
-
Hepatic Impairment: In patients with hepatic impairment, the plasma concentrations of troglitazone, its sulfate conjugate (M1), and its quinone metabolite (M3) are increased.[1][5]
-
Drug-Drug Interactions: Troglitazone can induce CYP3A enzymes, which may reduce the plasma concentrations of co-administered drugs that are substrates for this enzyme, such as terfenadine (B1681261) and cyclosporine.[1] Cholestyramine can decrease the absorption of troglitazone by 70%.[1]
Demographic factors such as age, gender, race, and the presence of type 2 diabetes do not appear to significantly influence the pharmacokinetics of troglitazone and its major metabolites.[1][6]
Experimental Protocols
This section outlines the general methodologies employed in the pharmacokinetic and metabolic studies of troglitazone.
In Vitro Troglitazone Glucuronidation Assay
This protocol describes a representative in vitro assay to determine the kinetics of troglitazone glucuronidation in human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Troglitazone
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) contains Tris-HCl buffer, MgCl₂, human liver microsomes, and troglitazone at various concentrations.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Reaction Initiation: The reaction is initiated by the addition of UDPGA.
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes), ensuring that the reaction rate is linear during this period.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate proteins. The internal standard is typically added at this step.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of the troglitazone glucuronide metabolite.
A typical bioanalytical workflow for pharmacokinetic analysis.
In Vivo Pharmacokinetic Study in Humans
This protocol provides a general outline for a clinical study to evaluate the pharmacokinetics of troglitazone.
Study Design:
-
An open-label, single- or multiple-dose study in healthy volunteers or patients with type 2 diabetes.
-
Subjects receive a standardized dose of troglitazone, often with a meal to enhance absorption.
Procedure:
-
Dosing: Subjects are administered a single oral dose of troglitazone (e.g., 400 mg).
-
Blood Sampling: Serial blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points before and after dosing (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -80°C) until analysis.
-
Bioanalysis: Plasma samples are analyzed for concentrations of troglitazone and its metabolites using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
Bioanalytical Method: UPLC-MS/MS
A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically used for the simultaneous quantification of troglitazone and its metabolites in plasma.
Sample Preparation:
-
Protein precipitation is a common method for extracting the analytes from plasma. A small volume of plasma (e.g., 100 µL) is mixed with a larger volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard. After vortexing and centrifugation, the clear supernatant is injected into the UPLC-MS/MS system.
Chromatographic Conditions (Representative):
-
Column: A reversed-phase column (e.g., C18) is used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.4-0.6 mL/min.
Mass Spectrometric Conditions (Representative):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions are monitored for troglitazone, its metabolites, and the internal standard.
Conclusion
The pharmacokinetics of troglitazone are characterized by rapid absorption, extensive metabolism via sulfation, glucuronidation, and oxidation, and a relatively long elimination half-life. The glucuronide metabolite (M2) is formed through the action of several UGT enzymes, with UGT1A1 being prominent in the liver and UGT1A8 and UGT1A10 in the intestine. A thorough understanding of these metabolic and pharmacokinetic pathways is essential for contextualizing the disposition of troglitazone and for broader studies in drug metabolism and safety. The methodologies outlined in this guide provide a framework for conducting further research in this area.
References
- 1. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady-state pharmacokinetics and dose proportionality of troglitazone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of troglitazone, a PPAR-gamma agonist, in patients with hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis of steady-state pharmacokinetics of troglitazone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Troglitazone's Minor Metabolite: A Technical Guide to the Analysis of Troglitazone Glucuronide in Urine and Plasma
For Immediate Release – This technical guide provides an in-depth overview of the methodologies for the detection and quantification of troglitazone (B1681588) glucuronide (M2), a minor but important metabolite of the withdrawn antidiabetic drug, troglitazone. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on the analytical techniques, experimental protocols, and metabolic pathways pertinent to the study of this compound in biological matrices.
Introduction: The Metabolic Fate of Troglitazone
Troglitazone, a thiazolidinedione oral antidiabetic agent, undergoes extensive metabolism in the human body primarily through sulfation (forming the M1 sulfate (B86663) conjugate), oxidation (forming the M3 quinone metabolite), and glucuronidation (forming the M2 glucuronide conjugate). While the sulfate and quinone metabolites are the major forms found in plasma, troglitazone glucuronide is considered a minor metabolite in this matrix.[1] However, its presence in urine makes it a relevant analyte for comprehensive metabolic and pharmacokinetic studies. The primary route of excretion for troglitazone and its metabolites is biliary, with fecal elimination being predominant.
Analytical Approaches for the Quantification of this compound
Sample Preparation
The initial and most critical step in the analytical workflow is the efficient extraction of the analyte from the complex biological matrix. For both plasma and urine, several techniques can be employed:
-
Protein Precipitation (PPT): A straightforward and common method for plasma samples, where a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation. This method is quick but may result in less clean extracts compared to other techniques.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is crucial for selective extraction.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This is often the preferred method for complex matrices and trace-level analysis.
For the analysis of glucuronide conjugates, it is crucial to handle samples in a manner that prevents enzymatic or chemical degradation of the conjugate back to the parent drug.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate troglitazone and its glucuronide from endogenous matrix components before detection by mass spectrometry. A reversed-phase C18 column is typically employed for the separation of such compounds. A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (typically acetonitrile or methanol) is commonly used to achieve optimal separation.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) to monitor. This specificity minimizes interference from other compounds in the sample. For troglitazone and its glucuronide, electrospray ionization (ESI) in either positive or negative ion mode would be optimized to achieve the best signal intensity.
Experimental Protocols (Hypothetical Based on Best Practices)
While a specific published protocol for this compound was not identified, the following outlines a robust experimental approach based on methods for similar compounds and general glucuronide analysis.
Plasma Sample Preparation (SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of troglitazone or its glucuronide).
-
Protein Precipitation (Optional but recommended for cleaner extracts): Add 600 µL of cold acetonitrile, vortex, and centrifuge to pellet proteins. Transfer the supernatant to a clean tube.
-
Solid-Phase Extraction:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol followed by water.
-
Load the pre-treated plasma sample (or supernatant from PPT).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol with a small percentage of formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
Urine Sample Preparation (Dilute-and-Shoot or SPE)
-
Dilute-and-Shoot: For a simpler approach, urine samples can be centrifuged to remove particulate matter, and then a small aliquot can be diluted with the initial mobile phase containing the internal standard before injection. This method is faster but may be more susceptible to matrix effects.
-
Solid-Phase Extraction: For lower concentrations or cleaner samples, an SPE protocol similar to that for plasma can be employed.
LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of troglitazone and its glucuronide |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of analytical standards |
Quantitative Data
Although specific quantitative data for a validated this compound assay in humans is scarce in the public domain, a study in transporter-deficient rats provides valuable insight into the relative levels of this metabolite in plasma and urine.
Table 1: Relative Increase in Troglitazone Metabolite Levels in Transporter-Deficient (TR-) Rats Compared to Normal Rats Following a Single Oral Dose of Troglitazone (200 mg/kg) [3]
| Metabolite | Matrix | Fold Increase in TR- Rats |
| Troglitazone Sulfate | Plasma | 2-fold |
| This compound | Plasma | 50-fold |
| Troglitazone Sulfate | Urine | 30-fold |
| This compound | Urine | 500-fold |
This data highlights that under conditions of impaired biliary excretion, the plasma and urinary concentrations of this compound can increase significantly.
Visualizing the Workflow and Metabolic Pathway
To aid in the understanding of the processes involved, the following diagrams illustrate the metabolic pathway of troglitazone and a typical analytical workflow.
Conclusion
The detection and quantification of this compound in urine and plasma, while challenging due to its status as a minor metabolite in plasma, is feasible with modern analytical techniques. A robust LC-MS/MS method, coupled with appropriate sample preparation, is the recommended approach. This technical guide provides a foundational understanding of the principles and a hypothetical framework for the development and validation of such a method, which is essential for comprehensive pharmacokinetic and toxicological assessments of troglitazone and its metabolic fate. Further research to develop and publish a fully validated method for human samples would be a valuable contribution to the scientific community.
References
- 1. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method validation strategies involved in non-targeted metabolomics | Scilit [scilit.com]
- 3. The effect of troglitazone biliary excretion on metabolite distribution and cholestasis in transporter-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Troglitazone Glucuronidation by UGT1A1
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the enzymatic mechanism of troglitazone (B1681588) glucuronidation, with a primary focus on the role of UDP-glucuronosyltransferase 1A1 (UGT1A1). Troglitazone, a thiazolidinedione antidiabetic agent withdrawn from the market due to hepatotoxicity, undergoes extensive phase II metabolism.[1][2] Glucuronidation is a major metabolic pathway for troglitazone, and UGT1A1 has been identified as a key enzyme in this process in the human liver.[3][4] This document details the kinetic parameters of this reaction, outlines the experimental protocols for its characterization, and visually represents the metabolic pathway and experimental workflows. Understanding this mechanism is crucial for contextualizing the drug's metabolism, disposition, and associated toxicity.
Introduction: Troglitazone and UGT1A1
Troglitazone was an oral antidiabetic agent used for the treatment of type 2 diabetes.[5] Its clinical use was terminated due to idiosyncratic hepatotoxicity.[1][2] The metabolism of troglitazone is complex, involving sulfation, oxidation, and glucuronidation.[5] The formation of a glucuronide conjugate (M2) is a notable pathway in its biotransformation.[5]
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate, a process known as glucuronidation.[6] This reaction increases the water solubility of the substrate, facilitating its excretion from the body.[7] The UGT1A subfamily is critical for the metabolism of numerous drugs and endogenous compounds, such as bilirubin (B190676).[6][8] UGT1A1 is a key isoform expressed primarily in the liver and gastrointestinal tract and is the main enzyme responsible for bilirubin glucuronidation.[3][6] Several studies have demonstrated that UGT1A1 plays a significant role in the glucuronidation of troglitazone in the human liver.[3][4]
Mechanism of Troglitazone Glucuronidation
The glucuronidation of troglitazone by UGT1A1 involves the covalent attachment of a glucuronic acid moiety from the co-substrate UDPGA to the hydroxyl group on troglitazone's chromane (B1220400) ring. This enzymatic reaction converts the lipophilic parent drug into a more water-soluble troglitazone-glucuronide conjugate, which can then be more readily eliminated.
Quantitative Data: Kinetic Parameters
The kinetics of troglitazone glucuronidation have been characterized in various in vitro systems. UGT1A1 exhibits significant catalytic activity towards troglitazone. The following table summarizes the key kinetic parameters from studies using recombinant human UGT1A1 and human tissue microsomes. Notably, the kinetics in recombinant UGT1A1 and human liver microsomes can exhibit an atypical pattern of substrate inhibition at concentrations above 200 µM.[3]
| System | UGT Isoform(s) | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Reference |
| Recombinant UGT1A1 | UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | [3] |
| Human Liver Microsomes | Primarily UGT1A1 | 13.5 ± 2.0 | 34.8 ± 1.2 | [3] |
| Human Jejunum Microsomes | Primarily UGT1A8 & UGT1A10 | 8.1 ± 0.3 | 700.9 ± 4.3 | [3] |
| Recombinant UGT1A10 | UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | [3] |
Data presented as mean ± standard deviation.
These data indicate that while UGT1A1 is a primary catalyst for troglitazone glucuronidation in the liver, extrahepatic UGTs like UGT1A8 and UGT1A10 in the intestine show very high catalytic activity.[3] The contribution of hepatic UGT1A1 to the total glucuronidation of troglitazone has been estimated to be around 30%.[4] Further evidence for UGT1A1's role in the liver includes strong inhibition of troglitazone glucuronosyltransferase activity by bilirubin (IC₅₀ = 1.9 µM), a specific substrate of UGT1A1.[3]
Experimental Protocols
The characterization of troglitazone glucuronidation by UGT1A1 involves in vitro assays using recombinant enzymes or subcellular fractions. Below is a detailed methodology synthesized from common practices in the field.
-
Enzyme Source: Recombinant human UGT1A1 expressed in a system like baculovirus-infected insect cells (Supersomes™) or human liver microsomes (HLM).
-
Substrates: Troglitazone, Uridine 5'-diphospho-glucuronic acid (UDPGA, trisodium (B8492382) salt).
-
Reagents: Tris-HCl buffer, Magnesium Chloride (MgCl₂), Alamethicin (B1591596) (pore-forming agent to disrupt microsomal membrane latency), Saccharolactone (a β-glucuronidase inhibitor), Acetonitrile (B52724), Formic Acid.
-
Internal Standard (IS): A suitable compound for analytical quantification, such as carbamazepine.[9]
-
Enzyme Activation: Pre-incubate the enzyme source (recombinant UGT1A1 or HLM, final protein concentration ~0.05 mg/mL) with alamethicin (final concentration ~22 µg/mL) in Tris-HCl buffer (pH 7.4) on ice for 20 minutes.[10]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 3 minutes. Initiate the reaction by adding UDPGA (final concentration 3.5 mM).[10]
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the mixture at high speed (e.g., 15,000 rpm) for 15 minutes to precipitate proteins.[10]
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS.
-
Instrumentation: Use a liquid chromatography system coupled with a tandem mass spectrometer (e.g., UPLC-MS/MS).[9][11]
-
Chromatographic Separation: Employ a C18 column (e.g., AQUASIL C18).[9] Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode. Monitor the specific mass transitions for troglitazone, troglitazone-glucuronide, and the internal standard using Multiple Reaction Monitoring (MRM).
-
Quantification: Generate a standard curve using authentic standards of the analyte (troglitazone glucuronide) or by using the parent compound as a standard and assuming similar ionization efficiency.[9] Calculate the rate of formation of the glucuronide and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ values.[9]
Regulation of UGT1A1 and Its Implications
The expression and activity of UGT1A1 are subject to regulation by various factors, which can influence the metabolism of its substrates, including troglitazone.
-
Genetic Polymorphisms: The UGT1A1 gene is highly polymorphic. For example, the UGT1A1*28 allele, common in certain populations, leads to reduced enzyme expression and activity, causing Gilbert's syndrome.[6] Such genetic variations could potentially alter an individual's capacity to glucuronidate troglitazone, although studies suggest the multiplicity of UGTs involved may compensate for a deficiency in UGT1A1.[4]
-
Transcriptional Regulation: UGT1A1 expression can be induced by various xenobiotics and endogenous molecules. Activation of nuclear receptors like PPARα and PPARγ has been shown to up-regulate UGT1A1.[12] Troglitazone itself is a PPARγ agonist, suggesting a potential for auto-induction, although this specific mechanism for UGT1A1 is less characterized.
-
Epigenetic Regulation: Emerging evidence indicates that epigenetic mechanisms, such as DNA methylation and microRNA (miRNA) regulation, play a role in controlling UGT1A1 expression.[13][14] For instance, miR-491-3p has been shown to repress UGT1A1 mRNA levels.[13]
Conclusion
UGT1A1 is a principal enzyme responsible for the hepatic glucuronidation of troglitazone. Kinetic studies have established its catalytic role, although extrahepatic UGTs also contribute significantly to the overall metabolism of the drug. The characterization of this metabolic pathway through detailed in vitro experimental protocols is fundamental for understanding the disposition of troglitazone. Furthermore, the complex regulation of UGT1A1 by genetic and environmental factors highlights the inter-individual variability that can exist in drug metabolism. While the precise mechanisms of troglitazone-induced hepatotoxicity are multifaceted and not fully elucidated, a thorough understanding of its metabolic pathways, including UGT1A1-mediated glucuronidation, remains a critical component in the broader investigation of drug-induced liver injury.
References
- 1. Troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of UDP-glucuronosyltransferases (UGTS) involved in the metabolism of troglitazone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UGT1A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Humanized UGT1 Mouse Model Expressing the UGT1A1*28 Allele for Assessing Drug Clearance by UGT1A1-Dependent Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absolute quantification of UGT1A1 in various tissues and cell lines using isotope-free UPLC-MS/MS method determines its turnover number and correlates with its glucuronidation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Neobavaisoflavone Induces Bilirubin Metabolizing Enzyme UGT1A1 via PPARα and PPARγ [frontiersin.org]
- 13. Regulation of UGT1A1 expression and activity by miR-491-3p* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence for regulation of UDP-glucuronosyltransferase (UGT) 1A1 protein expression and activity via DNA methylation in healthy human livers - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective Glucuronidation of Troglitazone Isomers: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troglitazone (B1681588), an antidiabetic agent withdrawn from the market due to hepatotoxicity, possesses two chiral centers, resulting in four stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). Its metabolism, particularly glucuronidation, exhibits significant stereoselectivity, a critical factor in understanding its pharmacokinetic and toxicological profile. This technical guide provides an in-depth analysis of the stereoselective glucuronidation of troglitazone isomers, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways. A pivotal finding from in vitro studies is the eight-fold difference in the metabolic intrinsic clearance of glucuronidation among the stereoisomers , highlighting the profound impact of stereochemistry on the drug's metabolism.[1] This document serves as a comprehensive resource for researchers in drug metabolism, pharmacology, and toxicology, offering insights into the nuanced metabolic behavior of chiral drugs.
Introduction
Troglitazone's metabolic fate is a complex interplay of several enzymatic pathways, with glucuronidation and sulfation being the major routes.[1] The presence of two asymmetric centers gives rise to four distinct stereoisomers, which may exhibit different pharmacological activities and toxicological profiles. The stereoselective nature of its metabolism, particularly the conjugation reactions, underscores the importance of evaluating each isomer individually. This guide focuses on the glucuronidation pathway, a key detoxification process mediated by UDP-glucuronosyltransferases (UGTs). Understanding the stereoselectivity in this pathway is crucial for elucidating the mechanisms behind troglitazone's adverse effects and for the broader field of chiral drug development.
Quantitative Analysis of Stereoselective Glucuronidation
While comprehensive kinetic data for each individual troglitazone isomer remains elusive in publicly available literature, the significant stereoselectivity of its glucuronidation has been established. The most striking quantitative evidence is the observation of an eight-fold difference in the metabolic intrinsic clearance of glucuronidation among the stereoisomers in a study using hepatic microsomes from KK mice, an animal model for non-insulin-dependent diabetes mellitus.[1]
For the racemic mixture of troglitazone, kinetic parameters for glucuronidation have been determined in human liver and jejunum microsomes, as well as with specific recombinant UGT isoforms. This data provides a baseline for understanding the overall glucuronidation process.
Table 1: Kinetic Parameters for Racemic Troglitazone Glucuronidation [2]
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |
Data presented as mean ± S.D.
Key UGT Isoforms in Troglitazone Glucuronidation
Multiple UGT isoforms are involved in the glucuronidation of troglitazone. In human liver, UGT1A1 is suggested to be a major contributor.[2] In extrahepatic tissues like the intestine, UGT1A8 and UGT1A10 show high catalytic activity.[2] A range of other recombinant UGT isoforms, including UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A9, UGT2B7, and UGT2B15, have also demonstrated the ability to glucuronidate troglitazone.[2] The involvement of multiple UGTs suggests a complex metabolic network that can be influenced by genetic polymorphisms and tissue-specific expression patterns.
Experimental Protocols
Chiral Separation of Troglitazone Isomers
A critical prerequisite for studying stereoselective metabolism is the separation of the individual isomers. While specific methods used in the cited glucuronidation studies are not detailed, a general approach for chiral separation of troglitazone stereoisomers can be adapted from existing literature.
Workflow for Chiral Separation of Troglitazone Isomers
Caption: Chiral HPLC workflow for troglitazone isomer separation.
Protocol:
-
Sample Preparation: Dissolve the racemic mixture of troglitazone in a suitable solvent, compatible with the HPLC mobile phase.
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP). Cellulose-based columns are often effective for separating thiazolidinedione enantiomers and diastereomers.
-
Mobile Phase: An optimized mobile phase, often a mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and a buffer, is used for elution.
-
Detection: Monitor the elution of the isomers using a UV detector at an appropriate wavelength.
-
Fraction Collection: Collect the fractions corresponding to each separated isomer peak for subsequent in vitro experiments.
In Vitro Glucuronidation Assay
The following is a generalized protocol for assessing the glucuronidation of individual troglitazone isomers using human liver microsomes (HLM) or recombinant UGT isoforms.
Workflow for In Vitro Glucuronidation Assay
Caption: Workflow for the in vitro glucuronidation assay.
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the incubation buffer (e.g., Tris-HCl, pH 7.4), the enzyme source (human liver microsomes or a specific recombinant UGT isoform), and a solution of the individual troglitazone isomer at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the glucuronidation reaction by adding the cofactor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction rate is linear.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
Analytical Method: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to separate and quantify the formed troglitazone glucuronide.
Metabolic Pathway Visualization
The glucuronidation of troglitazone isomers involves the enzymatic transfer of a glucuronic acid moiety from UDPGA to the drug molecule. The primary site of glucuronidation is the hydroxyl group on the chromane (B1220400) ring. The stereochemistry of the molecule can influence the binding affinity and catalytic efficiency of the UGT enzymes.
Generalized Glucuronidation Pathway of a Troglitazone Isomer
Caption: Generalized enzymatic glucuronidation of a troglitazone isomer.
Conclusion
The stereoselective glucuronidation of troglitazone is a critical aspect of its metabolism, with a demonstrated eight-fold difference in intrinsic clearance among its stereoisomers. This highlights the necessity of considering stereochemistry in drug development and toxicology studies. While the involvement of multiple UGT isoforms in the metabolism of racemic troglitazone is known, a significant knowledge gap exists regarding the specific kinetic parameters for the glucuronidation of each of the four individual isomers. Future research should focus on elucidating these isomer-specific kinetics to provide a more complete understanding of troglitazone's metabolic profile and the factors contributing to its idiosyncratic toxicity. The experimental protocols and metabolic pathway visualizations provided in this guide offer a foundational framework for researchers investigating the complex metabolism of chiral drugs.
References
- 1. Pharmacokinetics of troglitazone, an antidiabetic agent: prediction of in vivo stereoselective sulfation and glucuronidation from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic stereoselectivity of troglitazone, an antidiabetic agent, in the KK mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolism of Troglitazone to Glucuronide and Sulfate Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troglitazone (B1681588), a thiazolidinedione oral antidiabetic agent, was withdrawn from the market due to idiosyncratic hepatotoxicity. A comprehensive understanding of its metabolic fate is crucial for elucidating the mechanisms of its toxicity and for the broader context of drug development. This technical guide provides an in-depth analysis of the metabolism of troglitazone with a specific focus on the formation of its major non-toxic metabolites: glucuronide and sulfate (B86663) conjugates. This guide also explores the interplay with oxidative metabolic pathways that lead to the formation of reactive intermediates.
Metabolic Pathways Overview
Troglitazone undergoes extensive metabolism in the liver and intestine, primarily through phase II conjugation reactions—glucuronidation and sulfation—and phase I oxidation. While glucuronidation and sulfation are generally considered detoxification pathways, the oxidative metabolism of troglitazone can lead to the formation of reactive metabolites, such as a quinone methide and intermediates from the cleavage of the thiazolidinedione ring.[1][2]
The major metabolic pathways for troglitazone include:
-
Glucuronidation: Primarily mediated by UDP-glucuronosyltransferases (UGTs), this pathway involves the conjugation of glucuronic acid to the hydroxyl group of troglitazone.
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group.
-
Oxidation: Cytochrome P450 (CYP) enzymes are responsible for the oxidation of troglitazone, which can lead to the formation of reactive species.[1][2]
Below is a diagram illustrating the major metabolic pathways of troglitazone.
Quantitative Data on Troglitazone Metabolism
The following tables summarize the available quantitative data for the key enzymes involved in troglitazone glucuronidation and sulfation.
Table 1: Kinetic Parameters for Troglitazone Glucuronidation
| Enzyme/System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Recombinant Human UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | [3] |
| Recombinant Human UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | [3] |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 | [3] |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 | [3] |
Table 2: Kinetic Parameters for Troglitazone Sulfation
| System | Intrinsic Clearance (Clint) (µL/min/mg) | Reference |
| Male Rat Liver Cytosol | 132 | |
| Female Rat Liver Cytosol | 35 |
Experimental Protocols
This section provides detailed methodologies for the in vitro assessment of troglitazone glucuronidation and sulfation, as well as the analytical method for metabolite quantification.
In Vitro Glucuronidation Assay
This protocol is designed to determine the rate of this compound formation in human liver microsomes or with recombinant UGT enzymes.
Materials:
-
Human liver microsomes (HLM) or recombinant human UGT enzymes (e.g., UGT1A1, UGT1A8, UGT1A10)
-
Troglitazone
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile or Methanol (cold)
-
Water (HPLC grade)
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the buffer, MgCl2, HLM or recombinant UGT protein, and troglitazone (dissolved in a suitable solvent like methanol, final solvent concentration should be low, e.g., <1%).
-
Pre-incubation: Pre-incubate the mixture for 3-5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Start the reaction by adding a pre-warmed solution of UDPGA. The final volume of the incubation is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.
-
Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-MS/MS.
In Vitro Sulfation Assay
This protocol is designed to determine the rate of troglitazone sulfate formation using human liver cytosol or recombinant SULT enzymes.
Materials:
-
Human liver cytosol or recombinant human SULT enzymes (e.g., SULT1A3)
-
Troglitazone
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Acetonitrile or Methanol (cold)
-
Water (HPLC grade)
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the buffer, MgCl2, human liver cytosol or recombinant SULT protein, and troglitazone.
-
Pre-incubation: Pre-incubate the mixture for 3-5 minutes at 37°C.
-
Initiate the Reaction: Start the reaction by adding a pre-warmed solution of PAPS.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant for HPLC-MS/MS analysis.
HPLC-MS/MS Method for Quantification
This method is suitable for the simultaneous quantification of troglitazone and its glucuronide and sulfate conjugates.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is typically employed to separate the parent drug from its more polar metabolites. A representative gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-8 min: 95% to 5% B
-
8-10 min: 5% B
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for the detection of glucuronide and sulfate conjugates.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for troglitazone, its glucuronide, and its sulfate conjugate need to be optimized.
-
Troglitazone: The precursor ion will be [M-H]-.
-
This compound: The precursor ion will be [M-H]-, and a characteristic product ion will result from the neutral loss of the glucuronic acid moiety (176 Da).
-
Troglitazone Sulfate: The precursor ion will be [M-H]-, and a characteristic product ion will result from the loss of the SO3 group (80 Da).
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.
Interplay of Metabolic Pathways and Toxicity
The metabolism of troglitazone is a complex interplay between phase I and phase II enzymes. While glucuronidation and sulfation are detoxification pathways, the balance can be shifted by various factors, including enzyme induction or inhibition. Troglitazone itself has been shown to induce CYP3A4, the same enzyme involved in its oxidative metabolism to reactive intermediates.[1][2] This auto-induction could potentially increase the formation of toxic metabolites over time.
The sulfate conjugate of troglitazone, although a product of a detoxification pathway, has been implicated in the drug's hepatotoxicity. It is a potent inhibitor of the bile salt export pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes into the bile. Inhibition of BSEP can lead to the intracellular accumulation of cytotoxic bile acids, resulting in cholestatic liver injury. Furthermore, the troglitazone sulfate conjugate is a substrate for organic anion transporting polypeptides (OATPs), which mediate its uptake into hepatocytes, potentially contributing to its accumulation and subsequent toxicity.
The formation of a quinone methide and products of thiazolidinedione ring cleavage represent pathways of metabolic activation.[1] These electrophilic intermediates can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and immune responses, which are also considered potential mechanisms of troglitazone-induced liver injury.
The logical relationship between these pathways is depicted in the following diagram.
Conclusion
The metabolism of troglitazone is multifaceted, involving significant contributions from both phase II conjugation and phase I oxidation pathways. While glucuronidation and sulfation are the major routes of elimination, the formation of reactive oxidative metabolites and the inhibitory effect of the sulfate conjugate on bile acid transport are key factors implicated in the drug's hepatotoxicity. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in drug metabolism and toxicology, aiding in the continued investigation of drug-induced liver injury and the development of safer therapeutic agents.
References
- 1. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenol sulfotransferase, ST1A3, as the main enzyme catalyzing sulfation of troglitazone in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
species differences in troglitazone glucuronidation
An In-depth Technical Guide to Species Differences in Troglitazone (B1681588) Glucuronidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Troglitazone, a thiazolidinedione antidiabetic agent withdrawn from the market due to hepatotoxicity, undergoes extensive metabolism, with glucuronidation being a significant pathway. Understanding the is crucial for interpreting preclinical toxicology data and for elucidating the mechanisms of its adverse effects. This guide provides a comprehensive overview of the known species-specific differences in troglitazone glucuronidation, focusing on humans, rats, and monkeys. It includes a summary of the UDP-glucuronosyltransferase (UGT) enzymes involved, available kinetic data, detailed experimental protocols for in vitro analysis, and visualizations of metabolic pathways and experimental workflows.
Species-Specific Metabolism of Troglitazone
The metabolism of troglitazone involves several pathways, including sulfation, oxidation, and glucuronidation. The relative importance of these pathways varies significantly across species.
Comparative Metabolite Profiles
Troglitazone is metabolized into several key metabolites, with the glucuronide conjugate (M2) being a notable product of Phase II metabolism. The formation of this and other metabolites shows considerable inter-species variation.
Table 1: Major Metabolites of Troglitazone Identified in Different Species
| Metabolite | Human | Rat | Cynomolgus Monkey |
| Sulfate Conjugate (M1) | Major | Major | Major |
| Glucuronide Conjugate (M2) | Present | Present | Present |
| Quinone Metabolite (M3) | Present | Present | Present |
| Glutathione Conjugates | Present | Present | Not Reported |
Note: "Major" indicates a primary metabolic pathway, while "Present" signifies the identification of the metabolite.
In cynomolgus monkeys, the glucuronide conjugate (M2) of troglitazone has been identified in both plasma and bile. In bile-fistula monkeys, M2 accounted for approximately 40% of the biliary radioactivity after intraduodenal administration of troglitazone.
UDP-Glucuronosyltransferase (UGT) Isoforms Involved
The specific UGT enzymes responsible for troglitazone glucuronidation have been characterized in humans and rats, revealing distinct differences.
Table 2: UGT Isoforms Involved in Troglitazone Glucuronidation
| Species | Primary UGT Isoforms | Other Contributing Isoforms | Key Findings |
| Human | UGT1A1 (in liver), UGT1A8 & UGT1A10 (in intestine) | UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A9, UGT2B7, UGT2B15 | Glucuronidation occurs in both liver and extrahepatic tissues, with different primary enzymes in each. |
| Rat | UGT2B2 (suggested) | UGT1 family enzymes are not involved. | The profile of UGT involvement is significantly different from humans. |
Kinetic Parameters of Troglitazone Glucuronidation
Quantitative data on the kinetics of troglitazone glucuronidation are primarily available for humans.
Table 3: Kinetic Parameters for Troglitazone Glucuronidation in Human Tissues and Recombinant Enzymes
| System | Km (μM) | Vmax (pmol/min/mg protein) | Notes |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 | Atypical kinetics observed. |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 | High catalytic activity in the intestine. |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | Atypical substrate inhibition at concentrations >200 μM. |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | Atypical substrate inhibition at concentrations >200 μM. |
Data presented as mean ± standard deviation.
Experimental Protocols
This section outlines a detailed methodology for conducting in vitro studies of troglitazone glucuronidation.
In Vitro Glucuronidation Assay Using Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) of troglitazone glucuronidation in liver microsomes from different species.
Materials:
-
Liver microsomes (human, rat, monkey, dog)
-
Troglitazone
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Formic acid
-
Water, HPLC grade
-
Internal standard (e.g., rosiglitazone)
Procedure:
-
Microsome Preparation: Thaw liver microsomes on ice. Dilute to the desired protein concentration (e.g., 1 mg/mL) with Tris-HCl buffer.
-
Activation: To activate the microsomes, add alamethicin to a final concentration of 50 µg/mg of microsomal protein. Incubate on ice for 15 minutes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2 (final concentration, e.g., 5 mM), and the activated microsomes.
-
Incubation:
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Add troglitazone at various concentrations (e.g., 1-200 µM) to initiate the reaction.
-
After a brief pre-incubation, add UDPGA (final concentration, e.g., 2 mM) to start the glucuronidation reaction.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing:
-
Vortex the samples to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to HPLC vials for analysis.
-
HPLC-UV/MS Analysis of Troglitazone Glucuronide
Objective: To separate and quantify the formed this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to separate troglitazone from its glucuronide (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection: UV at a specific wavelength (e.g., 230 nm) or MS with appropriate settings for detecting troglitazone and its glucuronide.
Data Analysis:
-
Quantification: Generate a standard curve using a synthetic this compound standard. Calculate the concentration of the formed metabolite in the samples.
-
Kinetic Analysis: Plot the reaction velocity (nmol/min/mg protein) against the troglitazone concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. For atypical kinetics, other models may be necessary.
Visualizations
Metabolic Pathways of Troglitazone
The following diagram illustrates the major metabolic pathways of troglitazone, including the formation of the glucuronide conjugate.
Caption: Major metabolic pathways of troglitazone.
Experimental Workflow for In Vitro Glucuronidation Assay
The diagram below outlines the key steps in a typical in vitro experiment to assess troglitazone glucuronidation.
Caption: Workflow for in vitro glucuronidation assay.
Conclusion
Significant species differences exist in the glucuronidation of troglitazone, particularly in the UGT isoforms involved. While humans utilize a range of UGT1A and UGT2B enzymes in both hepatic and extrahepatic tissues, rat metabolism appears to be mediated by UGT2B enzymes, with a lack of involvement from the UGT1 family. Although this compound is a known metabolite in cynomolgus monkeys, detailed kinetic data in this species and in dogs are lacking in the public domain, highlighting a gap in our understanding. The provided experimental protocols offer a framework for conducting further comparative in vitro studies to elucidate these differences. A thorough understanding of these species-specific metabolic profiles is essential for the accurate extrapolation of preclinical safety data to humans and for the broader study of drug-induced liver injury.
Initial Identification of Troglitazone Glucuronide (Metabolite M2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial identification and characterization of troglitazone (B1681588) glucuronide, designated as metabolite M2. Troglitazone, a thiazolidinedione oral antidiabetic agent, undergoes extensive metabolism in humans, with glucuronidation being one of the key pathways.[1] This document outlines the metabolic context, experimental methodologies employed for its identification, quantitative data on its formation, and the enzymatic pathways involved.
Metabolic Pathway of Troglitazone to Glucuronide (M2)
Troglitazone is metabolized in humans primarily through sulfation (M1), glucuronidation (M2), and oxidation to a quinone metabolite (M3).[1] The formation of troglitazone glucuronide (M2) is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[2][3] This process involves the conjugation of glucuronic acid to the hydroxyl group of troglitazone, increasing its water solubility and facilitating its excretion. While M1 and M3 are the major metabolites found in plasma, M2 is considered a minor metabolite.[1]
Quantitative Data on this compound (M2) Formation
The formation of this compound is catalyzed by several UGT isoforms, with varying efficiencies. The following table summarizes the kinetic parameters for troglitazone glucuronidation by different human UGT enzymes and in different tissue preparations.
| Enzyme/Tissue | Km (μM) | Vmax (pmol/min/mg protein) | Notes |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | Exhibits atypical substrate inhibition at concentrations >200 μM.[2] |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | Shows high catalytic activity.[2] |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 | Glucuronidation in the liver is mainly catalyzed by UGT1A1.[2] |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 | Glucuronidation in the intestine is mainly catalyzed by UGT1A8 and UGT1A10.[2] |
Experimental Protocols for the Identification of Metabolite M2
The initial identification of this compound as metabolite M2 involved a combination of in vitro metabolism studies followed by advanced analytical techniques for separation and structural elucidation.
In Vitro Incubation
-
Biological Matrix: Human liver microsomes are the primary in vitro system used to study the hepatic metabolism of troglitazone.[2][4] Intestinal microsomes have also been used to investigate extrahepatic metabolism.[2]
-
Substrate Concentration: Troglitazone concentrations ranging from 6 to 200 μM are typically used for kinetic studies.[2]
-
Cofactors: The incubation mixture is fortified with UDP-glucuronic acid (UDPGA) to facilitate the glucuronidation reaction.
-
Incubation Conditions: Incubations are generally carried out at 37°C. The reaction is initiated by the addition of the cofactor and stopped after a specific time by adding a quenching solvent like ice-cold methanol (B129727) or acetonitrile (B52724).
Sample Preparation
Following incubation, the samples are processed to remove proteins and other interferences. This typically involves centrifugation to pellet the precipitated proteins. The resulting supernatant is then collected for analysis.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): The supernatant is injected into an HPLC system for the separation of the parent drug and its metabolites. A C18 column is commonly used with a mobile phase consisting of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[5][6]
-
Tandem Mass Spectrometry (MS/MS): The eluent from the HPLC is introduced into a mass spectrometer for detection and identification of the metabolites. Electrospray ionization (ESI) in the positive or negative ion mode is a common ionization technique.[5][6] The mass spectrometer is operated in full scan mode to detect all ions and in product ion scan mode to obtain fragmentation patterns of the parent drug and potential metabolites. The identification of M2 is based on the detection of a molecular ion corresponding to the mass of troglitazone plus the mass of a glucuronic acid moiety (176 Da).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, the metabolite of interest is isolated and purified, often using preparative HPLC. The purified sample is then subjected to NMR analysis.[4] One-dimensional (1H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to elucidate the exact structure of the metabolite and confirm the site of glucuronidation.[7]
References
- 1. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of UDP-glucuronosyltransferases (UGTS) involved in the metabolism of troglitazone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Metabolic Fate of Troglitazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troglitazone (B1681588), a member of the thiazolidinedione class of antidiabetic agents, was introduced for the treatment of type 2 diabetes mellitus but was later withdrawn from the market due to concerns about idiosyncratic hepatotoxicity. Understanding the metabolic fate of troglitazone is crucial for elucidating the mechanisms of its therapeutic action and toxicity. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of troglitazone, with a focus on its biotransformation pathways, the formation of reactive metabolites, and the experimental methodologies used to study these processes.
Pharmacokinetic Profile
Troglitazone is rapidly absorbed after oral administration, with food increasing its absorption by 30% to 80%.[1] The pharmacokinetics of troglitazone are linear over the clinical dosage range of 200 to 600 mg once daily.[2] The mean elimination half-life of troglitazone ranges from 7.6 to 24 hours.[2]
Quantitative Pharmacokinetic Parameters
The following tables summarize the steady-state pharmacokinetic parameters of troglitazone and its major metabolites, the sulfate (B86663) conjugate (M1) and the quinone metabolite (M3), in healthy subjects and patients with type II diabetes after oral administration of 400 mg of troglitazone once daily for 15 days.[3]
Table 1: Steady-State Pharmacokinetic Parameters of Troglitazone (Day 15) [3]
| Parameter | Healthy Subjects (n=12) | Patients with Type II Diabetes (n=12) |
| Cmax (µg/mL) | 1.42 | 1.54 |
| tmax (hours) | 2.63 | 3.25 |
| AUC0-24 (µg·hr/mL) | 12.5 | 15.6 |
| CL/F (mL/min) | 558 | 461 |
| t1/2 (hours) | ~24 | ~24 |
Table 2: Steady-State Pharmacokinetic Parameters of Metabolites M1 and M3 (Day 15) [3]
| Parameter | Metabolite M1 (Sulfate) | Metabolite M3 (Quinone) |
| Ratio of AUC (Metabolite/Troglitazone) in Patients | 6.2 | 1.1 |
| Ratio of AUC (Metabolite/Troglitazone) in Healthy Subjects | 6.7 | 1.1 |
Metabolic Pathways
Troglitazone undergoes extensive metabolism in the liver via three primary pathways: sulfation, glucuronidation, and oxidation.[2] The major metabolites found in human plasma are the sulfate conjugate (M1) and a quinone-type metabolite (M3), while the glucuronide conjugate (M2) is a minor metabolite.[2]
Formation of Reactive Metabolites
In addition to the primary metabolic pathways, troglitazone can be bioactivated to form chemically reactive intermediates. These reactive metabolites are thought to play a role in the observed hepatotoxicity. Two distinct pathways for the formation of reactive metabolites have been identified:
-
Oxidation of the Chromane (B1220400) Ring: This pathway leads to the formation of a reactive o-quinone methide derivative.
-
Oxidative Cleavage of the Thiazolidinedione (TZD) Ring: This novel pathway can generate highly electrophilic intermediates.
These reactive intermediates can covalently bind to cellular macromolecules or be detoxified by conjugation with glutathione (GSH), leading to the formation of various GSH adducts (M1-M5).[4]
Key Enzymes in Troglitazone Metabolism
The metabolism of troglitazone is catalyzed by several drug-metabolizing enzymes:
-
Cytochrome P450 (CYP) Enzymes: CYP3A4 is the primary enzyme responsible for the formation of the quinone metabolite (M3) and is also involved in the oxidative cleavage of the TZD ring.[4] CYP2C8 also contributes to the formation of the quinone metabolite.
-
UDP-Glucuronosyltransferases (UGTs): UGT1A1 is the main enzyme responsible for the glucuronidation of troglitazone in the liver, while UGT1A8 and UGT1A10 play a significant role in the intestine.[5]
-
Sulfotransferases (SULTs): These enzymes are responsible for the formation of the major sulfate conjugate (M1).
Experimental Protocols
The study of troglitazone metabolism involves a variety of in vitro and analytical techniques. The following sections provide an overview of the methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes
-
Objective: To investigate the formation of oxidative metabolites and reactive intermediates.
-
Methodology:
-
Incubation Mixture: Pooled human liver microsomes (e.g., 0.5 mg/mL) are incubated with troglitazone (e.g., 10-50 µM) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Cofactors: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). For trapping reactive metabolites, glutathione (GSH, e.g., 1-5 mM) is included in the incubation.
-
Incubation Conditions: The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Sample Preparation: The terminated reaction mixture is centrifuged, and the supernatant is collected for analysis.
-
-
Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify troglitazone and its metabolites.
Incubation with Cryopreserved Human Hepatocytes
-
Objective: To study the complete metabolic profile of troglitazone, including both Phase I and Phase II metabolites, in a more physiologically relevant system.
-
Methodology:
-
Cell Culture: Cryopreserved human hepatocytes are thawed and plated in appropriate culture plates.
-
Treatment: Once the cells have attached and formed a monolayer, they are treated with troglitazone at various concentrations.
-
Incubation: The cells are incubated for different time points (e.g., up to 24 or 48 hours).
-
Sample Collection: At each time point, both the culture medium and the cell lysate are collected.
-
Sample Preparation: Samples are processed, typically by protein precipitation, to extract the analytes.
-
-
Analysis: The processed samples are analyzed by LC-MS/MS to determine the concentrations of troglitazone and its metabolites.
Covalent Binding Assay
-
Objective: To quantify the extent of covalent binding of reactive metabolites to microsomal proteins.
-
Methodology:
-
Radiolabeled Compound: [14C]-labeled troglitazone is used to trace the drug and its metabolites.
-
Incubation: The incubation is performed as described for the human liver microsome experiment.
-
Protein Precipitation and Washing: After incubation, the microsomal proteins are precipitated with a cold organic solvent. The protein pellet is then repeatedly washed to remove any non-covalently bound radioactivity.
-
Quantification: The amount of radioactivity remaining in the protein pellet is quantified by liquid scintillation counting. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Data Expression: Covalent binding is typically expressed as pmol equivalents of troglitazone bound per mg of microsomal protein.
Analytical Techniques
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Purpose: For the separation, detection, and quantification of troglitazone and its metabolites in biological matrices.
-
Sample Preparation: Protein precipitation is a common method for sample cleanup.
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: For the structural elucidation of novel metabolites, particularly glutathione conjugates.
-
Methodology: Requires isolation and purification of the metabolite of interest. One- and two-dimensional NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) are performed to determine the chemical structure.
-
Conclusion
The metabolic fate of troglitazone is complex, involving multiple enzymatic pathways that lead to the formation of a variety of metabolites, including stable conjugates and reactive intermediates. The primary routes of metabolism are sulfation, glucuronidation, and oxidation, with the sulfate and quinone metabolites being the major circulating forms in humans. The formation of reactive metabolites through oxidation of the chromane ring and cleavage of the thiazolidinedione ring is a critical area of research, as it is believed to be linked to the idiosyncratic hepatotoxicity observed with this drug. The experimental protocols outlined in this guide provide a framework for the continued investigation of troglitazone's metabolism and the underlying mechanisms of its toxicity, offering valuable insights for the development of safer therapeutic agents.
References
- 1. Steady-state pharmacokinetics and dose proportionality of troglitazone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of effect of type II diabetes on the pharmacokinetics of troglitazone in a multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Troglitazone Glucuronide in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Troglitazone (B1681588), an oral anti-hyperglycemic agent, was withdrawn from the market due to idiosyncratic hepatotoxicity. Understanding its metabolic pathways is crucial for elucidating the mechanisms of its toxicity. A major metabolic route for troglitazone is glucuronidation, a phase II metabolic reaction that conjugates glucuronic acid to the drug, increasing its water solubility and facilitating its excretion.[1] The primary enzymes responsible for troglitazone glucuronidation in humans are UDP-glucuronosyltransferase 1A1 (UGT1A1) in the liver, and UGT1A8 and UGT1A10 in the intestine.[2] Accurate and sensitive quantification of troglitazone glucuronide is essential for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Metabolic Pathway of Troglitazone
Troglitazone undergoes extensive metabolism in the body. The main pathways include sulfation and glucuronidation of the hydroxyl group on the chromane (B1220400) ring.[1][3] Additionally, oxidative metabolism, catalyzed by cytochrome P450 enzymes (CYPs) such as CYP3A4 and CYP2C8, can lead to the formation of other metabolites.[4][5] The glucuronide conjugate is a significant metabolite and its quantification is key to understanding the overall disposition of troglitazone.
Experimental Protocol
This protocol outlines the direct measurement of this compound, which offers advantages in terms of speed and accuracy over indirect methods that involve enzymatic hydrolysis.[6][7]
Materials and Reagents
-
Troglitazone and this compound standards (analytical grade)
-
Internal Standard (IS), e.g., Rosiglitazone[8] or a stable isotope-labeled this compound
-
Human plasma (sourced ethically)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)[9] or protein precipitation plates
Sample Preparation
Sample preparation is a critical step to remove interferences from the biological matrix.[6] Protein precipitation is a rapid and effective method for this purpose.
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the internal standard into blank human plasma.
-
Precipitation: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in water[10] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[11] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Column Temperature | 40°C[11] |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often preferred for glucuronides)[8][12] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | To be determined by infusing standard solutions of this compound and the internal standard. For troglitazone, a transition of m/z 357 -> 134 has been used.[13][14] The glucuronide will have a precursor ion corresponding to its molecular weight. |
| Collision Energy | Optimize for each transition to achieve maximum signal intensity. |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V (for negative mode) |
Experimental Workflow Diagram
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ).[14] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).[14] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[8] |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS. |
| Recovery | The extraction efficiency of the analyte and IS from the biological matrix.[14] |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage).[13] |
Data Presentation
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| 2000 | Example Value |
Regression Equation: y = mx + c Correlation Coefficient (r²): >0.99
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | Example Value | Example Value | Example Value | Example Value |
| Low QC | 3 | Example Value | Example Value | Example Value | Example Value |
| Mid QC | 150 | Example Value | Example Value | Example Value | Example Value |
| High QC | 1500 | Example Value | Example Value | Example Value | Example Value |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is sensitive, specific, and can be rigorously validated to support pharmacokinetic and drug metabolism studies. Adherence to the described sample preparation, chromatographic, and mass spectrometric conditions, followed by thorough method validation, will ensure the generation of high-quality data for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of glutathione conjugates of troglitazone in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic study of intraperitoneally administered troglitazone in mice using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation of pioglitazone and its metabolites in human serum by liquid chromatography and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. nva.sikt.no [nva.sikt.no]
- 13. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Standard of Troglitazone Glucuronide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of troglitazone (B1681588) glucuronide analytical standards in research and drug development. Troglitazone, an antidiabetic and anti-inflammatory drug, was withdrawn from the market due to hepatotoxicity. Understanding its metabolism, particularly the formation of its glucuronide conjugate, is crucial for studying its metabolic fate and potential toxicological implications.
Product Information: Analytical Standard
Troglitazone glucuronide is the primary Phase II metabolite of troglitazone.[1][2] For quantitative analysis, a certified analytical standard is essential.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-({4-[(6-hydroxy-2,5,7,8-tetramethyl-2H-chromen-2-yl)methoxy]phenyl}methyl)thiazolidine-2,4-dione glucuronide | [3] |
| CAS Number | 127040-01-1 | [3] |
| Molecular Formula | C₃₀H₃₅NO₁₁S | [3] |
| Molecular Weight | 617.67 g/mol | [3] |
Several suppliers provide this compound and its deuterated internal standard (Troglitazone-d4 Glucuronide), which is recommended for LC-MS/MS analysis to ensure accuracy and precision.
Table 2: Example of Commercially Available Analytical Standards
| Product Name | Supplier | Catalog Number |
| This compound | Axios Research | AR-T03093 |
| Troglitazone-d4 Glucuronide | Axios Research | AR-T03094 |
Storage and Stability
Proper storage of the analytical standard is critical to maintain its integrity and ensure accurate experimental results.
-
Long-term Storage: Store the solid standard at -20°C.
-
Solution Storage: Prepare stock solutions in a suitable solvent such as methanol (B129727) or DMSO. Store stock solutions at -20°C or -80°C to minimize degradation. Glucuronide metabolites can be susceptible to hydrolysis, especially at non-neutral pH.[4] It is recommended to prepare fresh working solutions from the stock solution for each experiment. For applications involving biological matrices, storing samples as dried blood spots (DBS) under ambient conditions has been shown to provide comparable stability to liquid samples stored at -80°C for some glucuronides.[4]
Metabolic Pathway of Troglitazone
Troglitazone undergoes extensive metabolism in the liver and intestine.[5] Glucuronidation is a significant Phase II metabolic pathway, catalyzed by UDP-glucuronosyltransferases (UGTs).[2][5] The primary enzymes responsible for troglitazone glucuronidation are UGT1A1 in the liver and UGT1A8 and UGT1A10 in the intestine.[5]
Experimental Protocols
In Vitro Glucuronidation Assay
This protocol is designed to assess the in vitro formation of this compound using human liver microsomes.
Materials:
-
Troglitazone
-
This compound analytical standard
-
Human Liver Microsomes (HLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Formic acid
-
Internal Standard (e.g., Troglitazone-d4 Glucuronide)
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration e.g., 0.5 mg/mL), MgCl₂ (final concentration e.g., 5 mM), and troglitazone (at various concentrations) in Tris-HCl buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add UDPGA (final concentration e.g., 2 mM) to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Table 3: Kinetic Parameters for Troglitazone Glucuronidation [5]
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |
Analytical Method: LC-MS/MS Quantification
This protocol provides a general framework for the quantification of this compound in biological matrices. Method optimization and validation are required for specific applications.
Sample Preparation Workflow:
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (Q1) m/z 616.2 -> Product Ion (Q3) m/z 440.1
-
Troglitazone-d4 Glucuronide (IS): Precursor Ion (Q1) m/z 620.2 -> Product Ion (Q3) m/z 444.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Quantify the concentration of this compound in unknown samples using the calibration curve.
Conclusion
These application notes provide a comprehensive guide for the use of this compound analytical standards. The provided protocols for in vitro metabolism studies and LC-MS/MS quantification serve as a starting point for researchers. It is imperative to perform method validation according to regulatory guidelines to ensure the reliability of the obtained results. A thorough understanding of troglitazone's metabolic pathways is essential for elucidating the mechanisms of its toxicity and for the development of safer therapeutic alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS - 127040-01-1 | Axios Research [axios-research.com]
- 4. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the In Vitro Generation of Troglitazone Glucuronide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro generation of troglitazone (B1681588) glucuronide, a key phase II metabolite of the antidiabetic drug troglitazone. Understanding the glucuronidation of troglitazone is crucial for characterizing its metabolic fate and assessing potential drug-drug interactions. In humans, troglitazone is metabolized by sulfation, glucuronidation, and oxidation, with the glucuronide conjugate (M2) being a notable metabolite.[1] This protocol is designed for researchers in drug metabolism, pharmacology, and toxicology.
Metabolic Pathway of Troglitazone Glucuronidation
Troglitazone is primarily metabolized in the liver and intestine by UDP-glucuronosyltransferase (UGT) enzymes.[2] Several UGT isoforms have been identified to be involved in its glucuronidation, with varying contributions. In humans, UGT1A1 is a major contributor to hepatic troglitazone glucuronidation, accounting for approximately 30% of the total activity.[3] Other UGT1 and UGT2 enzymes also play a role.[3] In extrahepatic tissues like the intestine, UGT1A8 and UGT1A10 show high catalytic activity towards troglitazone.[2]
Caption: Metabolic pathway of troglitazone glucuronidation.
Quantitative Data: Kinetic Parameters of Troglitazone Glucuronidation
The following table summarizes the kinetic parameters for troglitazone glucuronidation in various human in vitro systems. These values are essential for predicting the in vivo clearance and potential for metabolic drug interactions.
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 | [2] |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 | [2] |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | [2] |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | [2] |
Experimental Protocol: In Vitro Troglitazone Glucuronidation Assay
This protocol outlines the steps for conducting an in vitro glucuronidation assay using human liver microsomes or recombinant UGT enzymes.
Materials and Reagents
-
Troglitazone
-
Human Liver Microsomes (HLM) or recombinant UGT enzymes (e.g., UGT1A1, UGT1A8, UGT1A10)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Incubator/water bath
-
LC-MS/MS system for analysis
Experimental Workflow
Caption: Experimental workflow for in vitro troglitazone glucuronidation.
Detailed Methodology
-
Preparation of Reagents:
-
Tris-HCl Buffer (50 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4.
-
MgCl₂ Solution (10 mM): Prepare a stock solution in water.
-
Troglitazone Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like methanol (B129727) or DMSO. Further dilute to working concentrations in the incubation buffer.
-
UDPGA Solution (5 mM): Prepare fresh in Tris-HCl buffer.
-
Alamethicin Solution: Prepare a stock solution (e.g., 5 mg/mL) in ethanol.
-
-
Incubation Procedure:
-
Microsome/Enzyme Preparation: Thaw human liver microsomes or recombinant UGT enzymes on ice. Dilute the microsomes/enzymes to the desired final concentration (e.g., 0.5-1.0 mg/mL) in Tris-HCl buffer containing MgCl₂. To activate the UGT enzymes, add alamethicin to a final concentration of 25-50 µg/mg protein and pre-incubate on ice for 15-30 minutes.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the diluted and activated microsome/enzyme solution and the troglitazone working solution. The final volume should be adjusted with Tris-HCl buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3-5 minutes to allow the components to equilibrate.
-
Initiation of Reaction: Start the glucuronidation reaction by adding the UDPGA solution to the pre-warmed reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Reaction Termination and Sample Processing:
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Centrifugation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
Analytical Method:
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.[4]
-
Chromatographic Conditions: Use a C18 reverse-phase column with a gradient elution using mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry Detection: Monitor the parent ion and a specific fragment ion for both troglitazone and its glucuronide metabolite using multiple reaction monitoring (MRM) in negative ion mode.
-
Considerations and Troubleshooting
-
Linearity: It is crucial to determine the linear range of the reaction with respect to both protein concentration and incubation time to ensure accurate kinetic measurements.
-
Substrate Inhibition: Troglitazone has been shown to cause substrate inhibition at concentrations above 200 µM in some recombinant UGT systems.[2] Be mindful of this when designing kinetic experiments.
-
Cofactor Stability: UDPGA is not stable for long periods in solution. It is recommended to prepare it fresh for each experiment.
-
Control Reactions: Include control incubations without UDPGA to account for any non-enzymatic degradation of troglitazone and without the enzyme source to check for any background interference.
-
Metabolite Stability: The stability of this compound in the final sample matrix should be assessed.
References
- 1. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of UDP-glucuronosyltransferases (UGTS) involved in the metabolism of troglitazone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Troglitazone Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troglitazone (B1681588), an oral antidiabetic agent, undergoes extensive metabolism in the body, with glucuronidation being a major pathway.[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the troglitazone molecule, facilitating its excretion. Understanding the enzymatic synthesis of troglitazone glucuronide is crucial for characterizing its pharmacokinetic profile and assessing potential drug-drug interactions. Several UGT isoforms have been identified to be involved in this metabolic pathway, with varying efficiencies and tissue distribution.[2][3]
These application notes provide detailed protocols for the in vitro enzymatic synthesis of this compound using various UGT sources, including human liver microsomes, intestinal microsomes, and recombinant UGT isoforms. The accompanying data summaries and visualizations are intended to guide researchers in designing and executing experiments to study troglitazone metabolism.
UGT Isoforms Involved in Troglitazone Glucuronidation
Multiple UGT isoforms contribute to the glucuronidation of troglitazone. The primary enzymes involved are:
-
UGT1A1: Predominantly expressed in the liver, UGT1A1 is a key enzyme in hepatic troglitazone glucuronidation.[2][3]
-
UGT1A8 and UGT1A10: These extrahepatic isoforms, found in tissues like the stomach, intestine, and colon, exhibit high catalytic activity towards troglitazone.[2] The intestine, in particular, shows significantly higher troglitazone glucuronidation activity than the liver, largely attributed to these isoforms.[2]
-
UGT1A9: Also expressed in the liver, UGT1A9 contributes to the metabolism of troglitazone.[2]
-
Other isoforms, including UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT2B7, and UGT2B15, have also demonstrated the ability to glucuronidate troglitazone, although their contribution may be less significant.[2]
Quantitative Data Summary
The following tables summarize the kinetic parameters for troglitazone glucuronidation by various UGT sources.
Table 1: Kinetic Parameters for Recombinant Human UGT Isoforms
| UGT Isoform | Km (μM) | Vmax (pmol/min/mg protein) | Source |
| UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | [2] |
| UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | [2] |
Table 2: Kinetic Parameters in Human Tissue Microsomes
| Tissue Microsome | Km (μM) | Vmax (pmol/min/mg protein) | Source |
| Human Jejunum | 8.1 ± 0.3 | 700.9 ± 4.3 | [2] |
| Human Liver | 13.5 ± 2.0 | 34.8 ± 1.2 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of troglitazone glucuronidation and a general experimental workflow for its in vitro synthesis.
Experimental Protocols
Protocol 1: Troglitazone Glucuronidation Assay using Human Liver Microsomes
This protocol is adapted from the methods described in the study of troglitazone glucuronidation in human liver and intestine microsomes.[2]
1. Materials:
-
Human liver microsomes
-
Troglitazone
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Formic acid
-
Water (LC-MS grade)
2. Reaction Mixture Preparation (per reaction):
-
50 mM Tris-HCl buffer (pH 7.4)
-
10 mM MgCl₂
-
5 mM Saccharolactone
-
Human liver microsomes (e.g., 0.1-0.5 mg/mL protein)
-
Troglitazone (final concentrations ranging from 1 to 200 µM)
-
5 mM UDPGA
3. Incubation Procedure:
-
Prepare a master mix containing Tris-HCl buffer, MgCl₂, and saccharolactone.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the human liver microsomes to each tube and pre-incubate at 37°C for 5 minutes.
-
Add troglitazone to each tube to initiate the reaction.
-
Immediately add UDPGA to start the glucuronidation reaction.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
4. Sample Processing and Analysis:
-
Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube or an HPLC vial.
-
Analyze the formation of this compound using a validated LC-MS/MS method. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.
Protocol 2: Screening of Recombinant UGT Isoforms for Troglitazone Glucuronidation
This protocol allows for the determination of which specific UGT isoforms are capable of metabolizing troglitazone.
1. Materials:
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B15 expressed in a suitable system like baculovirus-infected insect cells)
-
All other reagents as listed in Protocol 1.
2. Incubation Procedure:
-
Follow the same reaction mixture preparation and incubation procedure as in Protocol 1, but replace the human liver microsomes with a specific recombinant UGT isoform (e.g., 0.1 mg/mL).
-
It is recommended to use a single, fixed concentration of troglitazone (e.g., 50 µM) for initial screening.
-
Include a negative control with a mock-transfected or wild-type insect cell microsomal preparation to account for any non-specific metabolism.
3. Analysis:
-
Process and analyze the samples as described in Protocol 1.
-
Compare the formation of this compound across the different UGT isoforms to identify the most active enzymes.
Protocol 3: Kinetic Analysis of Troglitazone Glucuronidation
This protocol is designed to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the UGT-mediated glucuronidation of troglitazone.
1. Materials:
-
Selected UGT source (e.g., human liver microsomes, human jejunum microsomes, or a specific recombinant UGT isoform)
-
All other reagents as listed in Protocol 1.
2. Incubation Procedure:
-
Follow the same reaction mixture preparation and incubation procedure as in Protocol 1.
-
Use a range of troglitazone concentrations that bracket the expected Km value (e.g., 1, 5, 10, 25, 50, 100, 200 µM).
-
Ensure that the protein concentration and incubation time are optimized to be in the linear range of product formation for all substrate concentrations.
3. Data Analysis:
-
Quantify the rate of this compound formation (e.g., in pmol/min/mg protein) for each substrate concentration.
-
Plot the reaction velocity against the troglitazone concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Note that troglitazone glucuronidation can exhibit atypical kinetics, such as substrate inhibition at higher concentrations (>200 µM), which may require fitting to a different kinetic model.[2]
Conclusion
These application notes provide a comprehensive guide for the in vitro enzymatic synthesis and analysis of this compound. By utilizing the provided protocols and data, researchers can effectively investigate the metabolic pathways of troglitazone, identify the key UGT isoforms involved, and characterize their enzymatic kinetics. This information is invaluable for drug development professionals in predicting in vivo clearance, assessing the potential for drug-drug interactions, and understanding interindividual variability in drug response.
References
- 1. Pharmacokinetics of troglitazone, an antidiabetic agent: prediction of in vivo stereoselective sulfation and glucuronidation from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of UDP-glucuronosyltransferases (UGTS) involved in the metabolism of troglitazone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Troglitazone Glucuronide from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troglitazone (B1681588), a member of the thiazolidolidinedione class of drugs, was previously used in the treatment of type 2 diabetes. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[1][2] Following administration, troglitazone is extensively metabolized in the liver, with one of the major metabolic pathways being glucuronidation.[3] The resulting troglitazone glucuronide is a more water-soluble conjugate that is subsequently excreted.
The accurate quantification of troglitazone and its metabolites, including the glucuronide conjugate, in plasma is crucial for pharmacokinetic and drug metabolism studies. Solid-phase extraction (SPE) is a widely adopted technique for the clean-up and concentration of analytes from complex biological matrices like plasma, offering significant advantages over other methods such as liquid-liquid extraction. These benefits include higher analyte recovery, reduced consumption of organic solvents, and the elimination of emulsion formation.
This document provides a detailed application note and a comprehensive protocol for the solid-phase extraction of this compound from human plasma, designed for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Troglitazone
Troglitazone primarily exerts its therapeutic effects by acting as a potent agonist for PPARγ. The binding of troglitazone to PPARγ initiates a cascade of molecular events that ultimately lead to improved insulin (B600854) sensitivity.
References
Application Notes and Protocols: A Validated Assay for Troglitazone Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troglitazone (B1681588), an oral antidiabetic agent, was withdrawn from the market due to idiosyncratic hepatotoxicity.[1] Understanding its metabolic pathways, particularly the formation of its glucuronide conjugate, is crucial for elucidating the mechanisms of its toxicity and for the development of safer alternatives. Glucuronidation, a major phase II metabolic reaction, is catalyzed by UDP-glucuronosyltransferases (UGTs).[2] In humans, troglitazone is metabolized by several UGT isoforms, with UGT1A1 being predominant in the liver, and UGT1A8 and UGT1A10 showing high activity in the intestine.[3] This document provides a detailed, validated assay for the quantification of troglitazone glucuronide, an essential tool for in vitro drug metabolism studies.
Metabolic Pathway of Troglitazone Glucuronidation
Troglitazone undergoes glucuronidation on its hydroxyl group, a reaction primarily catalyzed by UGT enzymes in the liver and intestine. This process increases the water solubility of the compound, facilitating its excretion. The formation of this compound is a key step in its detoxification pathway.
Caption: Metabolic pathway of troglitazone to this compound.
Quantitative Data Summary
The following tables summarize the kinetic parameters for troglitazone glucuronidation in human liver and intestine microsomes, as well as by recombinant UGT isoforms.
Table 1: Kinetic Parameters of Troglitazone Glucuronidation in Human Microsomes [3]
| Tissue | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 |
Table 2: Kinetic Parameters of Troglitazone Glucuronidation by Recombinant UGT Isoforms [3]
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |
| UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |
Experimental Protocols
In Vitro Troglitazone Glucuronidation Assay
This protocol describes the incubation of troglitazone with human liver microsomes to generate this compound.
References
- 1. Glucuronidation of drugs by hepatic microsomes derived from healthy and cirrhotic human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of steady-state pharmacokinetics of troglitazone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Troglitazone Glucuronidation Studies Using Recombinant UGT Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Troglitazone (B1681588), an oral antidiabetic agent, was withdrawn from the market due to idiosyncratic hepatotoxicity. Understanding its metabolic pathways is crucial for elucidating the mechanisms of its toxicity. A major metabolic route for troglitazone is glucuronidation, a phase II detoxification process catalyzed by UDP-glucuronosyltransferases (UGTs). This process conjugates troglitazone with glucuronic acid, increasing its water solubility and facilitating its excretion. In vitro studies using recombinant UGT enzymes are instrumental in identifying the specific UGT isoforms responsible for troglitazone glucuronidation and in characterizing the kinetics of this metabolic reaction. These studies provide valuable insights into potential drug-drug interactions and inter-individual variability in troglitazone metabolism.
This document provides detailed application notes and protocols for conducting troglitazone glucuronidation studies using recombinant UGT enzymes.
Data Presentation
Table 1: Recombinant Human UGT Isoforms Involved in Troglitazone Glucuronidation
| UGT Isoform | Catalytic Activity | Notes |
| UGT1A1 | Moderate to High | Considered a major contributor to troglitazone glucuronidation in the liver.[1][2][3] |
| UGT1A8 | High | Primarily expressed in extrahepatic tissues like the intestine.[1][4] |
| UGT1A10 | High | Primarily expressed in extrahepatic tissues like the intestine.[1][4] |
| UGT1A9 | Moderate | Contributes to hepatic glucuronidation of troglitazone.[1] |
| UGT1A3 | Activity detected | |
| UGT1A4 | Activity detected | |
| UGT1A6 | Activity detected | Troglitazone also acts as a weak inhibitor of this enzyme.[5] |
| UGT1A7 | Activity detected | |
| UGT2B7 | Activity detected | |
| UGT2B15 | Activity detected |
Table 2: Kinetic Parameters for Troglitazone Glucuronidation by Recombinant UGTs and Human Liver/Intestine Microsomes
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | 0.21 |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | 3.03 |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 | 2.58 |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 | 86.53 |
Data extracted from Yoshigae et al., 2002.[1][4]
Experimental Protocols
Protocol 1: In Vitro Troglitazone Glucuronidation Assay Using Recombinant UGT Enzymes
This protocol describes the procedure for determining the rate of troglitazone glucuronidation by individual recombinant human UGT enzymes.
Materials:
-
Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A8, UGT1A10 expressed in a system like baculovirus-infected insect cells)
-
Troglitazone (substrate)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt (cofactor)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4 at 37°C)
-
Magnesium chloride (MgCl2)
-
Alamethicin (B1591596) (pore-forming agent to disrupt microsomal latency)
-
Acetonitrile (B52724), cold (for reaction termination)
-
Internal standard (e.g., rosiglitazone) for LC-MS/MS analysis
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of troglitazone in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of UDPGA in water.
-
Prepare the incubation buffer: 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Prepare a stock solution of alamethicin in ethanol.
-
-
Incubation Mixture Preparation (on ice):
-
In a microcentrifuge tube, prepare a pre-incubation mix containing the recombinant UGT enzyme, Tris-HCl buffer with MgCl2, and alamethicin. The final protein concentration will need to be optimized but is typically in the range of 0.025-0.1 mg/mL.[6]
-
The final concentration of alamethicin is typically 25-50 µg/mg of microsomal protein.[1]
-
Vortex gently and pre-incubate on ice for 15-30 minutes to allow for the formation of pores in the microsomal membrane.[6]
-
-
Initiation of the Glucuronidation Reaction:
-
Add the troglitazone substrate to the pre-incubated mixture. The final concentration of troglitazone should be varied for kinetic studies (e.g., 1-200 µM).
-
Pre-warm the tubes at 37°C for 3-5 minutes.
-
Initiate the reaction by adding UDPGA to a final concentration of 3-5 mM.[1][7] The total reaction volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation, which should be determined in preliminary experiments.
-
-
Termination of the Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., rosiglitazone).[8]
-
-
Sample Processing:
-
Vortex the mixture to precipitate the protein.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Troglitazone and its Glucuronide
This protocol provides a general framework for the quantification of troglitazone and its glucuronide metabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to separate troglitazone and its more polar glucuronide metabolite. For example, starting with a low percentage of mobile phase B and increasing it over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.[8]
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for glucuronides.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - requires optimization):
-
Troglitazone: Precursor ion (e.g., m/z 440.2 [M-H]⁻) to a specific product ion.
-
Troglitazone Glucuronide: Precursor ion (e.g., m/z 616.2 [M-H]⁻) to a product ion corresponding to the aglycone (e.g., m/z 440.2) or another characteristic fragment.
-
Internal Standard (e.g., Rosiglitazone): Appropriate precursor and product ions.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for each analyte.
Data Analysis:
-
Generate a standard curve for both troglitazone and its glucuronide metabolite using authentic standards.
-
Quantify the amount of this compound formed in each reaction.
-
Calculate the rate of reaction (e.g., in pmol/min/mg protein).
-
For kinetic studies, plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation or other appropriate models to determine Km and Vmax.
Visualizations
Caption: Experimental workflow for in vitro troglitazone glucuronidation assay.
Caption: Metabolic pathway of troglitazone glucuronidation.
References
- 1. Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of UDP-glucuronosyltransferases (UGTS) involved in the metabolism of troglitazone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Pharmacokinetic study of intraperitoneally administered troglitazone in mice using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Human Liver Microsomes in Studying Troglitazone Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Troglitazone (B1681588), the first compound of the thiazolidinedione (TZD) class of antidiabetic drugs, was withdrawn from the market due to severe idiosyncratic hepatotoxicity.[1][2][3] Understanding the metabolic pathways of troglitazone is crucial for elucidating the mechanisms of its toxicity and for the development of safer therapeutic alternatives. Human liver microsomes (HLMs) are a vital in vitro tool for these studies, providing a rich source of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are primarily responsible for drug metabolism.[4][5] These application notes provide a detailed overview and protocols for utilizing HLMs to investigate the metabolism of troglitazone, with a focus on the formation of reactive metabolites.
Key Metabolic Pathways of Troglitazone
Studies using human liver microsomes have revealed two primary metabolic activation pathways for troglitazone, leading to the formation of reactive intermediates.[1][2] These pathways are significant as the resulting reactive metabolites are implicated in the covalent modification of hepatic proteins and oxidative stress, potential mechanisms for troglitazone-induced liver injury.[2][3]
-
Oxidation of the Chromane (B1220400) Ring: This pathway involves the oxidation of the substituted chromane ring system of troglitazone to form a reactive o-quinone methide intermediate.[1][6] This electrophilic species can be trapped by nucleophiles such as glutathione (B108866) (GSH).
-
Oxidative Cleavage of the Thiazolidinedione (TZD) Ring: This novel pathway involves the oxidative cleavage of the TZD ring, which can generate highly electrophilic α-ketoisocyanate and sulfenic acid intermediates.[1] The metabolism of the TZD ring is selectively catalyzed by CYP3A enzymes.[1][2]
The formation of various glutathione (GSH) conjugates (M1-M5) has been detected in incubations of troglitazone with human liver microsomes in the presence of GSH, confirming the generation of these reactive intermediates.[1][2]
Data Presentation
Enzyme Kinetics of Troglitazone Glucuronidation
The glucuronidation of troglitazone is a significant metabolic pathway. The following table summarizes the kinetic parameters for troglitazone glucuronosyltransferase activity in human liver and jejunum microsomes, as well as in recombinant UGT isoforms.
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 | [7] |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 | [7] |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | [7] |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | [7] |
Table 1: Kinetic parameters for troglitazone glucuronidation.
Inhibition of Human Cytochrome P450 Enzymes by Troglitazone and its Metabolites
Troglitazone and its metabolites have been shown to inhibit various CYP enzymes. This inhibitory action is important for predicting potential drug-drug interactions.
| CYP Isoform | Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Manner | Reference |
| CYP2C8 | Troglitazone | ~5 | 0.2-1.7 | Competitive | [8] |
| CYP2C9 | Troglitazone | ~5 | 0.2-1.7 | Competitive | [8] |
| CYP2C19 | Troglitazone | ~20 | - | - | [8] |
| CYP3A4 | Troglitazone | ~20 | - | - | [8] |
| CYP2C Enzymes | Metabolite M3 (quinone-type) | - | 1.4-8.8 | Competitive | [8] |
Table 2: Inhibitory potential of troglitazone and its quinone-type metabolite (M3) on human CYP enzymes.
Experimental Protocols
Protocol 1: In Vitro Incubation of Troglitazone with Human Liver Microsomes for Metabolite Profiling
Objective: To identify the metabolites of troglitazone formed by human liver microsomal enzymes.
Materials:
-
Human liver microsomes (pooled)
-
Troglitazone
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Glutathione (GSH) (for trapping reactive metabolites)
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of troglitazone in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (e.g., 0.5 mg/mL protein concentration)
-
Troglitazone (final concentration, e.g., 10 µM)
-
GSH (optional, e.g., 5 mM, to trap reactive metabolites)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
Analyze the sample using an LC-MS/MS system to identify and characterize the metabolites formed.
Protocol 2: Determination of Enzyme Kinetics (Km and Vmax) for Troglitazone Metabolism
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for a specific metabolic pathway of troglitazone.
Materials:
-
Same as Protocol 1
-
Varying concentrations of troglitazone
Procedure:
-
Follow steps 1-7 of Protocol 1.
-
Set up a series of incubations with a range of troglitazone concentrations (e.g., 0.5 µM to 200 µM).
-
Ensure that the incubation time and microsomal protein concentration are in the linear range for product formation. This may require preliminary experiments.
-
Quantify the formation of the specific metabolite of interest at each substrate concentration using a validated analytical method (e.g., LC-MS/MS with a stable isotope-labeled internal standard).
-
Plot the rate of metabolite formation (velocity) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax values.
Visualizations
Metabolic Activation Pathways of Troglitazone
Caption: Metabolic activation pathways of troglitazone.
Experimental Workflow for In Vitro Metabolism Study
Caption: In vitro troglitazone metabolism workflow.
Conclusion
The study of troglitazone metabolism using human liver microsomes is a powerful approach to understanding the bioactivation of this drug and the mechanisms underlying its hepatotoxicity. The formation of reactive metabolites through both chromane ring oxidation and TZD ring cleavage highlights the complex metabolic profile of troglitazone.[1] The provided protocols and data serve as a valuable resource for researchers investigating drug metabolism and toxicity, aiding in the development of safer pharmaceuticals. The induction of CYP3A4 by troglitazone is another important consideration for potential drug-drug interactions.[9]
References
- 1. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical oxidation of troglitazone: identification and characterization of the major reactive metabolite in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro inhibitory effects of troglitazone and its metabolites on drug oxidation activities of human cytochrome P450 enzymes: comparison with pioglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of troglitazone on cytochrome P450 enzymes in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Troglitazone and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Troglitazone (B1681588), a thiazolidinedione oral antidiabetic agent, was withdrawn from the market due to concerns about hepatotoxicity.[1][2][3] This toxicity is believed to be linked to the formation of reactive metabolites.[1][3][4] Consequently, the accurate and sensitive chromatographic separation and quantification of troglitazone and its metabolites are crucial for mechanistic toxicology studies and the development of safer therapeutic alternatives. These application notes provide detailed protocols for the analysis of troglitazone and its key metabolites using modern chromatographic techniques, primarily focusing on Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).
Metabolic Pathways of Troglitazone
Troglitazone undergoes extensive metabolism in humans, primarily through sulfation, glucuronidation, and oxidation.[5] The major metabolites found in plasma are a sulfate (B86663) conjugate (M1), a quinone-type metabolite (M3), and to a lesser extent, a glucuronide conjugate (M2).[5] Additionally, troglitazone can be metabolically activated to reactive intermediates that can form adducts with cellular macromolecules.[2][6] Studies have identified several glutathione (B108866) (GSH) conjugates, indicating the formation of reactive electrophilic species.[1][3] Two primary pathways for the formation of these reactive metabolites have been proposed: one involving the oxidation of the chromane (B1220400) ring to an o-quinone methide and another involving the oxidative cleavage of the thiazolidinedione ring.[1][3]
References
- 1. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of troglitazone: identification of a reactive metabolite and mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of Troglitazone Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troglitazone (B1681588), a thiazolidinedione antidiabetic agent, was withdrawn from the market due to concerns about hepatotoxicity. Understanding its metabolism is crucial for elucidating the mechanisms of its adverse effects. A major metabolic pathway for troglitazone is glucuronidation, a phase II conjugation reaction that increases the water solubility of the drug and facilitates its excretion. This application note provides a detailed protocol for the analysis of troglitazone glucuronide using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and an overview of its expected fragmentation pattern. The methodologies described herein are essential for researchers in drug metabolism, toxicology, and pharmacology who are investigating the biotransformation of troglitazone and related compounds.
Experimental Protocols
This section details the necessary procedures for the sample preparation, in vitro generation of this compound, and its subsequent analysis by LC-MS/MS.
In Vitro Generation of this compound in Human Liver Microsomes
A common method for producing the glucuronide metabolite of troglitazone for analytical studies involves incubation with human liver microsomes (HLMs).
Materials:
-
Troglitazone
-
Human Liver Microsomes (pooled)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Troglitazone (final concentration 10 µM, dissolved in a minimal amount of organic solvent like methanol (B129727) or DMSO)
-
MgCl₂ (final concentration 5 mM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add UDPGA (final concentration 2 mM) to initiate the glucuronidation reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Mode | Product Ion Scan (for fragmentation pattern elucidation) or Multiple Reaction Monitoring (MRM) for quantification |
Data Presentation
The mass spectrometry analysis of this compound is expected to yield several characteristic ions. The molecular formula for this compound is C₃₀H₃₅NO₁₁S, with a monoisotopic mass of 617.1931 Da.
Table 1: Expected m/z Values for this compound and its Fragments in Negative Ion Mode.
| Ion | Description | Expected m/z |
| [M-H]⁻ | Deprotonated parent ion of this compound | 616.1857 |
| [M-H-176]⁻ | Fragment resulting from the neutral loss of the glucuronic acid moiety | 440.1532 |
| [Glucuronic acid-H-H₂O]⁻ | Characteristic fragment of the glucuronide moiety | 175.0243 |
| [Glucuronic acid-H-2H₂O-CO₂]⁻ | Further fragmentation of the glucuronide moiety | 113.0239 |
Visualizations
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the proposed fragmentation pathway of this compound in negative ion mode based on the general fragmentation patterns of glucuronide conjugates.
Caption: Proposed fragmentation pathway of this compound.
Experimental Workflow for this compound Analysis
The diagram below outlines the key steps in the experimental workflow for the analysis of this compound.
Caption: Workflow for this compound analysis.
Application Notes and Protocols for Troglitazone Glucuronide Analysis
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the extraction and analysis of troglitazone (B1681588) glucuronide from biological matrices. The following sections outline three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE), along with an optional enzymatic hydrolysis step.
Introduction
Troglitazone, an antidiabetic and anti-inflammatory drug, is extensively metabolized in the body, with one of the primary metabolic pathways being glucuronidation. Accurate quantification of troglitazone glucuronide is crucial for pharmacokinetic and drug metabolism studies. The selection of an appropriate sample preparation method is critical to ensure high recovery, minimize matrix effects, and achieve reliable analytical results. This document provides detailed methodologies for various sample preparation techniques, enabling researchers to choose the most suitable approach for their specific analytical needs.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the quantitative data for the different sample preparation techniques. Please note that direct recovery data for this compound is not extensively available in the public domain; therefore, data from the parent compound, troglitazone, or structurally similar compounds are provided as a reference.
| Technique | Analyte | Matrix | Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Pioglitazone (B448) | Human Plasma | High (Implied) | High selectivity, cleaner extracts, potential for automation. | Can be more time-consuming and costly than other methods. |
| Protein Precipitation (PPT) | Pioglitazone & Metabolites | Human Plasma | >80% | Simple, fast, and inexpensive. | Potential for significant matrix effects and lower analyte recovery. |
| Liquid-Liquid Extraction (LLE) | Troglitazone | Mouse Plasma | >60% | Good for removing salts and polar interferences. | Can be labor-intensive and use large volumes of organic solvents. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a method for a structurally similar thiazolidinedione, pioglitazone, using Oasis HLB cartridges and can be adapted for this compound.[1] Oasis HLB is a universal polymeric reversed-phase sorbent suitable for a wide range of acidic, neutral, and basic compounds.[1]
Materials:
-
Oasis HLB 3 mg or 60 mg SPE Cartridges
-
Biological matrix (e.g., plasma, urine)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water
-
2% Phosphoric Acid
-
5% Methanol in Water
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
To 300 µL of plasma, add 300 µL of 2% phosphoric acid.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte of interest with 1 mL of acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Caption: Solid-Phase Extraction Workflow.
Protein Precipitation (PPT) Protocol
This protocol is adapted from a method for pioglitazone and its metabolites and offers a rapid and straightforward approach for sample clean-up.[2] Acetonitrile is a commonly used solvent for protein precipitation as it efficiently removes proteins.[2]
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Acetonitrile (cold, HPLC grade)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Microcentrifuge tubes
Protocol:
-
Sample Preparation:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the sample (a 3:1 ratio of solvent to sample).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Further Processing:
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase to increase concentration.
-
Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a method for the parent drug, troglitazone, and can be optimized for the more polar glucuronide metabolite.[3]
Materials:
-
Biological matrix (e.g., plasma)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Preparation:
-
To 300 µL of plasma in a clean tube, add an internal standard if used.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of an ethyl acetate:hexane (90:10 v/v) extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.
-
Caption: Liquid-Liquid Extraction Workflow.
Optional: Enzymatic Hydrolysis of this compound
For the determination of total troglitazone (conjugated and unconjugated), an enzymatic hydrolysis step can be included prior to extraction to cleave the glucuronide moiety.
Materials:
-
β-glucuronidase (from a source like E. coli or abalone)
-
Ammonium (B1175870) acetate buffer (e.g., 0.1 M, pH 5.0)
-
Water bath or incubator
Protocol:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 200 µL of urine), add an equal volume of ammonium acetate buffer.
-
-
Enzyme Addition:
-
Add a sufficient amount of β-glucuronidase (e.g., 2500-5000 units). The optimal amount may need to be determined empirically.
-
-
Incubation:
-
Incubate the mixture at a suitable temperature (e.g., 55-65°C) for a sufficient time (e.g., 30-60 minutes) to ensure complete hydrolysis.[4]
-
-
Stopping the Reaction:
-
Stop the reaction by adding a protein precipitating agent like cold acetonitrile or by proceeding directly to the chosen extraction method (SPE or LLE).
-
Caption: Enzymatic Hydrolysis of this compound.
Conclusion
The choice of sample preparation technique for this compound analysis depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. Solid-phase extraction generally provides the cleanest extracts and is well-suited for sensitive LC-MS/MS analysis. Protein precipitation is a rapid and simple method ideal for high-throughput screening, though it may be more susceptible to matrix effects. Liquid-liquid extraction offers a balance between cleanliness and simplicity. For the analysis of total troglitazone, enzymatic hydrolysis is a necessary preceding step. The protocols provided herein serve as a comprehensive guide for researchers to develop and validate robust analytical methods for the quantification of this compound.
References
- 1. Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. norlab.com [norlab.com]
Application Notes and Protocols for Assessing Troglitazone Glucuronide Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to assess the glucuronidation of troglitazone (B1681588). Understanding the metabolic fate of troglitazone, particularly its conjugation with glucuronic acid, is crucial for evaluating its pharmacokinetics and potential for drug-drug interactions.
Introduction
Troglitazone, an oral antidiabetic agent, undergoes extensive metabolism in the liver and intestine. One of the major metabolic pathways is glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process converts troglitazone into a more water-soluble glucuronide conjugate, facilitating its excretion. Several UGT isoforms have been identified to be involved in this process, with varying efficiencies and tissue-specific expression.[1] In the liver, UGT1A1 is the primary enzyme responsible for troglitazone glucuronidation, while in the intestine, UGT1A8 and UGT1A10 play a more significant role.[1] Troglitazone is also metabolized through sulfation and oxidation pathways.[2][3][4][5]
The assessment of troglitazone glucuronide formation is essential for predicting its metabolic clearance and potential for drug-induced toxicity. Cell-based assays provide a valuable in vitro tool to study these metabolic pathways in a controlled environment. This document outlines protocols using two common cell systems: recombinant UGT-expressing insect cells and the human hepatoma cell line HepG2.
Data Presentation
Table 1: Kinetic Parameters of Troglitazone Glucuronidation by Recombinant Human UGT Isoforms and Liver Microsomes
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | [1] |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | [1] |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 | [1] |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 | [1] |
Note: The kinetics of troglitazone glucuronidation in recombinant UGT1A1 and UGT1A10, as well as in human liver and jejunum microsomes, have been reported to follow an atypical pattern of substrate inhibition at concentrations above 200 μM.[1]
Signaling Pathways and Experimental Workflows
Troglitazone Metabolism Pathway
Caption: Metabolic pathways of troglitazone, including Phase I oxidation and Phase II glucuronidation and sulfation.
Experimental Workflow for Assessing Troglitazone Glucuronidation
Caption: General workflow for in vitro assessment of troglitazone glucuronidation.
Experimental Protocols
Protocol 1: Troglitazone Glucuronidation Assay Using Recombinant Human UGTs
This protocol describes the use of commercially available insect cell microsomes expressing specific human UGT isoforms to determine the kinetic parameters of troglitazone glucuronidation.
Materials:
-
Recombinant human UGT1A1, UGT1A8, or UGT1A10 microsomes (from baculovirus-infected insect cells)
-
Troglitazone
-
UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Bovine serum albumin (BSA)
-
Formic acid
-
Ultrapure water
-
96-well microtiter plates
-
Incubator
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of troglitazone in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of UDPGA in ultrapure water.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂ and 0.1 mg/mL BSA.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Incubation buffer
-
Recombinant UGT microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
Troglitazone at various concentrations (e.g., 1-200 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration typically 2-5 mM).
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate at 4°C to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of this compound.
-
Example LC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution
-
-
Example MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), negative or positive mode
-
Monitor the specific parent-to-product ion transitions for troglitazone and its glucuronide.
-
-
-
Data Analysis:
-
Calculate the rate of this compound formation.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Protocol 2: Assessment of Troglitazone Glucuronidation in HepG2 Cells
This protocol outlines a method to evaluate the glucuronidation of troglitazone in a whole-cell system using the human hepatoma cell line HepG2. While HepG2 cells have lower expression of some drug-metabolizing enzymes compared to primary hepatocytes, they are a widely used and reproducible model for in vitro toxicology and metabolism studies.[6][7][8]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics
-
Troglitazone
-
Cell culture plates (e.g., 24-well or 96-well)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Formic acid
-
Ultrapure water
-
HPLC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into culture plates at an appropriate density and allow them to attach and reach a confluent monolayer (typically 24-48 hours).
-
-
Troglitazone Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh, serum-free medium containing various concentrations of troglitazone to the cells.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Sample Collection and Preparation:
-
At the end of the incubation period, collect the cell culture supernatant.
-
To extract intracellular metabolites, wash the cells with PBS, then lyse the cells (e.g., by adding a small volume of acetonitrile or by freeze-thaw cycles).
-
Combine the supernatant and cell lysate if total metabolite formation is to be measured.
-
Add an equal volume of ice-cold acetonitrile containing an internal standard to the samples to precipitate proteins.
-
Centrifuge to pellet the protein and cell debris.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of troglitazone and its glucuronide in the samples using a validated LC-MS/MS method as described in Protocol 1.
-
-
Data Analysis:
-
Determine the amount of this compound formed per unit of time (e.g., pmol/hour/mg of protein or per well).
-
This data can be used to compare the metabolic activity under different conditions or between different cell lines.
-
Conclusion
The provided protocols offer robust methods for assessing the glucuronidation of troglitazone in vitro. The choice of the experimental system will depend on the specific research question. Recombinant UGTs are ideal for characterizing the contribution of individual enzyme isoforms and determining kinetic parameters. HepG2 cells, while having limitations in their metabolic capacity, provide a valuable whole-cell context for studying drug metabolism and its potential toxicological consequences.[9][10] Careful validation of analytical methods and adherence to standardized protocols are essential for obtaining reliable and reproducible data.
References
- 1. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of glutathione conjugates of troglitazone in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of troglitazone, an antidiabetic agent: prediction of in vivo stereoselective sulfation and glucuronidation from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparison of Drug Metabolism and Its Related Hepatotoxic Effects in HepaRG, Cryopreserved Human Hepatocytes, and HepG2 Cell Cultures [jstage.jst.go.jp]
- 9. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols: The Role of Troglitazone Glucuronide in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troglitazone (B1681588), a thiazolidinedione antidiabetic agent, was withdrawn from the market due to concerns about hepatotoxicity. Understanding the metabolic fate of troglitazone and the potential for its metabolites to cause drug-drug interactions (DDIs) is crucial for evaluating the safety of related compounds. Troglitazone is metabolized in the liver to several metabolites, including a sulfate (B86663) conjugate (M1), a quinone metabolite (M3), and a glucuronide conjugate (M2).[1] While the parent drug and its sulfate conjugate have been the focus of numerous DDI studies, the role of troglitazone glucuronide (M2) is less well-characterized. These application notes provide a summary of the available data on the use of this compound in DDI studies, along with detailed protocols for its evaluation.
Data Presentation: Interaction of Troglitazone and its Metabolites with Drug Metabolizing Enzymes and Transporters
The following tables summarize the available quantitative data for the interaction of troglitazone and its metabolites with key drug metabolizing enzymes and transporters. It is important to note that specific quantitative data for this compound (M2) is limited in the published literature, reflecting its status as a minor metabolite with generally weak interactions observed in preclinical studies.
Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by Troglitazone and its Metabolites
| Compound | CYP Isozyme | Test System | Substrate | Inhibition Parameter | Value (µM) | Reference |
| Troglitazone | CYP2C8 | Recombinant Human CYP | Paclitaxel (B517696) | IC50 | ~5 | [2] |
| Ki | 0.2-1.7 | [2] | ||||
| CYP2C9 | Recombinant Human CYP | S-warfarin | IC50 | ~5 | [2] | |
| CYP2C19 | Recombinant Human CYP | S-mephenytoin | IC50 | ~20 | [2] | |
| CYP3A4 | Recombinant Human CYP | Testosterone (B1683101) | IC50 | ~20 | [2] | |
| CYP3A4 | Primary Human Hepatocytes | Testosterone | EC50 (induction) | 5-10 | [3][4] | |
| Troglitazone Sulfate (M1) | CYP2C Enzymes | Recombinant Human CYP | Various | IC50 | Moderate Inhibition | [2] |
| This compound (M2) | CYP2C Enzymes | Recombinant Human CYP | Various | IC50 | Very Weak Inhibition | [2] |
| Troglitazone Quinone (M3) | CYP2C Enzymes | Recombinant Human CYP | Various | IC50 | Potent Inhibition | [2] |
| Ki | 1.4-8.8 | [2] |
Table 2: Interaction of Troglitazone and its Metabolites with UDP-Glucuronosyltransferase (UGT) Enzymes
| Compound | UGT Isozyme | Test System | Substrate | Inhibition Parameter | Value (µM) | Reference |
| Troglitazone | UGT1A1 | Human Liver Microsomes | Troglitazone | - | - | [5] |
| UGT1A6 | Recombinant Human UGT | 1-Naphthol | IC50 | 28 | [6] | |
| Ki | 20 | [6] | ||||
| UGT1A8 | Recombinant Human UGT | Troglitazone | - | High Activity | [5] | |
| UGT1A10 | Recombinant Human UGT | Troglitazone | Km | 11.1 ± 5.8 | [5] |
Table 3: Interaction of Troglitazone and its Metabolites with Drug Transporters
| Compound | Transporter | Test System | Substrate | Interaction | Finding | Reference |
| Troglitazone | OATP1B1 | Freshly isolated rat hepatocytes | Estradiol-17β-D-glucuronide | Inhibition | Decreased uptake | [7] |
| P-gp | In vitro | Calcein (B42510) | Inhibition | Inhibition of calcein efflux | [8] | |
| Troglitazone Sulfate (M1) | OATP-C (OATP1B1) | Xenopus oocytes | Estrone-3-sulfate | Inhibition | Strong inhibitory effect | |
| OATP8 (OATP1B3) | Xenopus oocytes | Estrone-3-sulfate | Inhibition | Strong inhibitory effect | ||
| BCRP | In vitro | - | Substrate | Minor role in biliary excretion | [9] | |
| MRP2 | In vitro | - | Substrate | - | [9] | |
| This compound (M2) | MRP2 | Mice with humanized livers | - | - | Human MRP2 down-regulated by troglitazone treatment | [10] |
| Biliary Excretion | Rat sandwich-cultured hepatocytes | - | - | Negligible biliary excretion | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the DDI potential of this compound. These are generalized protocols that can be adapted for specific laboratory conditions and equipment.
Protocol 1: In Vitro Inhibition of Cytochrome P450 Enzymes
Objective: To determine the inhibitory potential (IC50 and Ki) of this compound on major human CYP isoforms.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP2C8, CYP2C9, CYP2C19, CYP3A4)
-
CYP-specific probe substrates (e.g., paclitaxel for CYP2C8, S-warfarin for CYP2C9, S-mephenytoin for CYP2C19, testosterone or midazolam for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer containing the recombinant CYP enzyme, a specific probe substrate at a concentration near its Km, and the NADPH regenerating system.
-
Inhibitor Addition: Add this compound at a range of concentrations to the incubation mixtures. Include a vehicle control (without inhibitor).
-
Incubation: Pre-incubate the mixture for a short period at 37°C before initiating the reaction by adding the NADPH regenerating system. Incubate for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound. Determine the IC50 value by fitting the data to a suitable model. To determine the inhibition constant (Ki), perform the assay with multiple substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Dixon or Cornish-Bowden plots).
Protocol 2: Evaluation of Drug Transporter Inhibition (Uptake Transporters)
Objective: To assess the inhibitory effect of this compound on major hepatic and renal uptake transporters (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2).
Materials:
-
This compound
-
Stable cell lines overexpressing the transporter of interest (e.g., HEK293-OATP1B1)
-
Parental cell line (not expressing the transporter) as a negative control
-
Probe substrates for each transporter (e.g., estradiol-17β-glucuronide for OATPs, p-aminohippurate (B12120003) for OATs, metformin (B114582) for OCTs)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Scintillation cocktail (if using radiolabeled substrates)
-
LC-MS/MS system (if using non-radiolabeled substrates)
Procedure:
-
Cell Culture: Culture the transporter-expressing and parental cell lines in appropriate media until they form a confluent monolayer in 96-well plates.
-
Uptake Assay:
-
Wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS containing various concentrations of this compound or vehicle for a specified time at 37°C.
-
Initiate the uptake by adding the probe substrate (radiolabeled or non-radiolabeled) to the wells.
-
Incubate for a short period at 37°C, ensuring initial uptake rates are measured.
-
Stop the uptake by aspirating the substrate solution and washing the cells rapidly with ice-cold HBSS.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
For radiolabeled substrates, measure the radioactivity in the cell lysate using a scintillation counter.
-
For non-radiolabeled substrates, quantify the amount of substrate in the lysate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Subtract the uptake in parental cells from the uptake in transporter-expressing cells to determine the transporter-mediated uptake.
-
Calculate the percent inhibition of transporter-mediated uptake at each concentration of this compound.
-
Determine the IC50 value by fitting the data to a suitable model.
-
Protocol 3: Evaluation of Drug Transporter Substrate Potential (Efflux Transporters)
Objective: To determine if this compound is a substrate of major efflux transporters (e.g., MRP2, BCRP, P-gp).
Method 1: Vesicular Transport Assay
Materials:
-
Inside-out membrane vesicles prepared from cells overexpressing the transporter of interest (e.g., Sf9-MRP2 vesicles)
-
This compound
-
ATP and AMP
-
Transport buffer
-
Rapid filtration apparatus
Procedure:
-
Incubation: Incubate the membrane vesicles with this compound in transport buffer in the presence of either ATP (to energize the transporter) or AMP (as a negative control).
-
Uptake: Allow the uptake to proceed for a defined period at 37°C.
-
Filtration: Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane to separate the vesicles from the incubation medium.
-
Quantification: Wash the filters and quantify the amount of this compound retained in the vesicles using a validated LC-MS/MS method.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. Significant ATP-dependent transport indicates that this compound is a substrate of the transporter.
Method 2: Transcellular Transport Assay
Materials:
-
Polarized cell monolayers expressing the efflux transporter (e.g., Caco-2 for P-gp and BCRP, or MDCKII-MRP2) grown on permeable supports (e.g., Transwell™ inserts).
-
This compound
-
Transport medium (e.g., HBSS)
Procedure:
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Transport:
-
Add this compound to either the apical (A) or basolateral (B) chamber of the Transwell™ plate.
-
At various time points, collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficients (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 1 (typically >2) suggests that the compound is a substrate of an efflux transporter. To confirm the specific transporter involved, the experiment can be repeated in the presence of a known inhibitor of that transporter.
-
Visualization of Experimental Workflows and Logical Relationships
Conclusion
The available evidence suggests that this compound is a minor metabolite of troglitazone and exhibits weak potential for clinically significant drug-drug interactions mediated by inhibition of major CYP enzymes and OATP transporters. However, a comprehensive in vitro assessment of its interaction with a full panel of relevant drug transporters (including MRPs, BCRP, P-gp, OATs, and OCTs) is recommended for a complete risk assessment, especially for new chemical entities that may form significant amounts of glucuronide conjugates. The protocols provided herein offer a framework for conducting such studies. Further research is warranted to generate more definitive quantitative data on the DDI potential of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro inhibitory effects of troglitazone and its metabolites on drug oxidation activities of human cytochrome P450 enzymes: comparison with pioglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Effect of troglitazone on cytochrome P450 enzymes in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of troglitazone on glucuronidation catalyzed by human uridine diphosphate-glucuronosyltransferase 1A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Transporter-Mediated Drug–Drug Interactions with Oral Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatocellular Exposure of Troglitazone Metabolites in Rat Sandwich-Cultured Hepatocytes Lacking Bcrp and Mrp2: Interplay between Formation and Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the pharmacokinetics, biotransformation and hepatic transporter effects of troglitazone in mice with humanized livers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Kinetic Analysis of Troglitazone Glucuronidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troglitazone (B1681588), an oral anti-diabetic agent, was withdrawn from the market due to idiosyncratic hepatotoxicity. Understanding its metabolic pathways is crucial for elucidating the mechanisms of its toxicity and for the development of safer therapeutic alternatives. Glucuronidation, a major phase II metabolic pathway, plays a significant role in the detoxification and clearance of troglitazone. This application note provides a detailed experimental design and protocols for studying the kinetics of troglitazone glucuronidation. The methodologies described herein are applicable for characterizing the roles of specific UDP-glucuronosyltransferase (UGT) isoforms and for evaluating potential drug-drug interactions.
Troglitazone is metabolized by several UGT isoforms, with UGT1A1 being the primary enzyme in the liver, while UGT1A8 and UGT1A10 show high activity in extrahepatic tissues like the intestine.[1] Atypical kinetics, specifically substrate inhibition at higher concentrations, has been observed for some UGT isoforms involved in troglitazone metabolism.[1] This phenomenon underscores the importance of a comprehensive kinetic analysis over a wide range of substrate concentrations.
This document outlines protocols for determining the kinetic parameters (K_m_ and V_max_) of troglitazone glucuronidation using human liver microsomes (HLMs) and recombinant human UGT enzymes.
Data Presentation
The following tables summarize the kinetic parameters for troglitazone glucuronidation by various enzyme sources. These values are essential for predicting the in vivo clearance and potential for metabolic drug-drug interactions.
Table 1: Kinetic Parameters for Troglitazone Glucuronidation in Human Liver and Jejunum Microsomes
| Enzyme Source | K_m_ (µM) | V_max_ (pmol/min/mg protein) | Notes |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 | Atypical kinetics observed.[1] |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 | Atypical kinetics observed.[1] |
Table 2: Kinetic Parameters for Troglitazone Glucuronidation by Recombinant Human UGT Isoforms
| UGT Isoform | K_m_ (µM) | V_max_ (pmol/min/mg protein) | Notes |
| UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | Atypical kinetics with substrate inhibition over 200 µM.[1] |
| UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | Atypical kinetics with substrate inhibition over 200 µM.[1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Determination of Troglitazone Glucuronidation Kinetics in Human Liver Microsomes (HLMs)
1. Materials and Reagents
-
Troglitazone (≥98% purity)
-
Pooled Human Liver Microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Preparation of Solutions
-
Troglitazone Stock Solution (10 mM): Dissolve an appropriate amount of troglitazone in methanol (B129727) or DMSO.
-
UDPGA Solution (50 mM): Dissolve UDPGA in ultrapure water. Prepare fresh daily.
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust the pH as required.
-
Termination Solution: Acetonitrile with 2% formic acid.
3. Incubation Procedure
-
Prepare a series of dilutions of troglitazone from the stock solution to achieve final concentrations ranging from 0.5 µM to 500 µM in the incubation mixture.
-
In a microcentrifuge tube, prepare the incubation mixture (total volume of 200 µL) containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 mM MgCl₂
-
Human Liver Microsomes (final protein concentration of 0.5 mg/mL)
-
Varying concentrations of troglitazone
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding UDPGA to a final concentration of 5 mM.
-
Incubate for 30 minutes at 37°C. The incubation time should be within the linear range of product formation, which should be determined in preliminary experiments.
-
Terminate the reaction by adding 200 µL of ice-cold termination solution (acetonitrile with 2% formic acid).
-
Include control incubations:
-
No UDPGA: to assess for non-enzymatic degradation.
-
No HLMs: to assess for non-enzymatic, non-microsomal-mediated metabolism.
-
No troglitazone: to serve as a background control.
-
4. Sample Preparation for LC-MS/MS Analysis
-
Vortex the terminated incubation mixtures.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Analyze the samples for the formation of troglitazone glucuronide. The specific parameters for the LC-MS/MS method (e.g., column, mobile phases, gradient, and mass spectrometer settings) need to be optimized for the specific instrument used.
6. Data Analysis
-
Quantify the amount of this compound formed in each incubation.
-
Plot the rate of formation of this compound (pmol/min/mg protein) against the troglitazone concentration.
-
Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
-
If substrate inhibition is observed, fit the data to the substrate inhibition equation:
-
v = (V_max_ * [S]) / (K_m_ + [S] * (1 + [S]/K_i_)) where K_i_ is the inhibition constant.
-
Protocol 2: Characterization of Troglitazone Glucuronidation by Recombinant Human UGT Isoforms
This protocol is similar to Protocol 1, with the main difference being the use of recombinant UGT enzymes instead of HLMs.
1. Materials and Reagents
-
In addition to the materials listed in Protocol 1, obtain recombinant human UGT isoforms (e.g., UGT1A1, UGT1A8, UGT1A9, UGT1A10) expressed in a suitable system (e.g., baculovirus-infected insect cells).
2. Incubation Procedure
-
Follow the incubation procedure outlined in Protocol 1, replacing HLMs with the specific recombinant UGT isoform.
-
The final protein concentration of the recombinant UGT may need to be optimized for each isoform to ensure measurable product formation within the linear range. A starting concentration of 0.1-0.25 mg/mL is recommended.
-
It is recommended to include alamethicin (B1591596) (a pore-forming agent) at a concentration of 50 µg/mg protein to ensure access of the substrate and cofactor to the active site of the enzyme within the microsomal membrane. Pre-incubate the microsomes with alamethicin on ice for 15-30 minutes before adding other reaction components.
3. Data Analysis
-
Perform data analysis as described in Protocol 1 to determine the kinetic parameters for each UGT isoform. This will allow for the identification of the key enzymes responsible for troglitazone glucuronidation.
Conclusion
The provided protocols offer a robust framework for investigating the kinetics of troglitazone glucuronidation. By utilizing both human liver microsomes and a panel of recombinant UGT enzymes, researchers can gain a comprehensive understanding of the metabolic fate of troglitazone, identify the key enzymes involved, and assess the potential for atypical kinetics. This information is critical for understanding the drug's disposition and for the rational design of safer therapeutic agents.
References
Sourcing and Application of Troglitazone Glucuronide for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to sourcing, synthesizing, and utilizing troglitazone (B1681588) glucuronide in a research setting. While troglitazone was withdrawn from the market due to hepatotoxicity, its metabolites, including the glucuronide conjugate, remain of interest for understanding the mechanisms of drug-induced liver injury and the broader role of drug metabolism in pharmacology and toxicology.
Sourcing and Commercial Availability
Troglitazone glucuronide is available for research purposes from several specialized chemical suppliers. It is typically sold as a reference standard for analytical and in vitro studies. Researchers should ensure they are purchasing from a reputable supplier that provides a certificate of analysis with purity data.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | Purity | Notes |
| Axios Research | This compound | AR-T03093 | High Purity | Provided as a fully characterized reference standard.[1] |
| Clinivex | This compound | - | Research Grade | For research and development purposes only.[2] |
| MedchemExpress | This compound | HY-155792 | ≥98% | Stated as an initial metabolite of troglitazone. |
| TLC Pharmaceutical Standards | This compound | T-108005 | High Purity | Also offer the deuterated analog. |
Synthesis of this compound
For laboratories requiring larger quantities or specific isotopic labeling of this compound, enzymatic or chemical synthesis are viable options.
Enzymatic Synthesis Protocol
This method utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. UGT1A8 and UGT1A10, found in extrahepatic tissues, and UGT1A1 and UGT1A9 in the liver, have shown high catalytic activity for troglitazone glucuronidation.[3]
Materials:
-
Troglitazone
-
Recombinant human UGT1A1, UGT1A8, UGT1A9, or UGT1A10
-
Uridine diphosphate (B83284) glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Bovine serum albumin (BSA)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Formic acid
Procedure:
-
Prepare a stock solution of troglitazone in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, BSA, and saccharolactone.
-
Add the recombinant UGT enzyme to the reaction mixture.
-
Initiate the reaction by adding UDPGA and the troglitazone stock solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours), optimized for maximal product formation.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing formic acid.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for purification.
Table 2: Kinetic Parameters for Troglitazone Glucuronidation by Human UGTs[3]
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |
| UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |
Note: The kinetics for UGT1A1 and UGT1A10 exhibited substrate inhibition at concentrations above 200 µM.
Chemical Synthesis of O-Glucuronides
Purification and Characterization
Purification Protocol
High-performance liquid chromatography (HPLC) is the method of choice for purifying this compound from the synthesis reaction mixture.
Materials:
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
HPLC system with a UV detector
Procedure:
-
Inject the supernatant from the synthesis reaction onto the C18 column.
-
Elute the compounds using a gradient of mobile phase B. A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Pool the collected fractions and lyophilize to obtain the purified product.
Characterization
The identity and purity of the synthesized this compound should be confirmed using analytical techniques.
Table 3: Analytical Characterization Methods
| Technique | Purpose | Expected Results |
| LC-MS/MS | Confirm molecular weight and fragmentation pattern. | Detection of the correct parent ion mass and characteristic fragment ions. |
| ¹H and ¹³C NMR | Elucidate the chemical structure and confirm the site of glucuronidation. | Chemical shifts and coupling constants consistent with the this compound structure.[6][7] |
| High-Resolution Mass Spectrometry (HRMS) | Determine the exact mass and elemental composition. | Measured mass should be within a few ppm of the calculated theoretical mass. |
Application in Research
In Vitro Cytotoxicity Assessment
The potential direct toxicity of this compound can be evaluated in relevant cell lines, such as the human hepatoma cell line HepG2.[8][9]
Protocol: MTT Assay in HepG2 Cells
-
Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (the solvent used to dissolve the compound).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
References
- 1. This compound - CAS - 127040-01-1 | Axios Research [axios-research.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of solid state form of troglitazone by solid state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajphr.com [ajphr.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming matrix effects in troglitazone glucuronide LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of troglitazone (B1681588) glucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects and other analytical issues.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of troglitazone glucuronide?
A1: Matrix effects are the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[1][2] Ion suppression, a common form of matrix effect, occurs when matrix components compete with the analyte for ionization, reducing the analyte's signal.[1]
Q2: What are the primary causes of matrix effects in bioanalytical samples?
A2: The main culprits are endogenous components of biological matrices such as phospholipids, salts, and proteins.[1] Phospholipids are particularly problematic as they are abundant in plasma and can co-extract with the analyte, often eluting in the same chromatographic region.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The post-extraction spike method is a common technique to quantify matrix effects.[2] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.[3]
Q4: What are the general strategies to mitigate matrix effects?
A4: Strategies can be broadly categorized into three areas:
-
Sample Preparation: Employing effective extraction techniques to remove interfering matrix components.[1]
-
Chromatography: Optimizing the LC method to chromatographically separate the analyte from matrix interferences.[1]
-
Correction: Using an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, to compensate for signal variations.[3][4] Matrix-matched calibration curves can also be used.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Splitting | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Co-elution with an interfering compound. | 1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Optimize the gradient to improve separation. |
| Inconsistent Quantitative Results | 1. Significant and variable matrix effects. 2. Inconsistent sample preparation. 3. Instability of the analyte in the matrix or final extract. | 1. Implement a more rigorous sample cleanup method (e.g., SPE). 2. Use a stable isotope-labeled internal standard. 3. Automate the sample preparation steps if possible. 4. Investigate analyte stability under different storage conditions. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample processing. 3. Incomplete elution from the SPE cartridge. | 1. Optimize the extraction solvent or SPE protocol (sorbent, wash, and elution steps). 2. Evaluate the effect of pH and temperature on analyte stability during extraction. 3. Test different elution solvents and volumes for the SPE procedure. |
| High Background Noise | 1. Contamination of the LC-MS system. 2. Insufficiently clean sample extracts. 3. Mobile phase contamination. | 1. Clean the ion source and mass spectrometer inlet. 2. Incorporate an additional wash step in the SPE protocol. 3. Use high-purity solvents and freshly prepared mobile phases. |
Experimental Protocols
Below are detailed methodologies for key experiments. Disclaimer: These are example protocols and may require optimization for your specific application and matrix.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is based on general principles for extracting glucuronide metabolites from plasma.
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of IS solution and vortex. Dilute the sample with 500 µL of 4% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of hexane (B92381) to remove non-polar interferences.
-
Elution: Elute the this compound and IS with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Enzymatic Hydrolysis of this compound
This protocol is for the indirect analysis of troglitazone by converting its glucuronide back to the parent drug.
Materials:
-
β-glucuronidase (e.g., from E. coli)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 6.8)
-
Extracted sample containing this compound (from Protocol 1)
Procedure:
-
After elution from the SPE cartridge and prior to the dry-down step, add 50 µL of 1 M ammonium acetate buffer (pH 6.8) to the eluate.
-
Add 20 µL of β-glucuronidase solution (e.g., 5000 units/mL).
-
Incubate the mixture at 37°C for 2 hours.
-
Stop the reaction by adding 200 µL of acetonitrile.
-
Proceed with the dry-down and reconstitution steps as described in Protocol 1.
Protocol 3: LC-MS/MS Parameters for Troglitazone Analysis
These parameters are based on a published method for troglitazone and can serve as a starting point for the analysis of its glucuronide.[3]
| Parameter | Condition |
| LC Column | ACQUITY UPLC BEH C18, 1.7 µm, 50 x 2.1 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | Start at 30% B, linear increase to 95% B over 4 min, hold for 2 min, return to initial conditions |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Troglitazone) | To be optimized; example from literature: precursor and product ions would need to be determined |
| MRM Transition (this compound) | To be optimized; precursor ion would be [M-H]-, and product ions would be generated from fragmentation. |
Data Summary
The following table summarizes validation data from a UPLC-MS/MS method for the parent drug, troglitazone, in mouse plasma, which can serve as a reference for performance expectations.[3]
| Validation Parameter | Result |
| Linearity Range | 1-2500 ng/mL |
| Correlation Coefficient (r²) | 0.9966 |
| Limit of Quantitation (LOQ) | < 1 ng/mL |
| Intra-day Variation | < 12.1% |
| Inter-day Variation | < 12.1% |
| Accuracy | 86.4 - 110.2% |
| Recovery | > 60% |
Visualizations
Caption: Experimental workflow for LC-MS analysis, highlighting different sample preparation strategies to mitigate matrix effects.
Caption: Logical diagram illustrating the causes, consequences, and solutions for matrix effects in LC-MS analysis.
References
- 1. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic study of intraperitoneally administered troglitazone in mice using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Support Center: Improving the Stability of Troglitazone Glucuronide in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of troglitazone (B1681588) glucuronide in biological samples.
Introduction to Troglitazone Glucuronide Stability
Troglitazone is metabolized in humans and animals through sulfation, glucuronidation, and oxidation.[1] While the sulfate (B86663) conjugate is the major metabolite, the glucuronide conjugate is also formed and detected in urine and, in smaller amounts, in plasma.[2][3] As an acyl glucuronide, this compound is susceptible to instability in biological matrices. This instability is primarily due to two chemical processes: hydrolysis, which cleaves the glucuronic acid moiety to revert to the parent drug (troglitazone), and intramolecular migration (acyl migration), where the troglitazone molecule shifts its position on the glucuronic acid ring.[4][5]
These degradation pathways can lead to inaccurate quantification of both the glucuronide metabolite and the parent drug.[4] Therefore, proper sample handling and stabilization are critical for obtaining reliable bioanalytical data.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in my samples?
A1: The stability of this compound, like other acyl glucuronides, is influenced by several factors:
-
pH: Acyl glucuronides are generally more stable at acidic pH (below 6.0). At neutral or alkaline pH, both hydrolysis and acyl migration are accelerated.[4][5]
-
Temperature: Higher temperatures increase the rate of degradation. Therefore, it is crucial to keep samples cold during collection, processing, and storage.
-
Enzymatic Activity: Biological samples, particularly plasma and tissue homogenates, may contain β-glucuronidases that can enzymatically cleave the glucuronide conjugate.
-
Matrix Effects: The composition of the biological matrix (e.g., plasma, urine) can influence stability.
Q2: I am seeing higher than expected concentrations of the parent drug, troglitazone, in my samples. Could this be related to glucuronide instability?
A2: Yes, this is a common issue. The degradation of this compound back to troglitazone via hydrolysis can artificially inflate the measured concentration of the parent drug.[6][7] This is a critical consideration for accurate pharmacokinetic and toxicokinetic studies. To mitigate this, immediate stabilization of the samples upon collection is essential.
Q3: What is the recommended procedure for collecting and handling biological samples to ensure the stability of this compound?
A3: To minimize the degradation of this compound, follow these steps:
-
Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Cooling: Place the collected samples on ice immediately.
-
Prompt Centrifugation: Centrifuge the blood samples at a low temperature (e.g., 4°C) as soon as possible to separate the plasma.
-
Acidification: Immediately after separation, acidify the plasma or urine samples to a pH between 4.0 and 5.0. This can be achieved by adding a small volume of a suitable acid, such as citric acid or formic acid.
-
Storage: Store the stabilized samples at ultra-low temperatures (-70°C or -80°C) until analysis.
Q4: Can repeated freeze-thaw cycles affect the stability of this compound?
A4: Yes, repeated freeze-thaw cycles should be avoided as they can compromise the stability of the analyte.[3] It is recommended to aliquot samples into smaller volumes before freezing to avoid the need for thawing the entire sample multiple times.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or undetectable levels of this compound. | Degradation of the glucuronide due to improper sample handling (e.g., delayed processing, storage at inappropriate temperature or pH). | 1. Review your sample collection and processing protocol. Ensure samples are immediately cooled and acidified. 2. Verify the pH of your stabilized samples. 3. Check storage temperatures and minimize freeze-thaw cycles. |
| High variability in replicate measurements of this compound. | Inconsistent sample handling leading to varying degrees of degradation between aliquots. | 1. Standardize your sample handling procedure to ensure all samples are treated identically. 2. Ensure thorough mixing after acidification. |
| Interference in the LC-MS/MS analysis of troglitazone from its glucuronide metabolite. | In-source fragmentation of this compound in the mass spectrometer, leading to the formation of ions with the same mass-to-charge ratio as troglitazone.[6][7] | 1. Optimize the MS source conditions (e.g., cone voltage, source temperature) to minimize in-source fragmentation. 2. Ensure chromatographic separation of troglitazone and its glucuronide to prevent co-elution. |
| Poor recovery of this compound during sample extraction. | The highly polar nature of the glucuronide may lead to poor extraction efficiency with certain methods. | 1. For liquid-liquid extraction, ensure the aqueous phase is acidified to protonate the carboxylic acid group of the glucuronic acid moiety, which can improve partitioning into the organic solvent. 2. Consider solid-phase extraction (SPE) with a sorbent optimized for polar analytes. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Stabilization
Objective: To collect and process blood samples to ensure the stability of this compound.
Materials:
-
Vacutainer tubes containing K2EDTA
-
Wet ice bucket
-
Refrigerated centrifuge
-
Micropipettes
-
1 M Citric acid solution
-
Cryogenic vials for storage
Procedure:
-
Collect whole blood into pre-chilled K2EDTA tubes.
-
Immediately place the tubes on wet ice.
-
Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the plasma supernatant and transfer it to a clean, pre-chilled polypropylene (B1209903) tube.
-
For every 1 mL of plasma, add 20 µL of 1 M citric acid to lower the pH to approximately 4.5. Gently vortex to mix.
-
Aliquot the stabilized plasma into cryogenic vials.
-
Immediately store the aliquots at -80°C until analysis.
Protocol 2: Urine Sample Collection and Stabilization
Objective: To collect and process urine samples to ensure the stability of this compound.
Materials:
-
Sterile urine collection cups
-
pH meter or pH strips
-
1 M Citric acid solution
-
Cryogenic vials for storage
Procedure:
-
Collect urine samples in sterile containers.
-
Immediately place the container on wet ice.
-
Measure the pH of the urine.
-
If the pH is above 5.0, add 1 M citric acid dropwise while gently mixing until the pH is between 4.0 and 5.0.
-
Aliquot the stabilized urine into cryogenic vials.
-
Immediately store the aliquots at -80°C until analysis.
Visualizations
Caption: Recommended workflow for biological sample handling to ensure this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing low recovery of troglitazone glucuronide during extraction
Welcome to the technical support center for challenges related to the extraction of troglitazone (B1681588) glucuronide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low recovery and other common issues encountered during sample preparation.
Troubleshooting Guide: Addressing Low Recovery of Troglitazone Glucuronide
Low recovery of this compound during solid-phase extraction (SPE) is a frequent challenge. This guide provides a systematic approach to identify and resolve the root cause of this issue.
Q1: My recovery of this compound is consistently low. Where should I start troubleshooting?
The first step is to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the extraction process: the sample load flow-through, the wash fractions, and the final elution.[1]
Troubleshooting Workflow for Low Analyte Recovery
Caption: A flowchart to diagnose the cause of low this compound recovery during SPE.
Q2: What should I do if this compound is found in the load flow-through?
This indicates that the analyte is not being retained by the sorbent. Consider the following adjustments:
-
Sorbent Selection: this compound is a polar and acidic molecule. A standard C18 reversed-phase sorbent may not provide sufficient retention.[2] Consider using a mixed-mode sorbent (e.g., reversed-phase with anion exchange) or a polymer-based sorbent with hydrophilic properties.[3]
-
Sample pH Adjustment: The glucuronide moiety has a carboxylic acid group. To maximize retention on a reversed-phase sorbent, the sample pH should be adjusted to approximately 2 pH units below the pKa of the carboxylic acid to ensure it is in its neutral form. For anion exchange, the pH should be adjusted to be above the pKa to ensure the molecule is charged.
-
Sample Solvent Strength: If the sample is dissolved in a solvent with a high percentage of organic content, it may be too strong and prevent the analyte from binding to the sorbent. Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer).[1]
-
Flow Rate: A high flow rate during sample loading can prevent adequate interaction between the analyte and the sorbent.[1] Decrease the flow rate to allow for better retention.
-
Column Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough. If you suspect this, either reduce the sample load or use a cartridge with a larger sorbent mass.
Q3: What if the analyte is being lost during the wash step?
This suggests that the wash solvent is too strong and is eluting the this compound along with the interferences.
-
Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution.
-
pH of Wash Solvent: Ensure the pH of the wash solvent is appropriate to maintain the desired interaction between the analyte and the sorbent (neutral for reversed-phase, charged for anion exchange).
Q4: What if the analyte is not in the flow-through or wash, but the recovery in the final eluate is still low?
This implies that the analyte is strongly retained on the sorbent and is not being efficiently eluted.
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent or use a stronger organic solvent in your elution solution.
-
Adjust Elution Solvent pH: For a mixed-mode sorbent with anion exchange, adjusting the pH of the elution solvent to be more acidic can neutralize the analyte and disrupt the ionic interaction, facilitating elution.
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely elute the analyte. Try increasing the elution volume and collecting multiple elution fractions.
-
Address Secondary Interactions: The analyte may have secondary interactions with the sorbent material. Adding a small amount of a competing agent to the elution solvent can help to disrupt these interactions.
Frequently Asked Questions (FAQs)
Q5: What type of SPE sorbent is best for this compound?
Given that this compound is more polar than its parent compound and possesses an acidic functional group, a mixed-mode or polymer-based sorbent is likely to provide the best results.
| Sorbent Type | Interaction Mechanism | Suitability for this compound |
| Reversed-Phase (e.g., C18) | Hydrophobic | Moderate. May require significant pH adjustment and a weak sample solvent for adequate retention. |
| Mixed-Mode (e.g., RP/Anion Exchange) | Hydrophobic and Ionic | High. Can retain the analyte through both hydrophobic interactions with the troglitazone backbone and ionic interactions with the glucuronide moiety. |
| Polymer-Based (e.g., HLB) | Hydrophilic-Lipophilic Balance | High. These sorbents are designed to retain a wide range of compounds from polar to non-polar. |
| Strong Anion Exchange (SAX) | Ionic | High. Specifically targets the negatively charged carboxylic acid group of the glucuronide.[4] |
| Weak Anion Exchange (WAX) | Ionic | High. Similar to SAX, but the ionic capacity is pH-dependent, offering more flexibility in elution.[5] |
Q6: Could the this compound be degrading during the extraction process?
Yes, glucuronides can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. It is advisable to keep samples cool and work at a neutral or slightly acidic pH unless the extraction mechanism requires a basic pH. A stability study of this compound in the sample matrix and throughout the extraction process is recommended.
Q7: Can I use liquid-liquid extraction (LLE) for this compound?
While LLE has been used for the parent drug, troglitazone, using a solvent mixture like ethyl acetate (B1210297):hexane, this is unlikely to be efficient for the more polar glucuronide metabolite.[6] A more polar organic solvent would be required, and even then, the recovery may be low due to the high water solubility of the glucuronide.
Q8: What are the key parameters to consider for method development?
Key Parameter Optimization for this compound SPE
Caption: Key parameters to optimize for successful this compound SPE.
Experimental Protocols
The following are proposed starting protocols for the extraction of this compound from plasma. These should be considered as a baseline for further optimization.
Protocol 1: Proposed Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is based on the principle of retaining this compound through both hydrophobic and anion exchange interactions.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add a suitable internal standard.
-
Acidify the sample to a pH of ~6.0 with a weak acid (e.g., formic acid or acetic acid). This ensures the carboxylic acid of the glucuronide is ionized for anion exchange.
-
Centrifuge to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode reversed-phase/strong anion exchange (RP/SAX) SPE cartridge.
-
Condition the cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of water, followed by 1 mL of the sample buffer (e.g., pH 6.0 buffer).
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a low flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash buffer (e.g., 5% methanol in water at pH 6.0) to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of a stronger, non-polar wash (e.g., hexane) to remove lipids.
-
-
Elution:
-
Elute the this compound with 1 mL of a solvent mixture designed to disrupt both hydrophobic and ionic interactions (e.g., 5% formic acid in methanol).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase).
-
Protocol 2: Proposed Enzymatic Hydrolysis for Indirect Analysis
If direct analysis of the glucuronide is proving difficult, an alternative is to measure the amount of troglitazone released after enzymatic hydrolysis.
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Add 500 µL of a suitable buffer (e.g., acetate buffer, pH 5.0).
-
-
Enzymatic Hydrolysis:
-
Add a sufficient amount of β-glucuronidase enzyme.
-
Incubate the sample at 37°C for a predetermined time (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.
-
-
Extraction of Troglitazone:
-
After hydrolysis, the sample can be extracted using a standard reversed-phase SPE or liquid-liquid extraction protocol for troglitazone. A known LLE method for troglitazone involves extraction with ethyl acetate:hexane (90:10 v/v).[6]
-
-
Analysis:
-
Analyze the sample for the concentration of the parent drug, troglitazone. The concentration of the glucuronide can be inferred from the increase in troglitazone concentration compared to a non-hydrolyzed sample.
-
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in troglitazone glucuronide chromatography
Technical Support Center: Troglitazone (B1681588) Glucuronide Chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of troglitazone glucuronide. The following sections offer solutions to common problems in a structured question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in the analysis of this compound, a relatively polar and potentially acidic metabolite, can stem from several factors. The most common issues are peak tailing, fronting, broadening, and splitting.[1] These problems often indicate issues with secondary chemical interactions, the chromatographic column itself, or the HPLC system hardware.[2][3] For glucuronides specifically, their high hydrophilicity can lead to poor retention and irregular peak shapes on standard reversed-phase columns.[4][5]
Q2: My this compound peak is tailing significantly. What should I investigate first?
Peak tailing is the most frequent peak shape problem.[1] For an acidic compound like a glucuronide, the primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[1]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can be negatively charged at mid-range pH levels. These sites can interact with acidic analytes, causing tailing.[1][6]
-
Mobile Phase pH: If the mobile phase pH is not optimal for this compound's pKa, partial ionization can occur, leading to inconsistent interactions with the column and causing asymmetrical peaks.[1][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks that may also exhibit decreased retention times.[2]
-
Column Contamination: Accumulation of strongly retained matrix components at the column inlet can distort peak shape.[1][3]
Q3: Could the mobile phase be the cause of my peak shape issues?
Yes, the mobile phase composition is critical. An improperly prepared or optimized mobile phase is a frequent source of peak shape problems.
-
pH and Buffer Selection: For acidic analytes, maintaining a mobile phase pH below the pKa can improve peak shape by keeping the molecule in a single, non-ionized form.[1] A buffer concentration of 5-10 mM is typically sufficient for reversed-phase separations to control the pH on the column.[2]
-
Organic Modifier: The choice and ratio of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) influence selectivity and peak shape. Ensure the mobile phase components are miscible and properly degassed.[3][6]
-
Inadequate Buffering: If the buffer concentration is too low, it may not be sufficient to control the pH environment on the column, leading to peak distortions. If you suspect this, try doubling the buffer concentration.[2]
Q4: How does the solvent used to dissolve my sample affect the peak shape?
The sample solvent (diluent) can have a dramatic effect on peak shape. Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase is a common cause of peak distortion, broadening, and splitting.[7][8] The strong solvent carries the analyte band through the top of the column too quickly, preventing proper focusing.
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase.[3] If solubility is an issue, use the weakest solvent possible that will still fully dissolve the analyte.
Q5: What if I suspect my issues are column-related?
Column health is paramount for good chromatography. Over time, columns can degrade, leading to a variety of peak shape issues.
-
Column Contamination: If all peaks in the chromatogram are distorted, it could indicate a blocked column inlet frit from sample particulates or pump seal wear.[2]
-
Column Degradation: Symptoms of a deteriorating column include poor peak shape, loss of resolution, and shifting retention times.[3] This can be caused by using mobile phases outside the recommended pH range (typically 2 < pH < 8 for silica (B1680970) columns), which can dissolve the silica backbone or cleave the bonded phase.[2]
-
Improper Column Choice: Glucuronides can be challenging to analyze on some stationary phases.[9] Using a modern, high-purity, and fully end-capped column is recommended to minimize residual silanol interactions.[6]
Q6: I'm observing split or shoulder peaks. What does this indicate?
Split or shoulder peaks suggest that the analyte is being introduced to the column in a distorted band or that there is a problem at the column inlet.
-
Partially Blocked Frit: Debris can clog the inlet frit, causing the sample to flow unevenly onto the column packing.[2][3]
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.
-
Co-eluting Impurity: A shoulder may be an impurity that is not fully resolved from the main this compound peak.
-
Analyte Instability: Glucuronides, particularly acyl glucuronides, can be unstable and hydrolyze back to the parent drug.[10][11] If this occurs during sample processing or on the column, it could potentially appear as a shoulder or a separate, related peak.
Troubleshooting Guides
Systematic Troubleshooting Workflow
When poor peak shape is observed, a logical, step-by-step approach is the most efficient way to identify and resolve the root cause. The following workflow guides the user from initial observation to problem resolution.
Caption: A logical workflow for diagnosing the cause of poor peak shape.
Protocol: General Column Flushing for Contamination
If column contamination is suspected, a systematic flushing procedure can restore performance. Always disconnect the column from the detector before flushing with strong solvents.
-
Initial Flush: Flush the column with your mobile phase composition but without any buffer salts for at least 20-30 column volumes. This prevents buffer precipitation in the next step.
-
Organic Flush: Flush the column with 100% of your strong organic solvent (e.g., acetonitrile or methanol) for 30-40 column volumes. This will remove strongly retained hydrophobic compounds.[1]
-
Stronger Solvent Flush (Optional): If contamination is severe and the column is compatible, flush with a stronger, miscible solvent like isopropanol (B130326) for 30-40 column volumes.
-
Re-equilibration:
-
Flush again with 100% of your primary organic solvent (e.g., acetonitrile) for 20 column volumes.
-
Gradually re-introduce your aqueous mobile phase (without buffer) until you reach the initial analytical conditions.
-
Finally, re-introduce the fully buffered mobile phase and equilibrate the column until a stable baseline is achieved.[1]
-
Data Presentation
Table 1: Example Chromatographic Conditions for Troglitazone-Related Compounds
While specific methods for this compound must be developed and optimized, the conditions used for similar thiazolidinedione drugs provide a valuable starting point.
| Analyte | Column | Mobile Phase Composition | pH | Flow Rate (mL/min) | Reference |
| Pioglitazone HCl | Develosil ODS C18 (250x4.6mm, 5µm) | Phosphate Buffer : Acetonitrile (40:60) | 3.1 | Not Specified | [12] |
| Pioglitazone | C18 | Acetonitrile : 0.1 M Ammonium Acetate (41:59) | 4.1 | Not Specified | [13] |
| Pioglitazone | C18 (300x3.9mm, 5µm) | Acetonitrile : Phosphate Buffer (50:50) | Not Specified | 1.0 | |
| Glimepiride & Pioglitazone | Zorbax CN (150x4.6mm, 5µm) | Acetonitrile : 20mM Ammonium Acetate Buffer (54:46) | 5.5 | 1.0 | [14] |
| Lobeglitazone | C18 (250x4.6mm, 5µm) | Phosphate Buffer : Acetonitrile (70:30) | 4.0 | 1.0 | [15] |
| Troglitazone | ACQUITY UPLC BEH C18 (50x2.1mm, 1.7µm) | Gradient: Water and Methanol | Not Specified | 0.5 | [16] |
Visualizations
Root Causes of Peak Tailing
Peak tailing is a multifaceted issue. This diagram illustrates the relationship between the primary causes.
Caption: A diagram illustrating the common causes of peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. jpionline.org [jpionline.org]
- 16. Pharmacokinetic study of intraperitoneally administered troglitazone in mice using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for Troglitazone Glucuronide in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize ion suppression when analyzing troglitazone (B1681588) glucuronide using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of ion suppression in my troglitazone glucuronide analysis?
A1: Common indicators of ion suppression include poor sensitivity, decreased peak areas for your analyte, high variability in results between injections, and a lack of dose-linearity in your calibration curve.[1] Since this compound is a polar and hydrophilic molecule, it is prone to eluting early in reversed-phase chromatography, a region often fraught with matrix components that cause ion suppression.[2][3]
Q2: How can I definitively confirm that ion suppression is affecting my this compound signal?
A2: A post-column infusion experiment is a standard method to confirm and pinpoint ion suppression.[1][4] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix sample (e.g., plasma or urine extract) onto the LC column. A significant drop in the baseline signal at the retention time of your analyte confirms the presence of co-eluting matrix components that are suppressing its ionization.[1][5]
Q3: What are the primary sources of ion suppression for this compound in biological samples?
A3: The primary sources of ion suppression in biological matrices like plasma and urine are endogenous components such as phospholipids, salts, and urea.[1] Due to its hydrophilic nature, this compound often co-elutes with these polar interferences in reversed-phase liquid chromatography, leading to competition for ionization in the mass spectrometer source.[2][3]
Q4: My current sample preparation involves protein precipitation (PPT). Is this adequate for minimizing ion suppression for this compound?
A4: While protein precipitation is a quick and simple method, it is often insufficient for removing all ion-suppressing components, particularly phospholipids.[1][6] For a polar analyte like this compound, more robust sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects.[1]
Q5: I'm still observing ion suppression even after using Solid-Phase Extraction (SPE). How can I improve my results?
A5: If ion suppression persists after optimizing your SPE protocol, consider the following strategies:
-
Chromatographic Separation:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for retaining and separating highly polar compounds like glucuronides.[1] By using a polar stationary phase and a mobile phase with a high organic content, HILIC can effectively separate this compound from early-eluting, ion-suppressing components common in reversed-phase chromatography.[2]
-
Optimize Gradient Elution: A carefully optimized gradient elution program can help to chromatographically resolve your analyte from interfering matrix components.[1][5]
-
-
Mass Spectrometry Parameters:
-
Change Ionization Polarity: If you are using positive ion mode, switching to negative ion mode (or vice versa) may reduce ion suppression, as fewer matrix components may ionize in the alternative polarity.[1][5]
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from non-volatile salts compared to Electrospray Ionization (ESI).[4][5]
-
Q6: Can a stable isotope-labeled internal standard (SIL-IS) be used to compensate for ion suppression?
A6: Yes, using a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects.[7][8] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the peak area ratio.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Sensitivity for this compound
This section provides a systematic approach to troubleshooting poor chromatographic performance and low signal intensity, which are often linked to ion suppression.
Troubleshooting Workflow
Troubleshooting workflow for poor peak shape and low sensitivity.
Issue 2: High Variability in Quantitative Results
This guide focuses on strategies to improve the reproducibility of your this compound quantification, which is often compromised by inconsistent ion suppression.
Logical Relationship for Improving Reproducibility
Strategies to improve quantitative reproducibility.
Data Presentation
The following tables summarize representative data for the recovery and matrix effect of a polar glucuronide metabolite using different sample preparation techniques. Note that this data is illustrative and may vary for this compound specifically.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95 - 105 | 50 - 80 | < 15 |
| Liquid-Liquid Extraction (LLE) | 60 - 80 | 85 - 110 | < 10 |
| Solid-Phase Extraction (SPE) | 85 - 100 | 90 - 110 | < 5 |
-
Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Prepare blank matrix samples by extracting them using your current sample preparation method.
-
-
Instrumentation Setup:
-
Infuse the this compound standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Tee the infusion line into the LC flow path just before the ESI probe.
-
-
Procedure:
-
Begin infusing the standard solution and allow the signal to stabilize.
-
Inject the extracted blank matrix sample onto the LC column and start the chromatographic run.
-
Monitor the signal of the infused this compound throughout the run.
-
-
Interpretation:
-
A dip in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components that interfere with the ionization of your analyte.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general guideline and should be optimized for your specific application and matrix. A mixed-mode or polymeric SPE sorbent can often provide good retention and cleanup for polar glucuronides.[1]
-
Sample Pre-treatment:
-
To 100 µL of plasma or urine, add an internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix. This acidification helps in the retention of the acidic glucuronide moiety.[2]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other highly polar interferences.[1]
-
A subsequent wash with a weak organic solvent (e.g., 1 mL of 5% methanol in water) may be necessary to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of Troglitazone Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of troglitazone (B1681588) glucuronide.
Introduction to Synthetic Challenges
The chemical synthesis of troglitazone glucuronide, an O-linked phenolic glucuronide, presents several challenges primarily related to the stereoselective formation of the glycosidic bond and the subsequent deprotection of the sugar moiety without compromising the integrity of the aglycone (troglitazone). Key difficulties include:
-
Steric Hindrance: The phenolic hydroxyl group on the chromane (B1220400) ring of troglitazone is sterically hindered, which can impede the approach of the bulky glucuronic acid donor.
-
Deprotection: The final deprotection step, typically a basic hydrolysis of the acetyl and methyl ester protecting groups on the glucuronic acid moiety, can be problematic. Harsh basic conditions may lead to the formation of by-products through ester elimination, particularly with sterically crowded molecules.[1][2][3]
-
Purification: The polar nature of the final glucuronide product can complicate purification, often requiring specialized chromatographic techniques.
-
Anomeric Selectivity: Achieving high stereoselectivity for the desired β-anomer can be challenging, and reactions may yield a mixture of α and β anomers, necessitating careful purification.
Below are troubleshooting guides and FAQs to address common issues encountered during the synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the glycosylated product | 1. Incomplete activation of the glucuronic acid donor.2. Steric hindrance at the phenolic hydroxyl group of troglitazone.3. Inappropriate solvent or catalyst. | 1. Ensure the glucuronic acid donor (e.g., a trichloroacetimidate (B1259523) or bromide) is freshly prepared and properly activated. Consider using a more reactive donor.2. Increase reaction time and/or temperature. If unsuccessful, consider a different coupling strategy or a more potent catalyst system (e.g., TMSOTf).3. Screen different aprotic solvents (e.g., dichloromethane, acetonitrile, THF). Ensure the catalyst is compatible with the chosen solvent and donor. |
| Formation of α-anomer or a mixture of anomers | 1. Lack of neighboring group participation from the C2-protecting group.2. Reaction conditions favoring the thermodynamic product (α-anomer). | 1. Use a participating protecting group at the C2 position of the glucuronic acid donor, such as an acetyl or benzoyl group, to favor the formation of the β-anomer.2. Perform the reaction at lower temperatures to favor the kinetic product (β-anomer). |
| Formation of by-products during deprotection | 1. Harsh basic conditions leading to elimination or degradation of the troglitazone moiety.2. Incomplete hydrolysis of all protecting groups. | 1. Employ milder deprotection conditions. A two-step protocol can be effective: first, use a mild base like lithium hydroxide (B78521) for ester hydrolysis, followed by a different method for acetate (B1210297) removal if necessary.[1][2][3]2. Monitor the reaction progress carefully using TLC or LC-MS to ensure complete deprotection. If necessary, increase the reaction time or the amount of base. |
| Difficulty in purifying the final product | 1. High polarity of the glucuronide.2. Presence of closely related impurities. | 1. Use reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient. The addition of a small amount of a modifier like formic acid or ammonium (B1175870) acetate can improve peak shape.2. If impurities co-elute, consider preparative HPLC for higher resolution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the glucuronidation of a phenolic compound like troglitazone?
A1: The most common approach involves the coupling of a protected glucuronic acid donor with the phenolic hydroxyl group of troglitazone, followed by deprotection. A widely used donor is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, often activated with a promoter like silver triflate. Another effective method utilizes a trichloroacetimidate donor, which can sometimes offer better yields and stereoselectivity.
Q2: Why is the deprotection of the protected this compound intermediate challenging?
A2: The final deprotection step, which typically involves the hydrolysis of acetyl and methyl ester protecting groups under basic conditions, is often a limiting step in the synthesis of phenolic glucuronides.[1][2][3] The presence of a sterically hindered environment around the glycosidic bond can make the molecule susceptible to side reactions, such as elimination, under harsh basic conditions.[1][2][3]
Q3: How can I improve the yield and stereoselectivity of the glycosylation reaction?
A3: To improve yield and favor the formation of the desired β-glucuronide, ensure you are using a glucuronic acid donor with a participating group (e.g., acetate) at the C2 position. Running the reaction at low temperatures can also enhance selectivity. The choice of promoter is also critical; common promoters include TMSOTf, BF3·Et2O, and silver triflate.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A4: Thin-layer chromatography (TLC) is useful for monitoring the progress of the reaction. For characterization of the final product, a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and stereochemistry of the anomeric center is recommended.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the synthesis of this compound and a decision tree for troubleshooting common issues.
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
Technical Support Center: Atypical Enzyme Kinetics in Troglitazone Glucuronidation
Welcome to the technical support center for researchers encountering atypical enzyme kinetics in troglitazone (B1681588) glucuronidation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in a clear question-and-answer format.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the in vitro analysis of troglitazone glucuronidation.
| Problem | Possible Cause | Suggested Solution |
| Non-linear reaction velocity at high substrate concentrations (Substrate Inhibition) | Troglitazone concentrations exceeding 200 µM can lead to substrate inhibition, a known characteristic of its glucuronidation by UGT1A1 and UGT1A10.[1] | - Substrate Concentration Range: Ensure your substrate concentration range is appropriate. For routine Michaelis-Menten kinetics, use troglitazone concentrations below 200 µM. To characterize the inhibition, include concentrations above this threshold. - Data Analysis: Fit the data to a substrate inhibition model rather than the standard Michaelis-Menten equation. The following equation can be used: v = (Vmax * [S]) / (Km + [S] * (1 + ([S]/Ki))), where Ki is the inhibition constant. |
| High variability between replicate experiments | - Pipetting Errors: Inaccurate pipetting of enzymes, substrates, or cofactors can introduce significant variability. - Incomplete Microsomal Homogenization: Clumped microsomes will lead to inconsistent enzyme concentrations in each reaction. - Instability of Troglitazone or its Glucuronide: Degradation of the analyte or metabolite can occur during the assay or sample processing. | - Pipetting Technique: Use calibrated pipettes and ensure proper mixing of all solutions. Prepare a master mix for common reagents to minimize pipetting steps. - Microsome Preparation: Gently vortex or invert the microsomal suspension before aliquoting. - Sample Handling: Minimize freeze-thaw cycles of plasma samples.[2] Process samples promptly and store them at appropriate temperatures (e.g., -80°C). |
| Low or no detectable glucuronide formation | - Inactive Enzyme: Improper storage or handling of human liver microsomes (HLMs) or recombinant UGTs can lead to loss of activity. - Cofactor (UDPGA) Degradation: UDPGA is labile and can degrade if not stored correctly. - Sub-optimal Assay Conditions: Incorrect pH, temperature, or the absence of necessary activating agents can reduce enzyme activity. | - Enzyme Handling: Store enzymes at -80°C and thaw on ice immediately before use. Avoid repeated freeze-thaw cycles. - Cofactor Preparation: Prepare fresh UDPGA solutions for each experiment and store them on ice. - Assay Optimization: Ensure the assay buffer is at the optimal pH (typically 7.4). Incubate at 37°C. For microsomal assays, consider the use of an activating agent like alamethicin (B1591596). |
| Difficulty in quantifying troglitazone and its glucuronide | - Poor Chromatographic Resolution: Co-elution of the parent drug and its metabolite can interfere with accurate quantification. - Matrix Effects: Components in the biological matrix (e.g., plasma, microsomes) can suppress or enhance the ionization of the analytes in mass spectrometry. | - Chromatography Method Development: Optimize the mobile phase gradient and column chemistry to achieve baseline separation of troglitazone and its glucuronide. - Sample Preparation: Use a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. - Internal Standards: Use a stable isotope-labeled internal standard for both troglitazone and its glucuronide to correct for matrix effects and variability in extraction recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the primary UGT isoforms responsible for troglitazone glucuronidation?
A1: In human liver, UGT1A1 is the main enzyme responsible for troglitazone glucuronidation.[1] In the intestine, UGT1A8 and UGT1A10 show high catalytic activity.[1] Several other UGT isoforms, including UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A9, UGT2B7, and UGT2B15, also exhibit activity towards troglitazone.[1]
Q2: What type of atypical kinetics is observed with troglitazone glucuronidation?
A2: The glucuronidation of troglitazone by recombinant UGT1A1 and UGT1A10, as well as in human liver and jejunum microsomes, exhibits an atypical pattern of substrate inhibition at troglitazone concentrations above 200 µM.[1]
Q3: What are the typical kinetic parameters for troglitazone glucuronidation?
A3: The following table summarizes the reported kinetic parameters for troglitazone glucuronidation in various systems. Note that these values were determined using a Michaelis-Menten model at substrate concentrations below the threshold for substrate inhibition.
| Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) |
| Recombinant UGT1A10 | 33.6 ± 3.7 | 11.1 ± 5.8 |
| Recombinant UGT1A1 | 12.3 ± 2.5 | 58.3 ± 29.2 |
| Human Liver Microsomes | 34.8 ± 1.2 | 13.5 ± 2.0 |
| Human Jejunum Microsomes | 700.9 ± 4.3 | 8.1 ± 0.3 |
(Data sourced from[1])
Q4: How can I model substrate inhibition kinetics?
A4: Substrate inhibition data can be fitted to the following equation using non-linear regression analysis software:
v = Vmax / (1 + (Km/[S]) + ([S]/Ki))
Where:
-
v is the reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
Ki is the substrate inhibition constant
Q5: What are the key components of an in vitro troglitazone glucuronidation assay?
A5: A typical incubation mixture for a troglitazone glucuronidation assay includes:
-
Buffer: Tris-HCl or phosphate (B84403) buffer (pH 7.4)
-
Enzyme Source: Human liver microsomes, human intestinal microsomes, or recombinant UGT isoforms.
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Substrate: Troglitazone.
-
Activating Agent (for microsomes): Alamethicin to permeabilize the microsomal membrane.
-
Stopping Solution: Acetonitrile (B52724) or methanol (B129727) to quench the reaction.
Experimental Protocols
General Protocol for Troglitazone Glucuronidation Assay using Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of troglitazone in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of UDPGA in assay buffer.
-
Prepare a stock solution of alamethicin in ethanol.
-
Keep all solutions on ice.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)
-
Alamethicin (final concentration typically 25-50 µg/mg of microsomal protein)
-
Troglitazone (at various concentrations)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration typically 2-5 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard (e.g., rosiglitazone).
-
Vortex to mix and precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
The sample may be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
Analytical Method: UPLC-MS/MS for Troglitazone and its Glucuronide
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 50 x 2.1 mm).[3]
-
Mobile Phase: A gradient elution using water and methanol or acetonitrile with a modifier such as formic acid or ammonium (B1175870) acetate.
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.[3]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode (negative mode is often used for glucuronides).[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for troglitazone, its glucuronide, and the internal standard need to be determined.
Visualizations
Caption: Primary metabolic pathway of troglitazone to its glucuronide conjugate.
Caption: General experimental workflow for an in vitro troglitazone glucuronidation assay.
Caption: Troubleshooting logic for atypical kinetics in troglitazone glucuronidation.
References
- 1. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fitting enzyme kinetics data with Solver [protocols.io]
- 3. Pharmacokinetic study of intraperitoneally administered troglitazone in mice using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the appropriate internal standard for troglitazone glucuronide analysis
This technical support center provides guidance on selecting the appropriate internal standard and troubleshooting common issues encountered during the LC-MS/MS analysis of troglitazone (B1681588) glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for troglitazone glucuronide analysis?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as troglitazone-d4 (B10783404) glucuronide. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution helps to accurately compensate for matrix effects and other sources of analytical variability.
Q2: Are there commercially available SIL internal standards for this compound?
A2: Yes, troglitazone-d4 and its glucuronide metabolite are available from commercial suppliers. It is recommended to source these from reputable vendors who provide a certificate of analysis detailing the isotopic purity.
Q3: Can I use a structural analog as an internal standard if a SIL version is unavailable?
A3: While a SIL internal standard is highly recommended, a structural analog can be used as an alternative. The chosen analog should closely mimic the physicochemical properties of this compound. For instance, a glucuronide of another thiazolidinedione, like rosiglitazone, could be considered. However, it is crucial to thoroughly validate the method to ensure the analog adequately compensates for any analytical variability.
Q4: What are the key challenges in analyzing glucuronide metabolites?
A4: Glucuronides, particularly acyl glucuronides, can be unstable and prone to hydrolysis back to the parent drug. They can also undergo in-source fragmentation in the mass spectrometer, potentially interfering with the analysis of the parent compound.[1][2] Due to their polarity, they can be challenging to extract from biological matrices and may exhibit poor retention on traditional reversed-phase columns.
Q5: How can I improve the stability of this compound in my samples?
A5: To minimize the risk of hydrolysis, it is recommended to keep biological samples at a slightly acidic pH and store them at low temperatures (e.g., -80°C).[3] During sample preparation, it is also advisable to work quickly and maintain a cool environment.
Internal Standard Selection Guide
The selection of an appropriate internal standard is critical for the accuracy and precision of your bioanalytical method. This decision tree outlines the recommended process.
Caption: A decision tree to guide the selection of an internal standard.
Quantitative Data for Internal Standard Selection
The following table summarizes key parameters for this compound and potential internal standards.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Recommended MRM Transition (m/z) |
| This compound | C₃₀H₃₅NO₁₁S | 617.67 | Propose: 616.2 -> 440.1 |
| Troglitazone-d4 Glucuronide | C₃₀H₃₁D₄NO₁₁S | 621.69 | Propose: 620.2 -> 444.1 |
| Rosiglitazone Glucuronide | C₂₄H₂₅N₃O₉S | 535.54 | To be determined empirically |
Note: The proposed MRM transitions are based on the precursor ion [M-H]⁻ and a potential fragment corresponding to the loss of the glucuronic acid moiety (-176 Da). These should be optimized empirically.
Experimental Protocols
This section provides a starting point for developing a validated LC-MS/MS method for the quantification of this compound in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard working solution (e.g., 1 µg/mL of troglitazone-d4 glucuronide in methanol). Vortex briefly. Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
This compound: 616.2 -> 440.1
-
Troglitazone-d4 Glucuronide: 620.2 -> 444.1
-
Note: Dwell time, cone voltage, and collision energy should be optimized for your specific instrument.
-
Troubleshooting Guide
This guide addresses common issues that may arise during the analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction. 2. Analyte degradation. 3. Suboptimal MS parameters. | 1. Optimize SPE protocol (e.g., different sorbent, wash, or elution solvents). 2. Ensure samples are kept at low temperature and acidic pH. 3. Optimize ion source parameters and MRM transitions. |
| High Internal Standard Variability | 1. Inconsistent sample preparation. 2. Matrix effects. 3. Instability of the internal standard. | 1. Ensure precise and consistent pipetting and extraction steps. 2. Improve sample cleanup; ensure co-elution of analyte and IS. 3. Verify the stability of the IS under the same conditions as the analyte. |
| Peak Tailing or Poor Peak Shape | 1. Secondary interactions with the column. 2. Column overload. 3. Inappropriate mobile phase. | 1. Use a mobile phase with an acidic modifier (e.g., formic acid). 2. Reduce injection volume or sample concentration. 3. Experiment with different mobile phase compositions or a different column. |
| Interference with Parent Drug Peak | In-source fragmentation of the glucuronide. | 1. Optimize MS source conditions to minimize fragmentation. 2. Ensure chromatographic separation of the glucuronide from the parent drug. |
Analytical Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalysis of this compound.
Caption: A typical workflow for the bioanalysis of this compound.
References
Technical Support Center: Enhancing Troglitazone Glucuronide Detection
Welcome to the technical support center for the analysis of troglitazone (B1681588) glucuronide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of troglitazone glucuronide detection in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a major metabolite of troglitazone, an antihyperglycemic agent that was withdrawn from the market due to cases of liver failure.[1] Glucuronidation is a primary Phase II metabolic pathway for troglitazone, where the hydrophilic glucuronic acid moiety is attached to the parent drug, facilitating its excretion.[2][3] Detecting and quantifying this metabolite is crucial for understanding troglitazone's metabolism, disposition, and the mechanisms underlying its toxicity.[1][4] Sensitive detection methods are necessary for pharmacokinetic studies and to investigate inter-individual variations in drug metabolism.[1][5]
Q2: Which enzymes are primarily responsible for the glucuronidation of troglitazone?
A2: The glucuronidation of troglitazone is primarily catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes. In the human liver, UGT1A1 is the main enzyme involved.[5] In the human intestine, UGT1A8 and UGT1A10 show high catalytic activity for troglitazone glucuronidation.[5]
Q3: What are the main metabolic pathways of troglitazone besides glucuronidation?
A3: Besides glucuronidation, troglitazone is metabolized through several other pathways. The primary routes include sulphation and oxidative chromane (B1220400) ring-opening, which forms a quinone metabolite.[2][3] Other pathways involve the formation of glutathione (B108866) (GSH) conjugates.[1][6] Sulphation is a significant metabolic route, accounting for a large percentage of the metabolites found in human plasma.[2]
Experimental Workflows and Metabolic Pathways
Below are diagrams illustrating the metabolic fate of troglitazone and a typical experimental workflow for its glucuronide metabolite analysis.
Caption: Metabolic pathways of troglitazone.
Caption: Workflow for this compound analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound using LC-MS/MS.
Q: Why am I observing low or no signal for my this compound peak?
A: This is a common issue that can stem from multiple factors related to sample preparation, chromatography, or mass spectrometer settings.[7][8]
Possible Causes & Solutions:
-
Analyte Instability: Glucuronides can be unstable and prone to hydrolysis. Ensure proper sample collection, storage at low temperatures (e.g., -70°C), and use of appropriate buffers to maintain pH.[9][10]
-
Inefficient Extraction: The high polarity of glucuronides can lead to poor recovery with standard liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods.
-
Action: Optimize the SPE cartridge type (e.g., mixed-mode or hydrophilic-lipophilic balance) and elution solvents.[11] Ensure the pH of the sample is appropriate for efficient binding.
-
-
Poor Ionization: this compound may ionize inefficiently under certain conditions.
-
Suboptimal MS/MS Transition: The selected Multiple Reaction Monitoring (MRM) transition may not be the most intense or specific.
-
Action: Infuse a standard solution of this compound to optimize the precursor and product ions and their corresponding collision energies.[13]
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the target analyte.[10]
Caption: Troubleshooting logic for low signal intensity.
Q: My results show high variability between replicate injections. What could be the cause?
A: High variability often points to issues with the autosampler, sample preparation consistency, or analyte stability in the final extract.
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Manual extraction steps can introduce variability. If possible, automate procedures like SPE.[10] Ensure thorough vortexing and centrifugation at each step.
-
Autosampler Issues: Inconsistent injection volumes or sample degradation in the autosampler tray can cause variability.
-
Analyte Adsorption: Troglitazone and its metabolites may adsorb to plasticware.
-
Action: Use low-adsorption vials and pipette tips, or silanized glassware.
-
Q: I am trying to measure troglitazone after enzymatic hydrolysis of the glucuronide, but the recovery is low. Why?
A: Incomplete hydrolysis is a common reason for low recovery when using an indirect measurement approach.
Possible Causes & Solutions:
-
Suboptimal Enzyme Activity: The activity of β-glucuronidase is highly dependent on pH, temperature, and the absence of inhibitors.
-
Action: Optimize incubation conditions. Ensure the sample buffer pH is optimal for the specific enzyme used (e.g., pH 5.0 or 6.0). Verify the incubation temperature (e.g., 60°C) and time (e.g., 120 minutes).
-
-
Enzyme Source: The efficiency of hydrolysis can vary significantly between β-glucuronidase enzymes from different sources (e.g., E. coli, Snail, Limpet).
-
Action: Test enzymes from different sources to find the most effective one for this compound.
-
-
Matrix Inhibition: The biological matrix itself may contain inhibitors of β-glucuronidase.
-
Action: Dilute the sample before hydrolysis, although this may impact the limit of quantification.[14] A sample cleanup step prior to hydrolysis may be necessary in complex matrices.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for troglitazone glucuronidation and representative LC-MS/MS conditions.
Table 1: Kinetic Parameters of Troglitazone Glucuronidation [5]
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 |
Table 2: Inhibitory Concentrations (IC50) of Emodin and Bilirubin on Troglitazone Glucuronidation [5]
| Tissue Microsomes | Inhibitor | IC50 (μM) |
| Human Jejunum | Emodin | 15.6 |
| Human Jejunum | Bilirubin | 154.0 |
| Human Liver | Bilirubin | 1.9 |
Table 3: Example LC-MS/MS Parameters for Thiazolidinedione Analysis [12][13]
| Parameter | Setting |
| LC Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile (B52724)/Methanol (B129727) |
| Flow Rate | 0.5 - 0.7 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Limit of Quantification | As low as 0.5 - 1 ng/mL for parent drug |
Experimental Protocols
Protocol 1: Direct Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a representative method for the direct analysis of the intact glucuronide conjugate.
-
Sample Preparation - Solid-Phase Extraction (SPE)
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add 50 µL of internal standard (e.g., a stable isotope-labeled this compound) and 500 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[11]
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, <2 µm particle size) is suitable.[12]
-
Mobile Phase: Use a gradient elution. For example:
-
Gradient: Start with 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: ESI in negative mode is often effective for glucuronides. Optimize source parameters.
-
MRM Transitions: Determine the optimal precursor → product ion transitions by infusing a standard. For this compound (MW ~617.6 g/mol ), the precursor would be [M-H]- at m/z 616.6.
-
Protocol 2: Indirect Analysis via Enzymatic Hydrolysis
This protocol measures the parent troglitazone after enzymatic cleavage of the glucuronide moiety. It is useful when a reference standard for the glucuronide is unavailable.
-
Sample Preparation and Hydrolysis
-
To 100 µL of urine or plasma, add 100 µL of a suitable buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 5.0).
-
Add 20 µL of β-glucuronidase solution (e.g., from E. coli, ~10,000 U/mL final concentration).
-
Incubate the mixture at 60°C for 120 minutes.
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., rosiglitazone).[12]
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes to precipitate proteins and the enzyme.
-
Transfer the supernatant for analysis. This can be injected directly or subjected to further cleanup/concentration as described in Protocol 1 (steps 1.7-1.9).
-
-
LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions as described in Protocol 1, but optimize the MRM transition for the parent troglitazone (MW ~441.5 g/mol ). For example, in negative mode, the precursor ion would be [M-H]- at m/z 440.5.
-
References
- 1. Identification of glutathione conjugates of troglitazone in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. scispace.com [scispace.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study of intraperitoneally administered troglitazone in mice using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
method refinement for troglitazone glucuronide analysis in complex matrices
Welcome to the technical support center for the analysis of troglitazone (B1681588) glucuronide in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the bioanalysis of this important metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing troglitazone glucuronide?
A1: The primary challenges include:
-
High Polarity: this compound is significantly more polar than the parent drug, which can lead to poor retention on standard reversed-phase HPLC columns.
-
Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, affecting accuracy and precision.
-
Analyte Stability: Glucuronide conjugates can be unstable and may be susceptible to enzymatic or chemical hydrolysis back to the parent drug during sample collection, storage, and preparation.[1]
-
Low Abundance: this compound (M2) is a minor metabolite in humans, meaning its concentration in biological samples is often low, requiring a highly sensitive analytical method.[2]
-
Lack of Commercial Standards: A certified reference standard for this compound may not be readily available, potentially requiring in-house synthesis or semi-quantitation approaches.
Q2: Should I use a direct or indirect method to quantify this compound?
A2: The choice depends on your laboratory's capabilities and the goals of your study.
-
Indirect Analysis: This involves enzymatic hydrolysis of the glucuronide to the parent drug, troglitazone, followed by quantification of troglitazone. This method is simpler if a validated method for troglitazone is already established and a certified standard for the glucuronide is unavailable. However, it is crucial to ensure complete and consistent hydrolysis, and this method cannot distinguish between the parent drug that was already present and the parent drug that resulted from hydrolysis.
-
Direct Analysis: This involves quantifying the intact this compound molecule by LC-MS/MS. This is the preferred method for accuracy and specificity as it directly measures the analyte of interest.[3] It requires a mass spectrometer and, ideally, a reference standard for the glucuronide.
Q3: How can I overcome poor chromatographic retention of this compound?
A3: To improve retention on a reversed-phase column (like a C18), you can:
-
Use a lower percentage of organic solvent at the beginning of your gradient.
-
Employ a column with a different stationary phase, such as one with a polar endcapping or a phenyl-hexyl phase, which can offer different selectivity.
-
Adjust the mobile phase pH. Since the glucuronic acid moiety is acidic, a lower pH (e.g., using formic acid) will suppress its ionization and can increase retention.
Q4: What are the expected MRM transitions for this compound?
A4: While a specific validated report may be unavailable, the Multiple Reaction Monitoring (MRM) transitions can be predicted based on the known fragmentation of glucuronide conjugates. Troglitazone has a molecular weight of approximately 441.5 Da, and the glucuronic acid moiety adds about 176 Da.
-
Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ will be at m/z 616.5.
-
Product Ion (Q3): A common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). Therefore, a primary product ion would be the deprotonated troglitazone molecule at m/z 440.5. Other characteristic product ions for the glucuronide fragment itself are m/z 175 and 113.[4]
A proposed primary MRM transition for quantification would be 616.5 -> 440.5 in negative ion mode. A secondary, qualifying transition could be 616.5 -> 175.0 .
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Analyte Signal | 1. Incomplete Hydrolysis (Indirect Method): Enzyme activity may be low, or incubation conditions are not optimal. 2. Analyte Degradation: this compound may have degraded during sample storage or processing.[1] 3. Poor Extraction Recovery: The chosen sample preparation method is not efficient for this polar metabolite. 4. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. | 1. Optimize Hydrolysis: Test different sources of β-glucuronidase (e.g., recombinant enzymes), and optimize pH, temperature, and incubation time. Include a known glucuronide conjugate as a positive control. 2. Ensure Sample Stability: Keep samples frozen at -80°C until analysis. Minimize freeze-thaw cycles. Process samples on ice and consider adding enzyme inhibitors if degradation is suspected. 3. Refine Sample Preparation: For this polar analyte, Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent (like Oasis HLB) is often effective.[4] Ensure proper conditioning, equilibration, wash, and elution steps. 4. Address Matrix Effects: Improve chromatographic separation to move the analyte peak away from interfering matrix components. Use a stable isotope-labeled internal standard if available. Dilute the sample if sensitivity allows. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variability in pipetting, extraction, or hydrolysis steps. 2. Matrix Effects Varying Between Samples: The degree of ion suppression or enhancement is not consistent across different samples. 3. Instrument Instability: Fluctuations in the LC or MS system performance. | 1. Standardize Procedures: Use calibrated pipettes and automated sample preparation systems if possible. Ensure consistent timing for all steps. 2. Use an Appropriate Internal Standard: A stable isotope-labeled internal standard for this compound is ideal. If unavailable, a structurally similar compound can be used, but it may not fully compensate for matrix effects. 3. Perform System Suitability Tests: Before running samples, inject a standard solution multiple times to ensure the LC-MS/MS system is performing with acceptable precision. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much analyte. 2. Secondary Interactions: The analyte is interacting with active sites on the column packing material. 3. Inappropriate Mobile Phase: The pH or solvent composition is not optimal for the analyte. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Use a High-Quality Column: Modern, end-capped columns are less prone to active sites. Adding a small amount of a competing agent to the mobile phase can sometimes help. 3. Optimize Mobile Phase: Adjust the pH to ensure the analyte is in a single ionic state. Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile). |
Experimental Protocols
Recommended Sample Preparation: Solid Phase Extraction (SPE) for Plasma
This protocol is adapted from methods used for similar compounds like pioglitazone (B448) and is a recommended starting point for this compound.[4]
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 300 µL of plasma, add 20 µL of internal standard solution (e.g., stable isotope-labeled this compound, if available) and 300 µL of 2% phosphoric acid in water.
-
Vortex for 10 seconds.
-
-
SPE Procedure (using Oasis HLB µElution plate):
-
Condition: Add 200 µL of methanol to each well and apply vacuum or positive pressure.
-
Equilibrate: Add 200 µL of water to each well and apply vacuum or positive pressure.
-
Load: Load the pre-treated sample onto the plate and allow it to pass through slowly.
-
Wash: Wash the wells with 200 µL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with two aliquots of methanol (50 µL followed by 25 µL) into a clean collection plate.
-
-
Post-Elution:
-
Add 75 µL of water to the eluted sample.
-
Vortex briefly and inject into the LC-MS/MS system.
-
Recommended LC-MS/MS Parameters
These are suggested starting parameters and should be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 2 minutes, hold for 0.5 min, return to initial conditions |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (Quantifier) | 616.5 -> 440.5 |
| MRM Transition (Qualifier) | 616.5 -> 175.0 |
| Internal Standard | Stable isotope-labeled this compound (ideal) or rosiglitazone |
Quantitative Data Summary
The following tables summarize typical validation parameters from a UPLC-MS/MS method for the parent drug, troglitazone, which can serve as a benchmark when developing a method for its glucuronide metabolite.
Table 1: Troglitazone Assay Validation Parameters
| Parameter | Value |
| Linearity Range | 1 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.996 |
| Lower Limit of Quantitation (LLOQ) | < 1 ng/mL |
| Inter-day Variation | < 12.1% |
| Intra-day Variation | < 12.1% |
| Accuracy Range | 86.4 - 110.2% |
| Recovery from Spiked Plasma | > 60% |
Method and Workflow Diagrams
Caption: Workflow for sample preparation and analysis.
Caption: Troubleshooting decision tree for low signal.
References
- 1. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural studies on the impurities of troglitazone [pubmed.ncbi.nlm.nih.gov]
avoiding in-source fragmentation of troglitazone glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding in-source fragmentation of troglitazone (B1681588) glucuronide during LC-MS/MS analysis.
Troubleshooting Guides
Issue: High Abundance of Troglitazone Fragment in Samples Containing Troglitazone Glucuronide
Problem: You are observing a significant peak for the troglitazone aglycone (the parent drug) at the same retention time as this compound, leading to inaccurate quantification of both the metabolite and the parent drug. This is a classic sign of in-source fragmentation (ISF) of the glucuronide.
Root Cause: In-source fragmentation is the breakdown of a molecule within the ion source of the mass spectrometer before mass analysis. For glucuronide conjugates, the labile glycosidic bond is prone to cleavage under certain electrospray ionization (ESI) conditions, causing the glucuronide to revert to its aglycone. The primary factor influencing this is the cone voltage (also known as declustering potential or fragmentor voltage).[1][2] Higher cone voltages increase the kinetic energy of ions, leading to collisions with gas molecules and subsequent fragmentation.[3]
Solutions:
-
Optimize Cone Voltage: This is the most critical parameter to control in-source fragmentation.[1][2] Systematically reduce the cone voltage to find an optimal value that maintains good ionization of the this compound while minimizing its fragmentation to the aglycone.
-
Chromatographic Separation: Ensure baseline separation of troglitazone and this compound. Even with optimized MS parameters, some level of in-source fragmentation may be unavoidable. Good chromatographic separation is essential for accurate quantification.[1]
-
Ionization Mode: If using positive ion mode, consider switching to negative ion mode. For many glucuronides, negative ion mode can provide good sensitivity with less propensity for in-source fragmentation.[4]
-
Source Temperature: While less impactful than cone voltage, excessively high source temperatures can contribute to the thermal degradation of labile molecules.[2] Evaluate the effect of lowering the source temperature on the fragmentation.
Issue: Poor Sensitivity for this compound
Problem: The signal intensity for this compound is low, making detection and quantification difficult.
Root Cause: Overly aggressive ion source settings aimed at maximizing the signal of the parent drug can lead to excessive fragmentation of the glucuronide metabolite, resulting in a weak signal for the intact conjugate. Conversely, settings that are too "soft" may lead to inefficient ionization.
Solutions:
-
Systematic Cone Voltage Optimization: Instead of just minimizing fragmentation, perform a systematic evaluation of the cone voltage to find a balance between maximizing the signal of the intact glucuronide and minimizing fragmentation.
-
Mobile Phase Modification: The composition of the mobile phase can influence ionization efficiency. Ensure the pH is appropriate for the analyte. The use of additives like ammonium (B1175870) acetate (B1210297) can sometimes enhance the formation of the desired molecular ion.
-
Review Sample Preparation: Inefficient extraction of the more polar glucuronide from the sample matrix can lead to low signal. Ensure your sample preparation method is validated for the recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of analyte ions in the ion source of a mass spectrometer. For this compound, this typically involves the cleavage of the glucuronic acid moiety, regenerating the parent troglitazone molecule.[1][2] This is problematic because it can lead to an overestimation of the parent drug concentration and an underestimation of the glucuronide metabolite concentration, resulting in inaccurate pharmacokinetic data.
Q2: How can I determine the optimal cone voltage to minimize in-source fragmentation?
A2: The optimal cone voltage can be determined by infusing a solution of this compound into the mass spectrometer and monitoring the ion intensities of both the intact glucuronide and the fragmented aglycone (troglitazone) as you ramp the cone voltage. The ideal setting will be the voltage that provides the highest intensity for the glucuronide precursor ion with the lowest intensity for the aglycone fragment.
Q3: Besides cone voltage, what other MS parameters can I adjust?
A3: While cone voltage is the most influential parameter, you can also investigate the ion source temperature and desolvation gas flow.[2] Lowering the source temperature may reduce thermal degradation. Optimizing the desolvation gas flow can improve the desolvation of droplets, which can sometimes indirectly affect the degree of fragmentation.
Q4: Is chromatographic separation of troglitazone and its glucuronide necessary if I optimize the MS parameters?
A4: Yes, chromatographic separation is highly recommended.[1] While optimizing MS parameters can significantly reduce in-source fragmentation, it may not eliminate it completely. Baseline separation of the parent drug and its metabolite provides an essential layer of certainty for accurate quantification.
Q5: Should I use positive or negative ion mode for this compound analysis?
A5: The choice of ionization mode should be determined experimentally. While a published method for troglitazone uses negative ion mode, it is good practice to evaluate both positive and negative modes to determine which provides better sensitivity and selectivity for this compound with minimal in-source fragmentation.[4]
Data Presentation
Table 1: Illustrative Effect of Cone Voltage on Ion Intensity of a Glucuronide Metabolite and its Aglycone
| Cone Voltage (V) | Glucuronide Precursor Ion Intensity (counts) | Aglycone Fragment Ion Intensity (counts) | Ratio of Aglycone to Glucuronide |
| 10 | 500,000 | 10,000 | 0.02 |
| 20 | 800,000 | 50,000 | 0.06 |
| 30 | 950,000 | 150,000 | 0.16 |
| 40 | 700,000 | 400,000 | 0.57 |
| 50 | 400,000 | 600,000 | 1.50 |
| 60 | 150,000 | 800,000 | 5.33 |
Note: This table provides illustrative data to demonstrate the general trend of increasing in-source fragmentation with higher cone voltages. Optimal values will be instrument and compound-specific.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set the mass spectrometer to monitor the precursor ion of this compound and the m/z of the troglitazone aglycone.
-
Acquire data in profile mode.
-
Create a method to ramp the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V) in discrete steps (e.g., 5 or 10 V increments), acquiring data for a short period at each step.
-
Analyze the data by plotting the ion intensity of the this compound precursor and the troglitazone aglycone fragment as a function of the cone voltage.
-
Select the optimal cone voltage that provides a high signal for the glucuronide while minimizing the signal from the aglycone.
Protocol 2: Sample Preparation for In Vitro Metabolism Studies in Human Liver Microsomes
-
Prepare incubation mixtures in microcentrifuge tubes containing:
-
Human liver microsomes (e.g., 0.5 mg/mL)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Troglitazone (e.g., 10 µM, added from a stock solution in methanol (B129727) or DMSO)
-
UDPGA (uridine 5'-diphosphoglucuronic acid) (e.g., 2 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: In-source fragmentation of this compound.
Caption: A typical experimental workflow for LC-MS/MS analysis.
References
- 1. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of intraperitoneally administered troglitazone in mice using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Troglitazone Glucuronide In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible in vitro troglitazone (B1681588) glucuronidation assays.
Frequently Asked Questions (FAQs)
Q1: What are the major sources of variability in troglitazone glucuronidation assays?
A1: Variability in these assays can arise from several factors, including the choice of enzyme source (e.g., human liver microsomes, recombinant UGT enzymes), incubation conditions (pH, temperature, buffer components), cofactor (UDPGA) and substrate concentrations, and the presence of inhibitors or activators.[1][2][3] Non-specific binding of troglitazone to labware or proteins can also contribute to variability.[4][5]
Q2: Which UGT enzymes are primarily responsible for troglitazone glucuronidation?
A2: In human liver, UDP-glucuronosyltransferase 1A1 (UGT1A1) is the main enzyme responsible for troglitazone glucuronidation.[6][7] However, in the intestine, UGT1A8 and UGT1A10 exhibit high catalytic activity.[6][7] A number of other UGTs, including UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15, also show some activity towards troglitazone.[7]
Q3: Why am I observing non-linear or atypical enzyme kinetics (e.g., substrate inhibition)?
A3: Troglitazone glucuronidation has been shown to exhibit atypical kinetics, specifically substrate inhibition at concentrations above 200 µM.[6][7] This means that as the concentration of troglitazone increases beyond a certain point, the rate of glucuronide formation may decrease. It is crucial to characterize the kinetics over a wide range of substrate concentrations to identify and model this phenomenon accurately.
Q4: What is the purpose of including alamethicin (B1591596) in the incubation mixture?
A4: UGT enzymes are located within the lumen of the endoplasmic reticulum in microsomes. This membrane can be a barrier to the cofactor UDPGA, a phenomenon known as "latency".[8][9][10][11] Alamethicin is a pore-forming agent that disrupts the microsomal membrane, allowing UDPGA to access the active site of the UGT enzymes, thereby ensuring maximal enzyme activity is measured.[4][5][10][12][13]
Q5: Should I include bovine serum albumin (BSA) in my assay?
A5: The inclusion of BSA can be beneficial in some cases. It can help to sequester inhibitory fatty acids that may be present in microsomal preparations and can reduce non-specific binding of the substrate to the incubation tubes.[2][4][5] However, the effect of BSA can be enzyme- and substrate-dependent, so its inclusion should be evaluated for your specific assay conditions.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of troglitazone glucuronide | Inactive enzyme source (microsomes or recombinant UGTs). | Ensure proper storage and handling of enzyme preparations. Test with a known positive control substrate for the UGT isoform of interest. |
| Insufficient cofactor (UDPGA) concentration. | Optimize the UDPGA concentration. A concentration of 5 mM is often recommended for in vitro UGT assays.[2] | |
| Sub-optimal incubation conditions (pH, temperature). | Ensure the incubation is performed at 37°C and a pH of approximately 7.4-7.5, which is optimal for most UGT enzymes.[2][4] | |
| Latency of UGT enzymes in microsomes. | Include a pore-forming agent like alamethicin in the incubation to ensure UDPGA access to the enzyme active site.[4][5][10][12][13] | |
| High variability between replicates | Inconsistent pipetting of reagents. | Use calibrated pipettes and ensure thorough mixing of all solutions. Consider using automated liquid handlers for improved precision. |
| Non-specific binding of troglitazone to labware. | Use low-binding plates and tubes. The inclusion of BSA (e.g., 0.1-2% w/v) may also help mitigate this issue.[2] | |
| Instability of troglitazone or its glucuronide. | Minimize the time between sample collection and analysis. Ensure proper storage of samples (e.g., at -80°C). | |
| Substrate inhibition observed at high troglitazone concentrations | This is a known characteristic of troglitazone glucuronidation kinetics.[6][7] | Perform experiments over a wide range of troglitazone concentrations to fully characterize the kinetic profile. Use an enzyme kinetic model that accounts for substrate inhibition when analyzing the data. |
| Discrepancy between results from recombinant UGTs and human liver microsomes (HLM) | Different expression levels and activities of UGT isoforms in HLM compared to single recombinant enzymes. | When using HLM, be aware that multiple UGT isoforms may be contributing to the metabolism. Use specific chemical inhibitors or correlation analysis with isoform-selective probe substrates to identify the contribution of individual UGTs in HLM.[14] |
| Presence of endogenous inhibitors or activators in HLM. | The use of recombinant enzymes can help to dissect the contribution of individual isoforms without the confounding factors present in a complex biological matrix like HLM. |
Experimental Protocols
In Vitro Troglitazone Glucuronidation Assay using Human Liver Microsomes
This protocol provides a general framework. Optimization of specific conditions may be required.
1. Reagents and Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Troglitazone
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Alamethicin
-
Tris-HCl buffer (100 mM, pH 7.5 at 37°C)
-
Magnesium Chloride (MgCl₂)
-
Bovine Serum Albumin (BSA, optional)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
96-well plates (low-binding)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Prepare a premix solution: In a microcentrifuge tube on ice, combine the HLM, Tris-HCl buffer, MgCl₂, and alamethicin. If using BSA, add it to this premix. Gently vortex to mix.
-
Pre-incubation with alamethicin: Incubate the premix on ice for 15 minutes to allow for pore formation in the microsomal membrane.[4]
-
Prepare troglitazone working solutions: Prepare a series of troglitazone concentrations in the appropriate solvent (e.g., DMSO). The final solvent concentration in the incubation should be low (e.g., ≤1%) to avoid enzyme inhibition.
-
Initiate the reaction:
-
Add the troglitazone working solution to the wells of a 96-well plate.
-
Add the HLM premix to each well.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA to each well.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard to each well.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of this compound using a validated LC-MS/MS method.
Quantitative Data Summary
Table 1: Recommended Incubation Conditions for Troglitazone Glucuronidation Assays
| Parameter | Recommended Value | Reference(s) |
| Enzyme Source | Pooled Human Liver Microsomes or recombinant UGTs (e.g., UGT1A1, UGT1A8, UGT1A10) | [6][7] |
| Protein Concentration | 0.025 - 0.5 mg/mL | [4][5] |
| Buffer | 100 mM Tris-HCl, pH 7.5 (at 37°C) | [2][4] |
| Troglitazone Concentration | 6 - 200 µM (to avoid significant substrate inhibition) | [6][7] |
| UDPGA Concentration | 5 mM | [2] |
| MgCl₂ Concentration | 5 - 10 mM | [2][4] |
| Alamethicin Concentration | 10 µg/mL or 50 µg/mg microsomal protein | [4][5][10] |
| Incubation Temperature | 37°C | [4] |
| Incubation Time | Within the linear range of product formation (e.g., 30-90 minutes) | [4] |
Table 2: Kinetic Parameters for Troglitazone Glucuronidation
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Notes | Reference(s) |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 | Atypical kinetics observed. | [6][7] |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 | Atypical kinetics observed. | [6][7] |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | Substrate inhibition over 200 µM. | [6][7] |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | Substrate inhibition over 200 µM. | [6][7] |
Visualizations
Figure 1: Simplified signaling pathway of UGT-mediated troglitazone glucuronidation.
Figure 2: General experimental workflow for an in vitro troglitazone glucuronidation assay.
Figure 3: A decision tree for troubleshooting common issues in troglitazone glucuronidation assays.
References
- 1. xenotech.com [xenotech.com]
- 2. researchgate.net [researchgate.net]
- 3. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.aalto.fi [research.aalto.fi]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. courses.washington.edu [courses.washington.edu]
- 12. Optimization of a UDP-glucuronosyltransferase assay for trout liver S9 fractions: activity enhancement by alamethicin, a pore-forming peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
Technical Support Center: Managing Variability in Trogllitazone Metabolism using Human Liver Microsomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing human liver microsomes (HLMs) to study the metabolism of troglitazone (B1681588).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My troglitazone metabolism rates are highly variable between experiments. What are the potential causes?
High variability in troglitazone metabolism rates when using human liver microsomes (HLMs) can stem from several factors:
-
Inter-individual Donor Variability : Genetic polymorphisms in the primary enzymes responsible for troglitazone metabolism, namely Cytochrome P450s (CYP2C8, CYP3A4) and UDP-glucuronosyltransferases (UGT1A1), can lead to significant differences in metabolic activity between individual HLM donors.[1][2] Using pooled microsomes from multiple donors can help to average out this variability and provide a more representative metabolic profile.[2][3][4]
-
Microsome Quality and Handling : The quality of the HLM preparation is critical. Factors such as the procurement process, ischemia time during tissue collection, and cryopreservation methods can all impact enzyme activity.[2] Improper storage and handling, such as storing at temperatures warmer than -80°C or multiple freeze-thaw cycles, can compromise enzymatic function.[4] It is recommended to thaw microsomes immediately before use and avoid repeated freezing and thawing.
-
Experimental Conditions : Inconsistent experimental parameters are a common source of variability.[5] Key factors to control include:
-
Incubation Time and Protein Concentration : Ensure that the reaction is within the linear range for both time and microsomal protein concentration.[6] Ideally, substrate consumption should be limited to 10-15% to measure initial reaction rates accurately.[7]
-
Cofactor Concentration : The concentration of cofactors like NADPH is crucial for CYP-mediated reactions. Ensure the NADPH regenerating system is freshly prepared and used at an optimal concentration.[8][9]
-
Solvent Effects : The final concentration of organic solvents (like DMSO or acetonitrile) used to dissolve troglitazone should be kept low (typically <1%) as they can inhibit enzyme activity.[4][10]
-
2. I am not seeing the expected metabolites of troglitazone (quinone-type, sulfate, or glucuronide conjugates). What could be wrong?
If you are not detecting the expected metabolites of troglitazone, consider the following troubleshooting steps:
-
Missing or Inactive Cofactors :
-
For the formation of the quinone-type metabolite (M3), which is mediated by CYP enzymes, a functional NADPH-generating system is essential.[1][11] Prepare the NADPH solution fresh for each experiment.
-
For glucuronide conjugate (M2) formation, the cofactor UDPGA (uridine 5'-diphosphoglucuronic acid) must be added to the incubation mixture.[3] To ensure optimal UGT activity, the addition of MgCl2 and a pore-forming agent like alamethicin (B1591596) is also recommended to facilitate cofactor access within the microsomal vesicles.[3][7]
-
-
Analytical Method Sensitivity : Your analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect the metabolites, especially if they are formed at low rates. Optimize your instrument parameters for the specific mass transitions of the expected metabolites.
-
Incorrect Enzyme Source : While HLMs contain both CYP and UGT enzymes, their relative abundance and activity can vary.[3][7] Ensure you are using a microsomal preparation with known activity for the enzymes involved in troglitazone metabolism.
-
Substrate Concentration : The kinetics of troglitazone glucuronidation can exhibit atypical patterns, including substrate inhibition at concentrations above 200 µM.[12] If you are using a very high substrate concentration, you might be inhibiting the UGT enzymes.
3. How can I determine which specific CYP or UGT enzymes are responsible for troglitazone metabolism in my HLM samples?
To identify the specific enzymes involved, you can perform reaction phenotyping studies using one or both of the following approaches:
-
Chemical Inhibition : Use selective chemical inhibitors for specific CYP and UGT isoforms in your HLM incubations. A significant decrease in metabolite formation in the presence of a specific inhibitor suggests the involvement of that enzyme.
-
Recombinant Enzymes : Incubate troglitazone with individual, recombinantly expressed CYP or UGT enzymes (e.g., Supersomes™) to directly assess the catalytic activity of each isoform.[6]
4. My results from chemical inhibition studies are ambiguous. What could be the issue?
Ambiguous results from chemical inhibition studies can arise from:
-
Inhibitor Specificity and Concentration : Some chemical inhibitors are not entirely specific to a single enzyme and may inhibit multiple isoforms, especially at high concentrations.[13] It is crucial to use inhibitors at concentrations that are known to be selective.
-
Multiple Enzyme Contributions : It's important to remember that multiple enzymes can contribute to the metabolism of a single compound.[1][14] For troglitazone, both CYP2C8 and CYP3A4 play a role in the formation of its quinone-type metabolite.[1] The relative contribution of each can depend on the specific lot of HLMs and the troglitazone concentration used.[1]
Data on Troglitazone Metabolism
The following tables summarize key quantitative data related to the metabolism of troglitazone.
Table 1: Kinetic Parameters for Troglitazone Glucuronidation
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 |
Data from[12]
Table 2: IC50 Values for Inhibition of CYP Enzymes by Troglitazone
| CYP Isoform | Inhibitory Potential (IC50 in µM) |
| CYP2C8 | ~5 |
| CYP2C9 | ~5 |
| CYP2C19 | ~20 |
| CYP3A4 | ~20 |
Experimental Protocols
General Protocol for Troglitazone Metabolism in Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of troglitazone in HLMs.[3][4] Optimization of protein concentration, substrate concentration, and incubation time is recommended for each new test article.[7]
Materials:
-
Human Liver Microsomes (stored at -80°C)
-
Troglitazone
-
100 mM Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
For UGT activity: UDPGA, MgCl2, Alamethicin
-
Organic Solvent (e.g., ice-cold acetonitrile (B52724) or methanol) for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare Reagents :
-
Prepare a stock solution of troglitazone in a suitable organic solvent (e.g., DMSO or acetonitrile).[8]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
If assessing glucuronidation, prepare stock solutions of UDPGA, MgCl2, and alamethicin.
-
-
Pre-incubation :
-
In a 96-well plate or microcentrifuge tubes, add the phosphate buffer, HLM, and troglitazone solution.
-
If assessing UGT activity, add UDPGA, MgCl2, and alamethicin.
-
Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.[4]
-
-
Initiate Reaction :
-
Incubation :
-
Terminate Reaction :
-
Sample Processing :
-
Analysis :
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS or another appropriate analytical technique to quantify the remaining troglitazone and its metabolites.[8]
-
Controls to Include:
-
No NADPH Control : To assess non-NADPH dependent metabolism.
-
Zero-Time Point : To determine the initial amount of substrate at the start of the reaction.
-
Heat-Inactivated Microsomes : To control for non-enzymatic degradation of troglitazone.
Visualizations
References
- 1. Oxidation of troglitazone to a quinone-type metabolite catalyzed by cytochrome P-450 2C8 and P-450 3A4 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preci.bio [preci.bio]
- 3. oyc.co.jp [oyc.co.jp]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro inhibitory effects of troglitazone and its metabolites on drug oxidation activities of human cytochrome P450 enzymes: comparison with pioglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
strategies to improve the yield of synthesized troglitazone glucuronide
Welcome to the technical support center for the synthesis of troglitazone (B1681588) glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for improving the yield of synthesized troglitazone glucuronide through both enzymatic and chemical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound can be synthesized using two main approaches: enzymatic synthesis, which utilizes UDP-glucuronosyltransferase (UGT) enzymes, and chemical synthesis, most commonly via the Koenigs-Knorr reaction.
Q2: Which UGT isoforms are most effective for the enzymatic synthesis of this compound?
A2: Studies have shown that several UGT isoforms can catalyze the glucuronidation of troglitazone. Notably, UGT1A8 and UGT1A10, which are found in extrahepatic tissues, exhibit high catalytic activity. UGT1A1 and UGT1A9, present in the liver, are also effective.[1]
Q3: What are the key challenges in the chemical synthesis of this compound?
A3: The main challenges in the chemical synthesis, particularly with the Koenigs-Knorr reaction, include achieving high yields, ensuring stereoselectivity (formation of the desired β-glucuronide), the need for protection and deprotection of functional groups, and the potential for side-product formation. The selection of an appropriate promoter or catalyst is also critical for reaction efficiency.
Q4: I am observing low yields in my enzymatic synthesis. What are the potential causes?
A4: Low yields in enzymatic synthesis can be attributed to several factors, including suboptimal reaction conditions (pH, temperature), enzyme inactivity, insufficient co-factor (UDPGA) concentration, or substrate inhibition. Troglitazone has been observed to cause substrate inhibition at concentrations above 200 µM in reactions with certain UGT isoforms.[1]
Q5: How can I purify the synthesized this compound?
A5: Purification of this compound can be achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (HPLC) is a common and effective method for separating the glucuronide conjugate from the parent drug and other reaction components.
Troubleshooting Guides
Enzymatic Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive enzyme | Ensure proper storage and handling of the UGT enzyme or microsomal preparation. Use a fresh batch of enzyme if necessary. |
| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. A typical starting point is pH 7.4 and 37°C. | |
| Insufficient UDPGA | Increase the concentration of the co-factor UDPGA. A molar excess relative to the substrate is recommended. | |
| Presence of inhibitors | Ensure all reagents and buffers are free from contaminants that could inhibit UGT activity. | |
| Reaction Stalls or Incomplete Conversion | Substrate inhibition | If using high concentrations of troglitazone (>200 µM), try reducing the initial substrate concentration.[1] |
| Product inhibition | The accumulation of the glucuronide product may inhibit the enzyme. Consider a fed-batch approach or in-situ product removal if possible. | |
| Enzyme instability | The enzyme may lose activity over long incubation times. Perform a time-course experiment to determine the optimal reaction duration. | |
| Difficulty in Product Isolation | Co-elution with substrate | Optimize the HPLC gradient to achieve better separation between troglitazone and its glucuronide. |
| Low product concentration | Concentrate the reaction mixture before purification, for example, by lyophilization or solid-phase extraction. |
Chemical Synthesis (Koenigs-Knorr Reaction) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive promoter/catalyst | Use fresh, high-purity promoters (e.g., silver salts like Ag₂O or AgOTf) or Lewis acids (e.g., TMSOTf, BF₃·OEt₂). Ensure anhydrous reaction conditions as moisture can deactivate the catalyst. |
| Poor reactivity of troglitazone | Troglitazone's phenolic hydroxyl group may be sterically hindered. Consider using a more reactive glucuronyl donor or a more potent catalyst system. The combination of Ag₂O and a catalytic amount of TMSOTf has been shown to accelerate Koenigs-Knorr reactions.[2] | |
| Incomplete reaction | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. | |
| Formation of Multiple Products | Lack of stereoselectivity | The choice of protecting groups on the glucuronyl donor is crucial. Ester-type protecting groups (e.g., acetyl, benzoyl) at the C2 position can provide anchimeric assistance, favoring the formation of the desired 1,2-trans (β) anomer.[3] |
| Formation of orthoester side products | This is a common side reaction. It can sometimes be minimized by adjusting the solvent, temperature, or catalyst. | |
| Incomplete deprotection | Ensure complete removal of all protecting groups after the glycosylation step. This may require optimizing the deprotection conditions (e.g., reagent, reaction time). | |
| Difficulty in Product Purification | Co-elution of anomers | If both α and β anomers are formed, their separation can be challenging. Optimize the HPLC conditions (column, mobile phase) for better resolution. |
| Presence of catalyst residues | Ensure proper work-up to remove all traces of the heavy metal salts or Lewis acids used in the reaction. |
Data Presentation
Table 1: Kinetic Parameters of Troglitazone Glucuronidation by Human UGT Isoforms
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |
| UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |
Data extracted from a study on troglitazone glucuronidation in recombinant UGT isoforms.[1]
Experimental Protocols
Detailed Methodology for Enzymatic Synthesis of this compound
This protocol is a general guideline based on typical conditions for in vitro UGT assays and can be optimized for specific experimental needs.
Materials:
-
Recombinant human UGT1A10 (or other desired isoform) or human liver/intestinal microsomes
-
Troglitazone
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (B1591596) (if using microsomes)
-
Acetonitrile (for reaction termination)
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of troglitazone in a suitable organic solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Prepare stock solutions of UDPGA, Tris-HCl, and MgCl₂ in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following components in order:
-
Tris-HCl buffer (to a final concentration of 50 mM)
-
MgCl₂ (to a final concentration of 10 mM)
-
Recombinant UGT or microsomes (protein concentration to be optimized, e.g., 0.1-0.5 mg/mL)
-
If using microsomes, add alamethicin to a final concentration of 25-50 µg/mg of microsomal protein to permeabilize the membrane. Pre-incubate for 15 minutes on ice.
-
Troglitazone solution (to the desired final concentration, e.g., 10-100 µM).
-
-
-
Initiation and Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.
-
Incubate at 37°C for a predetermined time (e.g., 30-120 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a clean tube for analysis by HPLC or LC-MS.
-
Detailed Methodology for Chemical Synthesis of this compound (Koenigs-Knorr Approach)
This protocol is a representative procedure for the Koenigs-Knorr reaction applied to a phenolic substrate like troglitazone. Optimization of specific parameters may be required.
Materials:
-
Troglitazone
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (glycosyl donor)
-
Silver(I) oxide (Ag₂O) or Cadmium Carbonate (CdCO₃) as a promoter
-
Anhydrous dichloromethane (B109758) or toluene (B28343) as a solvent
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) in methanol (B129727) (for deprotection)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Glycosylation Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add troglitazone (1 equivalent), the glycosyl donor (1.2-1.5 equivalents), and freshly activated molecular sieves.
-
Add anhydrous solvent (e.g., dichloromethane or toluene).
-
Add the promoter (e.g., Ag₂O, 2-3 equivalents).
-
Stir the reaction mixture at room temperature in the dark. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification of the Protected Glucuronide:
-
Once the reaction is complete, dilute the mixture with dichloromethane and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the Celite pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the protected this compound.
-
-
Deprotection:
-
Dissolve the purified protected glucuronide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution in methanol.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
-
Final Purification:
-
Purify the final product, this compound, by preparative HPLC or recrystallization to obtain a high-purity compound.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
References
- 1. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation for Troglitazone Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantitative determination of troglitazone (B1681588) glucuronide (M2), a minor metabolite of the insulin-sensitizing agent, troglitazone.[1] While direct, validated methods for this specific metabolite are not extensively published, this document outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method adapted from established protocols for troglitazone and other glucuronide metabolites.[2][3][4] An alternative indirect method is also presented for comparison.
Primary Bioanalytical Method: Direct LC-MS/MS Quantification
A sensitive and selective method for the direct quantification of troglitazone glucuronide in biological matrices, such as human plasma, is best achieved using LC-MS/MS.[5][6] This approach offers high throughput and specificity, allowing for the direct measurement of the intact glucuronide conjugate.[7]
Validation Parameters Summary
The following table summarizes the typical validation parameters for a bioanalytical LC-MS/MS method for a glucuronide metabolite, based on data from similar assays.[2][8][9]
| Validation Parameter | Typical Performance Characteristics |
| Linearity | 1 - 2500 ng/mL (r² ≥ 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | > 60% |
| Matrix Effect | Minimal and compensated by internal standard |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable under defined storage conditions |
Alternative Method: Indirect Analysis via Enzymatic Hydrolysis
An alternative approach involves the enzymatic hydrolysis of the glucuronide metabolite back to the parent drug, troglitazone, using β-glucuronidase. The resulting troglitazone is then quantified using a validated method for the parent drug. This indirect method can be useful when an authentic standard for the glucuronide metabolite is unavailable.[7]
Comparison of Bioanalytical Methods
| Feature | Direct LC-MS/MS | Indirect Analysis via Enzymatic Hydrolysis |
| Principle | Direct quantification of the intact glucuronide. | Quantification of the parent drug after enzymatic cleavage of the glucuronide. |
| Specificity | High; directly measures the metabolite of interest. | Lower; assumes complete and specific hydrolysis. Potential for inaccurate results if hydrolysis is incomplete or non-specific.[3] |
| Throughput | High; rapid sample analysis. | Lower; requires an additional incubation step for hydrolysis. |
| Standard Requirement | Requires an authentic analytical standard of this compound. | Can be performed using a standard of the parent drug, troglitazone. |
| Potential Issues | Analyte stability during sample handling and storage can be a concern for some glucuronides. | Incomplete or variable enzymatic hydrolysis can lead to inaccurate quantification. |
Experimental Protocols
Key Experiment: Linearity, Accuracy, and Precision
Objective: To establish the linear range of the assay and determine its accuracy and precision.
Protocol:
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Spike blank biological matrix (e.g., human plasma) with the stock solution to prepare calibration standards at a minimum of six concentration levels.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of the QC samples from the calibration curve.
-
Calculate precision (%CV) and accuracy (%Bias) for the QC samples.
-
Visualizations
Caption: Experimental workflow for the bioanalytical method validation of this compound.
Caption: Troglitazone's PPARγ signaling pathway for insulin (B600854) sensitization.
References
- 1. Troglitazone inhibits growth and improves insulin signaling by suppression of angiotensin II action in vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of troglitazone on plasma lipid metabolism and lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Troglitazone and pioglitazone interactions via PPAR-gamma-independent and -dependent pathways in regulating physiological responses in renal tubule-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troglitazone inhibits mitogenic signaling by insulin in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into Side Effects of Troglitazone and Rosiglitazone Using a Novel Inverse Molecular Docking Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of troglitazone on cellular differentiation, insulin signaling, and glucose metabolism in cultured human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hepatotoxicity of Troglitazone and Its Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatotoxicity of the parent drug, troglitazone (B1681588), and its primary metabolite, troglitazone-M2-glucuronide. The information presented is collated from in vitro experimental data to assist in understanding the metabolic contribution to troglitazone-induced liver injury.
Executive Summary
Troglitazone, a thiazolidinedione antidiabetic agent, was withdrawn from the market due to severe idiosyncratic hepatotoxicity.[1] Extensive research has focused on the parent compound's role in liver injury, with mechanisms including mitochondrial dysfunction and oxidative stress being implicated. A key question in understanding its toxicity profile is the contribution of its metabolites. This guide focuses on the glucuronide metabolite (M-2), which, according to available in vitro evidence, does not appear to share the cytotoxic profile of the parent compound. In a pivotal study utilizing human hepatoma HepG2 cells, troglitazone demonstrated time- and concentration-dependent cytotoxicity, whereas its glucuronide metabolite did not exhibit significant cytotoxic effects.[2]
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxicity data for troglitazone and its glucuronide metabolite from studies on human hepatoma HepG2 cells.
Table 1: Cytotoxicity of Troglitazone in HepG2 Cells
| Concentration (µM) | Exposure Time (hours) | Cell Viability (% of Control) | Assay | Reference |
| 50 | 24 | ~50% | MTT Assay | (Yamamoto et al., 2001)[2] |
| 100 | 24 | ~20% | MTT Assay | (Yamamoto et al., 2001)[2] |
| 50 | 48 | Not Reported | MTT Assay | (Yamamoto et al., 2001)[2] |
| 100 | 48 | ~10% | MTT Assay | (Yamamoto et al., 2001)[2] |
Table 2: Cytotoxicity of Troglitazone-M2-Glucuronide in HepG2 Cells
| Concentration (µM) | Exposure Time (hours) | Cell Viability (% of Control) | Assay | Reference |
| Up to 100 | 48 | No significant decrease | MTT Assay | (Yamamoto et al., 2001)[2] |
Note: The data for troglitazone-M2-glucuronide is based on the qualitative description from the cited study as specific quantitative values were not provided in the abstract.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
The human hepatoma cell line, HepG2, is a widely accepted model for in vitro hepatotoxicity studies.
-
Cell Line: HepG2 (human hepatocellular carcinoma)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate (B1213749).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is refreshed every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, they are passaged using a 0.25% trypsin-EDTA solution for detachment.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of troglitazone or its glucuronide metabolite. A vehicle control (e.g., DMSO) is also included. The cells are incubated for the desired exposure times (e.g., 24 and 48 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control cells.
Lactate (B86563) Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.
-
Compound Exposure: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for the specified duration.
-
Supernatant Collection: After incubation, the culture supernatant from each well is carefully collected.
-
LDH Reaction: The collected supernatant is mixed with the LDH assay reagent mixture, which typically contains lactate, NAD+, and a tetrazolium salt. The enzymatic reaction, where LDH converts lactate to pyruvate and reduces NAD+ to NADH, leads to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm). The amount of LDH release is proportional to the absorbance and is indicative of the level of cytotoxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for comparing the cytotoxicity of troglitazone and its glucuronide metabolite, and the proposed mechanism of troglitazone-induced hepatotoxicity.
Caption: Experimental workflow for comparing the cytotoxicity of troglitazone and its glucuronide metabolite.
Caption: Proposed signaling pathway for troglitazone-induced hepatotoxicity.
Conclusion
The available in vitro data strongly suggests that the glucuronide metabolite of troglitazone (M-2) is significantly less hepatotoxic than the parent compound.[2] Studies in HepG2 cells have shown that while troglitazone induces dose- and time-dependent cell death, its glucuronide metabolite does not exhibit this cytotoxic effect.[2] This finding indicates that the hepatotoxicity of troglitazone is likely attributable to the parent molecule or other metabolites, and that glucuronidation represents a detoxification pathway for this drug. However, it is important to note that in vitro findings may not always directly translate to the complex in vivo environment. Further research into the effects of the glucuronide metabolite on other aspects of liver cell function, such as transporter inhibition, could provide a more complete picture of its potential role in troglitazone-induced hepatotoxicity.
References
A Comparative Analysis of Troglitazone's Primary Metabolic Pathways: Glucuronidation vs. Sulfation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary metabolic pathways of the antidiabetic agent troglitazone (B1681588): glucuronidation and sulfation. The formation of troglitazone glucuronide and troglitazone sulfate (B86663) represents critical steps in the biotransformation and clearance of this compound. Understanding the kinetics and experimental methodologies associated with these pathways is paramount for drug development and toxicology studies.
Metabolic Pathways Overview
Troglitazone undergoes extensive phase II metabolism, primarily through conjugation reactions. The two main pathways are glucuronidation, which leads to the formation of this compound (M2), and sulfation, which results in troglitazone sulfate (M1). In humans, troglitazone sulfate is the major metabolite found in plasma, while the glucuronide conjugate is considered a minor metabolite in circulation.[1] Another significant metabolite is a quinone-type metabolite (M3), formed through oxidation.[1]
The sulfation pathway is quantitatively more significant in humans, accounting for approximately 70% of the metabolites detected in plasma.[2] Both the sulfate and glucuronide conjugates are primarily excreted in the bile, making the fecal route the main avenue of elimination.[2]
The formation of these metabolites is catalyzed by specific enzyme families. Glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs), with several isoforms such as UGT1A1, UGT1A8, and UGT1A10 showing high activity towards troglitazone.[3] Sulfation is catalyzed by sulfotransferases (SULTs).
Below is a diagram illustrating the metabolic conversion of troglitazone to its glucuronide and sulfate conjugates.
Quantitative Data Comparison
The following tables summarize the available quantitative data for troglitazone glucuronidation and sulfation, providing a basis for comparing the two metabolic pathways.
In Vitro Enzyme Kinetics of Troglitazone Glucuronidation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (μM) | 13.5 ± 2.0 | [3] |
| Vmax (pmol/min/mg protein) | 34.8 ± 1.2 | [3] |
| Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) | 2.58 | Calculated |
As of the latest literature review, specific in vitro kinetic parameters (Km and Vmax) for the sulfation of troglitazone in human liver cytosol fractions have not been reported.
In Vivo Pharmacokinetics of Troglitazone and its Sulfate Metabolite (M1) in Humans
The following data were obtained from a study involving the administration of 200 mg of troglitazone once daily for 28 days.
| Analyte | Cmax,ss (ng/mL) | AUC0-24,ss (ng·h/mL) | Reference |
| Troglitazone | 1580 ± 540 | 12900 ± 4400 | |
| Troglitazone Sulfate (M1) | 5990 ± 1950 | 97100 ± 31100 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments used to study the glucuronidation and sulfation of troglitazone.
Experimental Workflow for In Vitro Metabolism Studies
Troglitazone Glucuronidation Assay Using Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of troglitazone in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a stock solution of the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) in buffer.
-
Prepare a stock solution of the pore-forming agent alamethicin in ethanol.
-
Prepare the incubation buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 5 mM MgCl2).
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, add the incubation buffer, human liver microsomes (typically 0.1-0.5 mg/mL final concentration), and alamethicin (final concentration of ~25 µg/mg microsomal protein).
-
Pre-incubate the mixture for 10-15 minutes on ice to allow for the permeabilization of the microsomal membrane.
-
Add the troglitazone solution to the mixture at various concentrations to determine kinetic parameters.
-
-
Initiation and Incubation:
-
Pre-warm the reaction mixture to 37°C for 3-5 minutes.
-
Initiate the reaction by adding the pre-warmed UDPGA solution.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724) (typically 2 volumes).
-
Vortex the mixture to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the formation of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Quantify the metabolite by comparing its peak area to a standard curve of an authentic this compound standard.
-
Troglitazone Sulfation Assay Using Human Liver Cytosol
-
Preparation of Reagents:
-
Prepare a stock solution of troglitazone in a suitable solvent.
-
Prepare a stock solution of the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in buffer.
-
Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, add the incubation buffer and human liver cytosol (typically 0.5-1.0 mg/mL final protein concentration).
-
Add the troglitazone solution at various concentrations.
-
-
Initiation and Incubation:
-
Pre-warm the reaction mixture to 37°C for 3-5 minutes.
-
Initiate the reaction by adding the pre-warmed PAPS solution.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex the mixture to precipitate cytosolic proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant for analysis.
-
Analyze the formation of troglitazone sulfate using a validated LC-MS/MS method.
-
Quantify the metabolite using a standard curve prepared with an authentic troglitazone sulfate standard.
-
Conclusion
The metabolic landscape of troglitazone in humans is dominated by sulfation, leading to the formation of the major circulating metabolite, troglitazone sulfate (M1). While glucuronidation to this compound (M2) also occurs, it represents a minor pathway in terms of systemic exposure. The provided in vitro kinetic data for glucuronidation and the in vivo pharmacokinetic data for the sulfate conjugate underscore the quantitative differences between these two primary metabolic routes. The detailed experimental protocols offer a foundation for researchers to further investigate the metabolism of troglitazone and other xenobiotics. A comprehensive understanding of these metabolic pathways is essential for predicting drug-drug interactions, assessing potential for toxicity, and guiding the development of safer therapeutic agents.
References
- 1. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Relative Quantification of Troglitazone Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo metabolism of troglitazone (B1681588), a thiazolidinedione drug withdrawn from the market due to hepatotoxicity. Understanding its metabolic fate is crucial for designing safer next-generation therapeutics. This document summarizes key findings on the relative quantification of its major metabolites in different species, outlines the experimental methodologies used for their analysis, and visualizes the metabolic pathways.
Executive Summary
Troglitazone undergoes extensive metabolism in vivo, primarily through sulfation, glucuronidation, and oxidation, leading to the formation of several key metabolites. The relative abundance of these metabolites exhibits significant species-dependent differences. In humans and rats, sulfation is a predominant metabolic pathway, while in mice, glucuronidation is the major route.[1] The major metabolites identified in plasma are a sulfate (B86663) conjugate (M1), a quinone metabolite (M3), and to a lesser extent, a glucuronide conjugate (M2).[2][3] Additionally, reactive intermediates can form glutathione (B108866) (GSH) conjugates, which have been detected in the bile of rats.[4][5] The analytical method of choice for the quantification of troglitazone and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Quantification of Troglitazone Metabolites
The following tables summarize the semi-quantitative and relative abundance data for the major troglitazone metabolites in vivo across different species, as compiled from various studies. It is important to note that direct quantitative comparison is challenging due to variations in experimental designs, analytical methods, and dosing regimens across different studies.
Table 1: Relative Abundance of Troglitazone Metabolites in Plasma
| Species | Sulfate Conjugate (M1) | Glucuronide Conjugate (M2) | Quinone Metabolite (M3) | Reference |
| Human | Major metabolite; steady-state concentrations are 6-7 times that of troglitazone and M3.[3] Sulfation accounts for about 70% of metabolites detected in human plasma.[6] | Minor metabolite.[2] | Major metabolite.[2] | [2][3] |
| Rat | Major metabolic pathway.[7] | Minor metabolic pathway.[7] | Present, but relative abundance not specified. | [7] |
| Mouse | Minor metabolic pathway. | Major metabolic pathway; in vivo hepatic glucuronidation clearance is 170-fold higher than sulfation clearance.[1] | Not specified. | [1] |
Table 2: In Vivo Hepatic Clearance of Troglitazone via Conjugation Pathways
| Species | Sulfation Clearance | Glucuronidation Clearance | Key Finding | Reference |
| Rat | 6-fold higher than glucuronidation clearance.[1] | Lower than sulfation clearance. | Sulfation is the dominant conjugation pathway. | [1] |
| Mouse (ddY) | Lower than glucuronidation clearance. | 170-fold higher than sulfation clearance.[1] | Glucuronidation is the overwhelmingly dominant conjugation pathway. | [1] |
Metabolic Pathways of Troglitazone
Troglitazone is metabolized through three primary pathways: Phase II conjugation reactions (sulfation and glucuronidation) and Phase I oxidation. A portion of the drug is also converted to reactive intermediates that can be detoxified by conjugation with glutathione.
Caption: Primary metabolic pathways of troglitazone.
Experimental Protocols
The following section outlines a general methodology for the relative quantification of troglitazone and its metabolites in biological matrices, based on commonly employed LC-MS/MS techniques.
Sample Preparation
-
Objective: To extract troglitazone and its metabolites from biological matrices (e.g., plasma, bile, homogenized tissue) and remove interfering substances.
-
Procedure:
-
Protein Precipitation: To an aliquot of the biological sample (e.g., 100 µL of plasma), add a precipitating agent such as acetonitrile (B52724) or methanol (B129727) (typically 3 volumes).
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analytes.
-
Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate the parent drug and its metabolites chromatographically and detect and quantify them with high sensitivity and selectivity using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Typical LC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Caption: General experimental workflow for metabolite quantification.
Formation of Reactive Metabolites and Covalent Binding
A critical aspect of troglitazone's toxicity is its metabolic activation to reactive intermediates. These electrophilic species can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and toxicity.
-
Metabolic Activation: Cytochrome P450 enzymes (CYP3A4 and CYP2C8) are involved in the oxidation of troglitazone to a quinone-type metabolite.[7] Further metabolic activation can lead to the formation of reactive intermediates.[4][5]
-
Detoxification: These reactive metabolites can be detoxified by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugates are typically excreted in the bile.[4][5]
-
Covalent Binding: When the detoxification pathways are overwhelmed or saturated, the reactive metabolites can covalently bind to cellular proteins. This covalent binding is considered a key initiating event in troglitazone-induced hepatotoxicity.[8][9]
Caption: Formation and fate of reactive metabolites.
References
- 1. Pharmacokinetics of troglitazone, an antidiabetic agent: prediction of in vivo stereoselective sulfation and glucuronidation from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hepatobiliary Disposition of Troglitazone and Metabolites in Rat and Human Sandwich-Cultured Hepatocytes: Use of Monte Carlo Simulations to Assess the Impact of Changes in Biliary Excretion on Troglitazone Sulfate Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic activation of troglitazone: identification of a reactive metabolite and mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Troglitazone Glucuronide Assays
Importance of Cross-Validation
When bioanalytical methods are used in different laboratories to support clinical or preclinical studies, it is crucial to demonstrate that the data are comparable, regardless of the laboratory where they were generated.[1][2] Cross-validation studies are essential to ensure the reliability and consistency of analytical results across different sites.[1] This process involves comparing the performance of the same analytical method at different laboratories by analyzing a common set of samples.[1]
Example of a Validated Troglitazone (B1681588) Assay
The following tables summarize the performance characteristics and experimental protocol of a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of troglitazone in mouse plasma.[3] This information can serve as a benchmark for laboratories developing and validating assays for troglitazone and its metabolites.
Table 1: Quantitative Performance Data of a Validated Troglitazone UPLC-MS/MS Assay [3]
| Parameter | Performance Metric |
| Linearity Range | 1 - 2500 ng/mL |
| Correlation Coefficient (r²) | 0.9966 |
| Lower Limit of Quantitation (LLOQ) | < 1 ng/mL |
| Intra-day Precision (%CV) | < 12.1% |
| Inter-day Precision (%CV) | < 12.1% |
| Accuracy (% Recovery) | 86.4 - 110.2% |
| Recovery from Spiked Plasma | > 60% |
Experimental Protocol for Troglitazone Assay
A detailed understanding of the experimental methodology is crucial for replicating and comparing assays.
Sample Preparation:
-
Troglitazone and the internal standard (rosiglitazone) are extracted from mouse plasma.
Chromatography: [3]
-
System: ACQUITY UPLC BEH C18 column (1.7 µm particle size, 50 x 2.1 mm i.d.)
-
Mobile Phase: Gradient elution with water and methanol
-
Flow Rate: 0.5 mL/min
-
Run Time: 2.5 minutes
-
Retention Times: Rosiglitazone (1.13 min), Troglitazone (1.57 min)
Mass Spectrometry: [3]
-
Ionization Mode: Electrospray negative ionization (ESI -ve)
-
Detection: Multiple reaction monitoring (MRM)
Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates a typical workflow for conducting an inter-laboratory cross-validation of a bioanalytical assay. This process is designed to ensure that different laboratories can produce comparable results when analyzing identical samples.
Signaling Pathway of Troglitazone
Troglitazone is a member of the thiazolidinedione (TZD) class of drugs and acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Understanding its mechanism of action is relevant for interpreting its metabolic fate, including glucuronidation.
References
- 1. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of intraperitoneally administered troglitazone in mice using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troglitazone vs. its Glucuronide: A Comparative Analysis of CYP Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of the oral antidiabetic agent troglitazone (B1681588) and its primary metabolite, troglitazone glucuronide, on cytochrome P450 (CYP) enzymes. Understanding these interactions is critical for predicting potential drug-drug interactions and elucidating mechanisms of toxicity. This document synthesizes experimental data to offer a clear perspective on the differing pharmacological profiles of the parent drug and its metabolite.
Executive Summary
Experimental evidence demonstrates a stark contrast in the inhibitory potential of troglitazone and its glucuronide conjugate. Troglitazone is a potent inhibitor of several key drug-metabolizing CYP enzymes, particularly CYP2C8 and CYP2C9. In contrast, its glucuronide metabolite exhibits markedly weaker inhibitory effects. This suggests that the glucuronidation of troglitazone is a significant detoxification pathway, substantially reducing its potential for clinically relevant drug-drug interactions mediated by CYP inhibition.
Comparative Inhibitory Potency
The inhibitory effects of troglitazone and its metabolites have been evaluated using recombinant human CYP enzymes and human liver microsomes. The data consistently show that the parent compound, troglitazone, is a significantly more potent inhibitor than its glucuronide metabolite (M2).
A key study investigated the 50% inhibition concentration (IC50) of troglitazone and its three main metabolites on various CYP isoforms. The results indicated that troglitazone itself was a potent inhibitor of CYP2C8 and CYP2C9.[1] In stark contrast, the effects of the glucuronide metabolite were found to be "very weak".[2][3]
| Compound | CYP Isozyme | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |
| Troglitazone | CYP2C8 | Paclitaxel 6α-hydroxylation | ~5 | 0.2-1.7 | Competitive |
| CYP2C9 | S-warfarin 7-hydroxylation | ~5 | 0.2-1.7 | Competitive | |
| CYP2C19 | S-mephenytoin 4'-hydroxylation | ~20 | N/A | N/A | |
| CYP3A4 | Testosterone 6β-hydroxylation | ~20 | N/A | N/A | |
| This compound (M2) | CYP2C Enzymes | N/A | Very Weak Inhibition | N/A | N/A |
Data sourced from studies using recombinant human P450 enzymes.[1][2][3] N/A indicates data not available or not applicable due to weak inhibition.
Metabolic Pathway and Interaction with CYP Enzymes
Troglitazone undergoes several metabolic transformations, including glucuronidation, sulfation, and oxidation. The formation of the glucuronide conjugate is a phase II metabolic reaction that significantly alters the molecule's properties, rendering it more water-soluble and facilitating its excretion. This process also drastically reduces its ability to interact with and inhibit CYP enzymes.
References
comparative metabolism of troglitazone, pioglitazone, and rosiglitazone
A Comparative Guide to the Metabolism of Thiazolidinediones: Troglitazone (B1681588), Pioglitazone (B448), and Rosiglitazone (B1679542)
This guide provides a detailed comparison of the metabolic pathways of three thiazolidinedione (TZD) class antidiabetic agents: troglitazone, pioglitazone, and rosiglitazone. The distinct metabolic profiles of these drugs significantly influence their efficacy, drug-drug interaction potential, and safety, most notably the hepatotoxicity that led to the withdrawal of troglitazone from the market. This document summarizes key metabolic data, outlines common experimental methodologies, and visualizes the primary metabolic pathways for researchers and professionals in drug development.
Overview of Metabolic Pathways
The metabolism of these three agents is primarily hepatic, mediated by the cytochrome P450 (CYP) enzyme system. However, the specific isoforms involved, the nature of the metabolites, and the subsequent toxicological implications differ significantly.
Troglitazone: The metabolism of troglitazone is complex and notable for its formation of reactive, toxic metabolites, which are implicated in its severe idiosyncratic hepatotoxicity.[1] Its unique vitamin E-like chromane (B1220400) ring is a primary site for metabolic activation.[1] Two main bioactivation pathways have been identified:
-
Oxidation of the Chromane Ring: This process, catalyzed by multiple P450 enzymes (predominantly CYP3A4 and CYP2C8), can form a reactive o-quinone methide intermediate.[2][3][4]
-
Thiazolidinedione Ring Cleavage: A novel pathway, selectively catalyzed by CYP3A enzymes, involves the oxidative scission of the TZD ring, which can generate highly electrophilic intermediates.[3][5]
These reactive species can covalently bind to cellular macromolecules and deplete glutathione (B108866) (GSH), leading to oxidative stress and cell death.[2][6] Other major metabolic routes include sulfation and glucuronidation.[4]
Pioglitazone: Pioglitazone is extensively metabolized in the liver through hydroxylation and oxidation.[7][8] This process yields several metabolites, two of which, M-III (keto derivative) and M-IV (hydroxy derivative), are pharmacologically active and contribute significantly to the drug's therapeutic effect.[8][9][10] The primary enzymes responsible for pioglitazone metabolism are CYP2C8 and, to a lesser extent, CYP3A4.[8][10][11] Some studies also suggest minor contributions from other isoforms like CYP1A2 and CYP2D6.[2][7] Unlike troglitazone, pioglitazone administration does not appear to cause significant inhibition or induction of the P450 isoenzymes involved in its metabolism, suggesting a lower potential for certain drug interactions.[12][13]
Rosiglitazone: Rosiglitazone is also extensively metabolized in the liver, primarily through two major routes: N-demethylation and hydroxylation of the pyridine (B92270) ring.[14][15][16] These reactions are followed by conjugation with sulfate (B86663) and glucuronic acid.[14][17] The resulting metabolites are considerably less potent than the parent compound and do not contribute significantly to its insulin-sensitizing activity.[17][18] In vitro studies have firmly established that CYP2C8 is the principal enzyme responsible for both N-demethylation and hydroxylation, with CYP2C9 playing a minor role.[15][17][19][20]
Data Presentation: Comparative Metabolic Summary
The quantitative and qualitative aspects of the metabolism of these three drugs are summarized in the tables below for direct comparison.
Table 1: Key Metabolic and Enzymatic Features
| Feature | Troglitazone | Pioglitazone | Rosiglitazone |
| Primary Metabolic Reactions | Chromane ring oxidation, TZD ring cleavage, sulfation, glucuronidation[3][4] | Hydroxylation, oxidation[7][8] | N-demethylation, hydroxylation, subsequent conjugation[14][15][16] |
| Primary CYP Enzymes | CYP3A4, CYP2C8[2][6] | CYP2C8, CYP3A4[8][11] | CYP2C8 (major), CYP2C9 (minor)[15][19][20] |
| Active Metabolites | No therapeutically significant active metabolites | Yes (M-III, M-IV)[8][9] | No (metabolites are significantly less potent)[17][18] |
| Key Reactive/Toxic Metabolites | Yes (o-quinone methide, electrophilic intermediates from TZD ring scission)[3][5] | Not reported | Not reported |
| Associated Toxicity | Severe idiosyncratic hepatotoxicity[1] | Congestive heart failure, bladder cancer risk[9][21] | Congestive heart failure risk[14][22] |
Table 2: Major Metabolites and Associated P450 Enzymes
| Drug | Major Metabolites | Primary Forming Enzyme(s) |
| Troglitazone | Quinone-type metabolites, Sulfate conjugate, Glucuronide conjugate, Products of TZD ring cleavage[3][4] | CYP3A4, CYP2C8[2] |
| Pioglitazone | M-II (hydroxy derivative), M-III (keto derivative), M-IV (hydroxy derivative)[8][9] | CYP2C8, CYP3A4[8][11] |
| Rosiglitazone | para-hydroxy rosiglitazone, N-desmethyl rosiglitazone, ortho-hydroxy rosiglitazone[15][19] | CYP2C8, CYP2C9[15][19] |
Experimental Protocols
The characterization of the metabolic pathways for these drugs relies on a combination of in vitro and in vivo experimental techniques.
In Vitro Metabolism Assays
-
Methodology: The most common in vitro approach involves incubating the drug with a biological system containing metabolic enzymes and analyzing the formation of metabolites over time.
-
Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum from human liver cells, rich in CYP enzymes. Incubations typically contain the drug, HLMs, and an NADPH-generating system (a necessary cofactor for CYP activity) in a buffered solution at 37°C.[6][19]
-
cDNA-Expressed CYP Isoforms (e.g., Supersomes™): To identify the specific enzymes responsible for a metabolic reaction, the drug is incubated with commercially available cell membranes containing a single, overexpressed human CYP isoform.[6][19] This allows for the unambiguous assignment of a metabolic step to a specific enzyme.[19]
-
-
Enzyme Inhibition Studies:
-
Methodology: To further confirm the role of specific CYP isoforms, experiments are conducted in the presence of known selective chemical inhibitors.[19][20] A significant reduction in the formation of a metabolite in the presence of an inhibitor for a specific CYP (e.g., ketoconazole (B1673606) for CYP3A4, sulphaphenazole for CYP2C9) points to that enzyme's involvement.[19][20]
-
-
Correlation Analysis:
-
Methodology: The rate of metabolite formation is measured in a panel of HLMs from multiple human donors (e.g., 47 donors).[19][20] This rate is then correlated with the activity of specific CYP isoforms (measured using probe substrates) across the same panel. A strong statistical correlation suggests the involvement of that particular enzyme.[19]
-
Metabolite Detection and Identification
-
Methodology: Following incubation, samples are typically treated (e.g., with acetonitrile) to stop the reaction and precipitate proteins. The supernatant is then analyzed.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite analysis. The liquid chromatography system separates the parent drug from its metabolites. The mass spectrometer then detects and fragments the molecules, providing mass information that is used to tentatively identify the structures of the metabolites.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, metabolites can be produced in larger quantities, isolated, and purified. 1D and 2D NMR analyses are then performed to fully elucidate the chemical structure.[6]
-
Visualization of Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways for each drug.
References
- 1. Troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medcentral.com [medcentral.com]
- 11. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and clinical efficacy of pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ClinPGx [clinpgx.org]
- 16. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rosiglitazone (Avandia) [ebmconsult.com]
- 18. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. m.youtube.com [m.youtube.com]
- 22. ClinPGx [clinpgx.org]
Assessing the Role of Troglitazone Glucuronide in Drug-Induced Liver Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of troglitazone (B1681588) and its glucuronide metabolite in the context of drug-induced liver injury (DILI). Troglitazone, a thiazolidinedione antidiabetic agent, was withdrawn from the market due to severe hepatotoxicity. Understanding the contribution of its metabolites is crucial for developing safer pharmaceuticals. This document summarizes key experimental data, details relevant protocols, and visualizes the signaling pathways involved in troglitazone-induced liver injury.
Executive Summary
Troglitazone-induced liver injury is a complex process involving multiple mechanisms, primarily driven by the parent compound and its sulfate (B86663) metabolite. In contrast, available evidence suggests that troglitazone glucuronide plays a minimal direct role in the observed cytotoxicity. The primary mechanisms of troglitazone-induced hepatotoxicity include mitochondrial dysfunction and inhibition of the bile salt export pump (BSEP), leading to cholestasis and subsequent cellular damage. While reactive metabolites are formed, their direct contribution to cytotoxicity is considered less significant than the effects of the parent drug.
Data Presentation
Table 1: Comparative Cytotoxicity in HepG2 Cells
| Compound | Assay | Concentration (µM) | Cell Viability (%) | Citation |
| Troglitazone | MTT | 50 | ~50 (at 24h) | [1] |
| MTT | 100 | ~20 (at 24h) | [1] | |
| This compound (M-2) | Not specified | Not specified | Did not exhibit cytotoxicity | [2] |
| Troglitazone Sulfate (M-1) | Not specified | Not specified | Not specified in abstract | [3] |
| Troglitazone Quinone (M-3) | Not specified | Not specified | Weakly cytotoxic | [3] |
| Rosiglitazone | MTT | up to 100 | No significant cytotoxicity | [1] |
| Pioglitazone | MTT | up to 100 | No significant cytotoxicity | [1] |
Table 2: Inhibition of Bile Salt Export Pump (BSEP)
| Compound | IC50 (µM) | Citation |
| Troglitazone | 3.9 | [4] |
| Troglitazone Sulfate | 0.4 - 0.6 | [4] |
| This compound | Data not available |
Table 3: Effects on Mitochondrial Membrane Potential (MMP)
| Compound | Effect on MMP | Concentration (µM) | Cell Line | Citation |
| Troglitazone | Rapid decrease | 100 | HepG2 | [5] |
| This compound | Data not available |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Methodology:
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of troglitazone, its metabolites, or other test compounds for the desired duration (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following treatment, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control, representing the percentage of viable cells.
Lactate Dehydrogenase (LDH) Leakage Assay for Cytotoxicity
Objective: To quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH assay reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.
-
Data Analysis: Calculate the amount of LDH released as a percentage of the total LDH released from lysed control cells (maximum LDH release).
Mandatory Visualization
Caption: Troglitazone metabolism and toxicity workflow.
Caption: Signaling pathways in troglitazone-induced DILI.
Discussion
The evidence strongly suggests that troglitazone-induced liver injury is a multifactorial process primarily initiated by the parent drug and its sulfate metabolite. The role of this compound in direct hepatocellular toxicity appears to be negligible.[2]
Bile Salt Export Pump (BSEP) Inhibition: A key mechanism of troglitazone-induced cholestasis is the potent inhibition of BSEP by both troglitazone and its sulfate metabolite.[4] This inhibition leads to the intracellular accumulation of cytotoxic bile acids, a critical event in the progression of liver injury. The contribution of this compound to BSEP inhibition has not been extensively studied, but given its lack of direct cytotoxicity, it is presumed to be significantly less than the parent compound and the sulfate conjugate.
Mitochondrial Dysfunction: Troglitazone has been shown to directly impair mitochondrial function, leading to a decrease in mitochondrial membrane potential and subsequent induction of apoptosis.[5][6] This effect appears to be independent of its PPARγ activity.[7] The direct impact of this compound on mitochondrial function remains to be elucidated.
Role of Other Metabolites: The quinone metabolite of troglitazone (M-3) has been shown to be weakly cytotoxic.[3] While reactive metabolites are formed during troglitazone metabolism, their overall contribution to the clinically observed hepatotoxicity is thought to be less significant than the direct effects of the parent drug and the cholestatic effects of the sulfate metabolite.[8]
Signaling Pathways: Troglitazone is an agonist of PPARγ, and while this is central to its therapeutic effect, its role in hepatotoxicity is complex and may not be the primary driver.[7][9] More recent evidence points to the activation of the JAK/STAT signaling pathway as a contributor to the inflammatory response in troglitazone-induced liver injury.[10]
Conclusion
In assessing the role of this compound in drug-induced liver injury, the available data indicates that it is not a primary contributor to the direct cytotoxicity observed with the parent compound. The hepatotoxicity of troglitazone is a complex interplay of direct mitochondrial damage by the parent drug and potent BSEP inhibition by both troglitazone and its sulfate metabolite, leading to cholestasis and subsequent hepatocellular injury. For drug development professionals, these findings underscore the importance of evaluating not only the parent drug but also its major metabolites for their potential to inhibit key hepatic transporters and to induce mitochondrial toxicity. Future research should aim to definitively quantify the effects of this compound on BSEP activity and mitochondrial function to complete our understanding of its role in troglitazone-induced DILI.
References
- 1. ajphr.com [ajphr.com]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. Cytotoxicity and apoptosis produced by troglitazone in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troglitazone-induced intrahepatic cholestasis by an interference with the hepatobiliary export of bile acids in male and female rats. Correlation with the gender difference in troglitazone sulfate formation and the inhibition of the canalicular bile salt export pump (Bsep) by troglitazone and troglitazone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troglitazone induces a rapid drop of mitochondrial membrane potential in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of troglitazone on HepG2 viability and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Clinical effect and side effect of troglitazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of a mouse model of troglitazone-induced liver injury and analysis of its hepatotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troglitazone Glucuronidation: A Comparative Analysis of UGT1A1 and Other UGT Isoform Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic efficiency of UDP-glucuronosyltransferase (UGT) 1A1 against other UGT isoforms in the glucuronidation of troglitazone (B1681588). The information herein is supported by experimental data to aid in understanding the metabolic pathways of this compound.
Troglitazone, an antidiabetic and anti-inflammatory drug, is primarily metabolized through glucuronidation, a crucial phase II metabolic reaction. This process is catalyzed by the UGT superfamily of enzymes. Understanding the specific UGT isoforms involved and their relative efficiencies is paramount for predicting drug metabolism, potential drug-drug interactions, and inter-individual variability in drug response.
Comparative Glucuronidation Efficiency of Troglitazone by UGT Isoforms
Studies utilizing recombinant human UGT isoforms have demonstrated that multiple enzymes are capable of metabolizing troglitazone. However, their catalytic efficiencies vary significantly. While UGT1A1 is a key player in the liver, extrahepatic isoforms, particularly UGT1A8 and UGT1A10, exhibit high catalytic activity.[1]
All tested recombinant UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, have shown activity in troglitazone glucuronidation.[1][2] Notably, UGT1A8 and UGT1A10, which are primarily expressed in extrahepatic tissues like the intestine, demonstrate high catalytic activity, followed by UGT1A1 and UGT1A9.[1] In human liver microsomes, troglitazone glucuronidation is mainly catalyzed by UGT1A1.[1] Conversely, in the human intestine, UGT1A8 and UGT1A10 are the principal enzymes responsible for this metabolic process.[1]
The kinetics of troglitazone glucuronidation by recombinant UGT1A1 and UGT1A10 have been characterized, revealing atypical substrate inhibition at concentrations exceeding 200 µM.[1] The kinetic parameters presented below were determined using a Michaelis-Menten model at troglitazone concentrations ranging from 6 to 200 µM.[1]
| UGT Isoform | Michaelis-Menten Constant (Km, µM) | Maximum Velocity (Vmax, pmol/min/mg protein) |
| UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |
| UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |
| Data sourced from Yoshino et al., 2002.[1] |
From this data, it is evident that UGT1A10 possesses a higher affinity (lower Km) and a greater maximum velocity (Vmax) for troglitazone glucuronidation compared to UGT1A1 under the tested conditions.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the work of Yoshino et al., 2002.[1]
Materials:
-
Troglitazone
-
Recombinant human UGT isoforms (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15) expressed in baculovirus-infected insect cells
-
Pooled human liver microsomes and human jejunum microsomes
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl2)
-
Saccharolactone
-
High-performance liquid chromatography (HPLC) system
Enzyme Incubation:
-
The incubation mixture was prepared in a final volume of 200 µL.
-
The mixture contained 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl2, 10 µg of microsomal protein (from either recombinant UGTs, pooled human liver, or human jejunum microsomes), and varying concentrations of troglitazone (6 to 500 µM).
-
The reaction was initiated by the addition of 2.0 mM UDPGA.
-
The mixture was incubated at 37°C for 30 minutes.
-
The reaction was terminated by adding 200 µL of ice-cold acetonitrile.
-
The samples were then centrifuged to precipitate the protein, and the supernatant was collected for analysis.
HPLC Analysis:
-
The supernatant was analyzed using a reverse-phase HPLC system.
-
The mobile phase consisted of a gradient of acetonitrile and water.
-
The flow rate was maintained at 1.0 mL/min.
-
The eluent was monitored by a UV detector at a wavelength of 240 nm.
-
The amount of troglitazone glucuronide formed was quantified by comparing the peak area to a standard curve.
Kinetic Analysis:
-
The kinetic parameters, Km and Vmax, were determined by fitting the experimental data to the Michaelis-Menten equation using a nonlinear least-squares regression analysis. For UGT1A1 and UGT1A10, data from troglitazone concentrations of 6 to 200 µM were used for this calculation due to substrate inhibition at higher concentrations.[1]
Experimental Workflow
The following diagram illustrates the general workflow for assessing the glucuronidation efficiency of troglitazone by different UGT isoforms.
References
A Comparative Guide to In Vitro and In Vivo Glucuronidation of Troglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo glucuronidation rates of troglitazone (B1681588), a thiazolidinedione oral antidiabetic agent. The information presented herein is intended to support research and development efforts by offering a detailed overview of the metabolic pathways, enzymatic kinetics, and experimental methodologies related to troglitazone glucuronidation.
Executive Summary
Troglitazone undergoes extensive metabolism in humans through three primary pathways: sulfation, glucuronidation, and oxidation. While in vitro studies using human liver and intestinal microsomes, as well as recombinant UDP-glucuronosyltransferase (UGT) enzymes, demonstrate significant glucuronidation activity, in vivo data indicates that the glucuronide conjugate (M2) is a minor metabolite in human plasma compared to the sulfate (B86663) (M1) and quinone (M3) metabolites.[1] This suggests that while the enzymatic machinery for troglitazone glucuronidation is present and active, other metabolic pathways, particularly sulfation, are more prominent in the overall clearance of the drug in humans.[1]
Data Presentation: In Vitro Glucuronidation Kinetics of Troglitazone
The following tables summarize the quantitative data from in vitro studies on troglitazone glucuronidation.
Table 1: Michaelis-Menten Kinetic Parameters for Troglitazone Glucuronidation in Human Tissue Microsomes
| Tissue | Km (μM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 |
Data from Yoshino et al., 2002.
Table 2: Michaelis-Menten Kinetic Parameters for Troglitazone Glucuronidation by Recombinant Human UGT Isoforms
| UGT Isoform | Km (μM) | Vmax (pmol/min/mg protein) |
| UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |
| UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |
Data from Yoshino et al., 2002.[2]
In Vivo Pharmacokinetics of Troglitazone and its Metabolites
In humans, troglitazone is metabolized into a sulfate conjugate (M1), a glucuronide conjugate (M2), and a quinone metabolite (M3).[1] Pharmacokinetic studies have consistently shown that M1 and M3 are the major metabolites found in plasma, while M2 is present in much lower concentrations.[1][3] This indicates that sulfation and oxidation are the predominant metabolic clearance pathways for troglitazone in vivo.
Correlation of In Vitro and In Vivo Glucuronidation
The in vitro data reveals that human liver and intestinal microsomes, as well as specific UGT enzymes (notably UGT1A1, UGT1A8, and UGT1A10), are capable of metabolizing troglitazone via glucuronidation.[2] The high Vmax value observed in human jejunum microsomes suggests a significant potential for intestinal glucuronidation.
However, the in vivo observation of the glucuronide conjugate as a minor metabolite suggests a discrepancy between the in vitro potential and the in vivo reality. This is a common challenge in in vitro-in vivo extrapolation (IVIVE) for drug metabolism, particularly for glucuronidation, where factors such as transporter proteins and competing metabolic pathways in the in vivo environment can significantly influence the metabolic fate of a drug. In the case of troglitazone, it appears that the sulfation pathway is kinetically favored in vivo, leading to the predominance of the sulfate conjugate.
Experimental Protocols
In Vitro Troglitazone Glucuronidation Assay using Human Liver Microsomes
This protocol is based on the methodologies described in the cited literature.
1. Materials:
-
Human liver microsomes (pooled)
-
Troglitazone
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
2. Incubation:
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.1 mg/mL), Tris-HCl buffer, MgCl2, and saccharolactone.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding troglitazone (at various concentrations to determine kinetics) and UDPGA.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant for the formation of troglitazone glucuronide using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the rate of metabolite formation.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
Troglitazone Metabolic Pathway
References
- 1. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady-state pharmacokinetics and dose proportionality of troglitazone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Potency of Troglitazone and its Glucuronide Metabolite: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological potency of the parent drug, troglitazone (B1681588), and its glucuronide metabolite. The information presented is based on available in vitro studies and is intended to inform research and development in the field of metabolic drugs.
Executive Summary
Troglitazone, a member of the thiazolidinedione class of drugs, exerts its therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The metabolism of troglitazone in humans involves sulfation, oxidation, and glucuronidation. This guide focuses on the comparative biological activity of the parent compound and its glucuronide metabolite.
Available evidence strongly indicates that the glucuronidation of troglitazone leads to a significant reduction in its biological activity. While direct quantitative comparisons of PPARγ activation and insulin (B600854) sensitization are not extensively detailed in the public literature, studies on the inhibitory effects of troglitazone's metabolites on cytochrome P450 enzymes have characterized the glucuronide metabolite as having "very weak" activity compared to the parent drug.
Data Presentation: Comparative Biological Activity
The following table summarizes the known biological activities of troglitazone and its glucuronide metabolite.
| Compound | Primary Mechanism of Action | PPARγ Agonist Activity | Insulin Sensitizing Effect | Inhibitory Effect on CYP2C8 and CYP2C9 |
| Troglitazone | Potent PPARγ agonist | High | High | IC50 ≈ 5 µM[1] |
| Troglitazone Glucuronide (M2) | Not well-characterized | Assumed to be very low | Assumed to be very low | Very weak[1] |
Experimental Protocols
Detailed methodologies from key experiments are crucial for the interpretation of comparative data. Below are representative protocols.
In Vitro Inhibition of Human Cytochrome P450 Enzymes
This protocol is adapted from studies evaluating the inhibitory potential of troglitazone and its metabolites.
Objective: To determine the 50% inhibitory concentration (IC50) of troglitazone and its metabolites on the activity of specific human cytochrome P450 (CYP) enzymes.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2C8, CYP2C9)
-
Fluorescent or chemical probe substrates specific for each CYP enzyme
-
Troglitazone and its synthesized metabolites (sulfate, quinone, and glucuronide)
-
Human liver microsomes
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of troglitazone, its metabolites, and the probe substrate in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Incubation Setup: In a 96-well plate, combine the recombinant CYP enzyme, incubation buffer, and varying concentrations of the test compound (troglitazone or a metabolite).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow for potential mechanism-based inhibition.
-
Initiation of Reaction: Add the probe substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile).
-
Detection: Measure the formation of the metabolized product using a plate reader.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Troglitazone
Caption: Signaling pathway of troglitazone activation of PPARγ.
Experimental Workflow for Potency Comparison
Caption: Workflow for comparing the biological potency of troglitazone and its glucuronide.
Logical Relationship: Metabolism and Activity
Caption: Relationship between troglitazone metabolism and biological activity.
References
A Comparative Analysis of Troglitazone Glucuronidation Across Species
An essential step in the preclinical evaluation of drug candidates is understanding their metabolic profiles across different species. This guide provides a comparative overview of the glucuronidation of troglitazone (B1681588), an antidiabetic drug, in humans, monkeys, rats, and dogs. The significant inter-species differences in metabolic pathways highlight the importance of careful species selection for toxicological studies.
Glucuronidation, a major phase II metabolic pathway, plays a crucial role in the detoxification and elimination of troglitazone. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). However, the specific UGT isoforms involved and the rate of glucuronidation vary considerably among species, influencing the drug's pharmacokinetic profile and potential for toxicity.
Quantitative Comparison of Troglitazone Glucuronidation Kinetics
| Species | Tissue | Enzyme(s) | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg) | Key Findings |
| Human | Liver Microsomes | UGT1A1 (approx. 30%), other UGT1 and UGT2 enzymes[1] | 13.5 ± 2.0[2] | 34.8 ± 1.2[2] | 2.58 | In humans, both sulfation and glucuronidation are metabolic pathways.[3] UGT1A1 is a key enzyme in the liver.[1][2] |
| Jejunum Microsomes | UGT1A8, UGT1A10[2] | 8.1 ± 0.3[2] | 700.9 ± 4.3[2] | 86.53 | Intestinal glucuronidation is significantly higher than in the liver.[2] | |
| Rat | Liver Microsomes | Suggested to be UGT2B2; UGT1 enzymes not involved[1] | Not Available | Not Available | Not Available | Sulfation is the predominant metabolic pathway over glucuronidation.[3] |
| Mouse (ddY) | Liver | - | Not Available | Not Available | Not Available | Hepatic glucuronidation clearance is 170-fold higher than sulfation clearance.[3] |
| Monkey | Liver Microsomes | Not specified | Not Available | Not Available | Not Available | General studies on drug glucuronidation suggest monkeys can be a good model for humans, but specific data for troglitazone is limited.[4] |
| Dog | Liver Microsomes | Not specified | Not Available | Not Available | Not Available | General observations suggest that dogs can exhibit higher rates of glucuronidation for some xenobiotics compared to humans.[5] |
Note: The provided kinetic data for humans is from a specific study and may vary. Data for other species are largely qualitative, highlighting the need for direct comparative studies.
Metabolic Pathway Overview
The metabolic fate of troglitazone demonstrates clear species-dependent variations. In humans, the drug undergoes both sulfation and glucuronidation, with sulfation being the more dominant pathway in the liver.[3] The glucuronide conjugate (M2) is considered a minor metabolite in human plasma. In contrast, studies in rats indicate a clear preference for sulfation over glucuronidation.[3] Interestingly, in ddY mice, glucuronidation is the significantly favored pathway.[3] This stark difference between two rodent species underscores the challenges in extrapolating metabolic data.
The primary UGT enzyme responsible for troglitazone glucuronidation in human liver is UGT1A1, accounting for approximately 30% of the total activity, with other UGT1 and UGT2 enzymes contributing to the remainder.[1] In human intestines, UGT1A8 and UGT1A10 show high catalytic activity.[2] In rats, the glucuronidation appears to be mediated by UGT2B2, with no involvement of UGT1 enzymes.[1]
Experimental Protocols
A standardized in vitro assay is crucial for the comparative assessment of troglitazone glucuronidation. Below is a representative protocol for determining the kinetic parameters in liver microsomes.
Objective: To determine the Km and Vmax of troglitazone glucuronidation in liver microsomes.
Materials:
-
Liver microsomes from the species of interest (e.g., human, rat, dog, monkey)
-
Troglitazone
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer
-
Formic acid
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection
Procedure:
-
Microsome Activation: Thaw liver microsomes on ice. To activate the UGT enzymes, pre-incubate the microsomes with alamethicin (a pore-forming agent) at a concentration of 50 µg/mg of microsomal protein for 15 minutes on ice. This step is crucial to ensure UDPGA access to the active site of the enzyme within the microsomal vesicle.[6]
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes. Each tube will contain:
-
Tris-HCl buffer (pH 7.4)
-
MgCl2 (for optimal UGT activity)
-
Activated liver microsomes (typically 0.1-0.5 mg/mL protein concentration)
-
Troglitazone at varying concentrations (e.g., 1 to 200 µM) to determine enzyme kinetics.
-
-
Reaction Initiation: Pre-warm the incubation mixtures at 37°C for 5 minutes. Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA (the co-substrate).
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixtures at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube for HPLC analysis.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed to achieve good separation of troglitazone and its glucuronide metabolite.
-
Detection: The eluent can be monitored by UV detection or, for higher sensitivity and specificity, by mass spectrometry.
-
Quantification: The amount of troglitazone glucuronide formed is quantified by comparing the peak area to a standard curve of a synthetic this compound standard.
-
-
Data Analysis: The initial velocity of the reaction (rate of product formation) is plotted against the substrate (troglitazone) concentration. The Michaelis-Menten equation is then fitted to the data to determine the Km and Vmax values.
Visualizations
Experimental Workflow for Troglitazone Glucuronidation Assay
Caption: Workflow for in vitro troglitazone glucuronidation assay.
Troglitazone Metabolic Pathways
References
- 1. Characterization of UDP-glucuronosyltransferases (UGTS) involved in the metabolism of troglitazone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of troglitazone, an antidiabetic agent: prediction of in vivo stereoselective sulfation and glucuronidation from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in intestinal glucuronidation activities between humans, rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different LC-MS/MS platforms for troglitazone glucuronide analysis
Executive Summary
The analysis of troglitazone (B1681588) glucuronide, a hydrophilic and often labile metabolite, requires a sensitive, selective, and robust LC-MS/MS method. Modern triple quadrupole mass spectrometers from leading manufacturers such as Waters, Sciex, and Agilent offer the necessary performance characteristics for such bioanalytical assays. The choice of platform will often depend on specific laboratory needs, including required sensitivity, sample throughput, and existing infrastructure. This guide will delve into the key performance metrics and experimental considerations for establishing a reliable analytical method for troglitazone glucuronide.
Comparative Analysis of LC-MS/MS Performance
The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for troglitazone analysis, which can serve as a benchmark for what to expect when developing an assay for its glucuronide metabolite. Data for related compounds are also included to provide a broader context for platform capabilities.
Table 1: UPLC-MS/MS Method for Troglitazone in Mouse Plasma
| Parameter | Value | Reference |
| LC System | Waters ACQUITY UPLC | [1] |
| Mass Spectrometer | Tandem Mass Spectrometer | [1] |
| Analytical Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | [1] |
| Mobile Phase | Gradient elution with water and methanol | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Run Time | 2.5 min | [1] |
| Ionization Mode | Electrospray Negative Ionization (ESI-) | [1] |
| Limit of Quantitation (LOQ) | < 1 ng/mL | [1] |
| Linearity (r²) | 0.9966 (1-2500 ng/mL) | [1] |
| Intra- and Inter-day Precision (%CV) | < 12.1% | [1] |
| Accuracy | 86.4 - 110.2% | [1] |
| Recovery | > 60% | [1] |
Table 2: Representative Performance of LC-MS/MS Platforms for Glitazone Analysis
| Parameter | Waters Xevo TQ-S micro | Sciex Triple Quad 6500+ | Agilent 6475 Triple Quadrupole |
| Sensitivity (Typical LOQ) | pg/mL to low ng/mL range | Sub-pg/mL to ng/mL range[2] | pg/mL to ng/mL range[3] |
| Linear Dynamic Range | Up to 6 orders of magnitude[2] | Up to 6 orders of magnitude[2] | Wide dynamic range |
| Polarity Switching Speed | Fast switching capabilities | 5 msec[2] | Fast polarity switching |
| Key Features | StepWave ion optics for enhanced sensitivity, compact design[4] | IonDrive Technology for increased ion production and transmission[2] | Agilent Jet Stream (AJS) ion source for enhanced sensitivity, VacShield for easy maintenance[3][5] |
Experimental Protocols
A robust and reliable bioanalytical method for this compound requires careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters.
Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine, microsomes) while removing potential interferences. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is added to the sample to precipitate proteins. The supernatant containing the analyte is then injected into the LC-MS/MS system.[6]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
Liquid Chromatography
Effective chromatographic separation is crucial to minimize matrix effects and resolve the analyte from isomeric metabolites.
-
Column: Reversed-phase columns, such as C18, are commonly used for the analysis of troglitazone and its metabolites.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.[1]
-
Flow Rate: Flow rates are dependent on the column dimensions, with typical rates for UPLC systems around 0.4-0.6 mL/min.[1]
Mass Spectrometry
Tandem mass spectrometry provides the selectivity and sensitivity required for quantification at low concentrations.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, and can be operated in either positive or negative mode. For troglitazone, negative ion mode has been shown to be effective.[1] For glucuronides, negative ion mode is often preferred due to the presence of the carboxylic acid group.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). This highly selective detection method minimizes interferences from other compounds in the sample.
Visualizing the Process
To better understand the analytical workflow and the metabolic context, the following diagrams have been generated.
Caption: Experimental workflow for this compound analysis.
Caption: Simplified metabolic pathway of troglitazone.
Conclusion
The quantitative analysis of this compound in biological matrices is readily achievable with modern LC-MS/MS platforms. While a direct comparative study of different instruments is not available, the existing literature on troglitazone and related compounds demonstrates that platforms from major manufacturers like Waters, Sciex, and Agilent are all capable of providing the necessary sensitivity, selectivity, and throughput for this application. The key to a successful assay lies in the careful development and validation of the entire method, from sample preparation to data analysis. Researchers should consider their specific needs in terms of sensitivity, sample load, and available resources when selecting an LC-MS/MS platform. The information and protocols provided in this guide serve as a valuable starting point for the development of a robust and reliable method for the quantification of this compound.
References
- 1. Pharmacokinetic study of intraperitoneally administered troglitazone in mice using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triple Quad 6500+ System [sciex.com]
- 3. Triple quadrupole mass spectrometer, 6475 LC/MS/MS | Agilent [agilent.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antibody Specificity for Troglitazone Glucuronide Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of monoclonal and polyclonal antibodies for the specific detection of troglitazone (B1681588) glucuronide, a major metabolite of the antidiabetic drug troglitazone. Understanding the specificity of these critical reagents is paramount for accurate quantification in pharmacokinetic and drug metabolism studies. This document outlines the experimental validation process, presents comparative data, and provides detailed protocols to aid researchers in selecting and validating the appropriate antibody for their needs.
Introduction to Troglitazone Metabolism and the Importance of Specific Detection
Troglitazone undergoes extensive metabolism in the body, primarily through sulfation and glucuronidation. The formation of troglitazone glucuronide is a significant metabolic pathway. Accurate measurement of this metabolite is crucial for understanding the drug's disposition and potential for drug-drug interactions. Immunoassays, such as ELISA, offer a high-throughput and sensitive method for this quantification, but their reliability hinges on the specificity of the antibodies used. An ideal antibody will exhibit high affinity for this compound with minimal cross-reactivity to the parent drug (troglitazone) and other metabolites, such as troglitazone sulfate (B86663).
Comparison of Monoclonal and Polyclonal Antibodies for this compound Detection
The choice between a monoclonal and a polyclonal antibody for detecting this compound depends on the specific requirements of the assay, such as the need for high specificity versus broader reactivity.
| Feature | Monoclonal Antibody (mAb) | Polyclonal Antibody (pAb) |
| Specificity | Binds to a single, specific epitope on the this compound molecule. Generally exhibits lower cross-reactivity with structurally similar compounds. | A heterogeneous mixture of antibodies that recognize multiple epitopes on the target molecule. May have a higher potential for cross-reactivity. |
| Cross-Reactivity | Lower likelihood of cross-reacting with troglitazone or its sulfate conjugate. | Higher likelihood of cross-reacting with the parent drug and other metabolites due to recognition of shared structural motifs. |
| Affinity | Homogeneous high affinity for a single epitope. | A range of affinities for multiple epitopes, which can sometimes result in a higher overall signal. |
| Lot-to-Lot Consistency | High consistency due to production from a single hybridoma cell line. | Potential for variability between different production lots and different animals. |
| Development Time & Cost | Longer development time and higher initial cost. | Shorter development time and lower cost. |
| Recommended Use | Quantitative assays requiring high specificity and reproducibility, such as validated bioanalytical methods for clinical samples. | Initial screening assays, qualitative detection, and when a broader recognition of the metabolite is acceptable. |
Quantitative Performance Data: A Comparative Analysis
The following table summarizes representative data from specificity and cross-reactivity studies for a hypothetical monoclonal and polyclonal antibody developed against this compound.
| Compound | Monoclonal Antibody (mAb-TG) | Polyclonal Antibody (pAb-TG) |
| IC50 (ng/mL) | % Cross-Reactivity | |
| This compound | 1.5 | 100% |
| Troglitazone | >10,000 | 5% |
| Troglitazone Sulfate | >10,000 | 10% |
| Unrelated Glucuronide Metabolite | >10,000 | <0.1% |
| Unrelated Parent Drug | >10,000 | <0.1% |
| IC50 (ng/mL) | % Cross-Reactivity | |
| This compound | 2.0 | 100% |
| Troglitazone | 250 | 0.8% |
| Troglitazone Sulfate | 150 | 1.3% |
| Unrelated Glucuronide Metabolite | >10,000 | <0.1% |
| Unrelated Parent Drug | >10,000 | <0.1% |
*IC50 is the concentration of the analyte that causes 50% inhibition of the signal in a competitive ELISA.
Experimental Protocols
Detailed methodologies are crucial for the successful validation of antibody specificity. Below are the key experimental protocols.
Synthesis of this compound-Carrier Conjugate (Immunogen)
To elicit an immune response against the small molecule this compound, it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
Objective: To covalently link this compound to a carrier protein to create an immunogen for antibody production.
Materials:
-
This compound
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)
-
Carrier Protein (KLH or BSA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
PD-10 Desalting Columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound in DMF.
-
Add a 1.5-fold molar excess of GMBS to the solution.
-
Incubate for 1 hour at room temperature to allow the succinimidyl ester of GMBS to react with an available amine group on the this compound.
-
-
Activation of Carrier Protein:
-
Dissolve the carrier protein (KLH or BSA) in PBS.
-
React the carrier protein with a 20-fold molar excess of a thiolating agent, such as N-succinimidyl S-acetylthioacetate (SATA), for 1 hour at room temperature.
-
Deacetylate the SATA-modified protein by adding hydroxylamine (B1172632) to a final concentration of 0.5 M and incubating for 2 hours at room temperature. This exposes the sulfhydryl groups.
-
Remove excess reagents by passing the protein through a PD-10 desalting column equilibrated with PBS.
-
-
Conjugation:
-
Immediately add the maleimide-activated this compound to the thiolated carrier protein.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Remove unconjugated this compound by dialysis against PBS.
-
-
Characterization:
-
Determine the concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Confirm the conjugation of this compound to the carrier protein by techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a distinct absorbance signature.
-
Antibody Production (Polyclonal and Monoclonal)
Objective: To generate polyclonal and monoclonal antibodies against the this compound-KLH conjugate.
-
Polyclonal Antibody Production:
-
Immunize host animals (e.g., rabbits) with the this compound-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's adjuvant).
-
Administer booster injections at regular intervals (e.g., every 3-4 weeks).
-
Collect blood samples and screen the serum for the presence of specific antibodies using an indirect ELISA with a this compound-BSA conjugate as the coating antigen.
-
Once a high titer is achieved, collect the antiserum and purify the polyclonal antibodies using protein A/G affinity chromatography.
-
-
Monoclonal Antibody Production:
-
Immunize mice with the this compound-KLH conjugate.
-
After a suitable immune response is achieved, harvest splenocytes from the immunized mice.
-
Fuse the splenocytes with myeloma cells to create hybridomas.
-
Select for fused cells using HAT medium.
-
Screen the hybridoma supernatants for the production of antibodies specific to this compound using an indirect ELISA.
-
Clone the positive hybridomas by limiting dilution to obtain monoclonal cell lines.
-
Expand the selected monoclonal hybridoma clones and purify the monoclonal antibodies from the culture supernatant using protein A/G affinity chromatography.
-
Competitive ELISA for Specificity and Cross-Reactivity Testing
Objective: To determine the specificity of the developed antibodies and their cross-reactivity with troglitazone and its sulfate metabolite.
Materials:
-
Purified monoclonal or polyclonal anti-troglitazone glucuronide antibody.
-
This compound-BSA conjugate (for coating).
-
This compound standard.
-
Troglitazone standard.
-
Troglitazone sulfate standard.
-
96-well ELISA plates.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG).
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound-BSA conjugate (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the standards and test compounds (this compound, troglitazone, troglitazone sulfate) in assay buffer.
-
In a separate plate or tubes, pre-incubate the diluted standards/test compounds with a fixed, limiting concentration of the primary antibody (monoclonal or polyclonal) for 1 hour at room temperature.
-
-
Incubation: Transfer the pre-incubated antibody-analyte mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the analyte concentration to generate a standard curve.
-
Determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the key processes involved in validating antibody specificity for this compound detection.
Caption: Experimental workflow for antibody development and validation.
Caption: Desired antibody binding profile for high specificity.
Conclusion
The validation of antibody specificity is a critical step in the development of reliable immunoassays for the quantification of this compound. While monoclonal antibodies generally offer higher specificity and lot-to-lot consistency, making them ideal for validated bioanalytical methods, polyclonal antibodies can be a cost-effective alternative for initial screening purposes. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and to rigorously validate the performance of their chosen antibodies, ultimately ensuring the accuracy and reliability of their drug metabolism data.
A Comparative Analysis of Troglitazone Metabolism: Healthy vs. Diseased Liver Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of troglitazone (B1681588) metabolism in healthy versus diseased liver models, supported by experimental data and detailed methodologies. Troglitazone, a thiazolidinedione antidiabetic agent, was withdrawn from the market due to idiosyncratic hepatotoxicity.[1] Understanding its metabolism in various liver conditions is crucial for predicting drug-induced liver injury (DILI) and developing safer therapeutics.
Executive Summary
Troglitazone undergoes extensive hepatic metabolism, primarily through sulfation, glucuronidation, and oxidation to a reactive quinone metabolite.[2][3] These pathways are significantly altered in diseased livers, potentially exacerbating toxicity. This guide details these metabolic shifts in diabetic, fibrotic/cirrhotic, and non-alcoholic fatty liver disease (NAFLD) models compared to healthy livers.
Data Presentation: Quantitative Comparison of Troglitazone Metabolism
The following tables summarize the key differences in troglitazone metabolism between healthy and diseased liver models. Data is synthesized from multiple in vitro and in vivo studies.
Table 1: In Vitro Metabolism of Troglitazone in Liver Microsomes and Hepatocytes
| Liver Model | Primary Metabolic Pathways & Key Enzymes | Formation of Major Metabolites | Key Findings |
| Healthy Human Liver | Sulfation: SULT1A1Glucuronidation: UGT1A1, UGT1A8, UGT1A10Oxidation: CYP3A4, CYP2C8[4][5] | Sulfate (B86663) Conjugate: Major metaboliteGlucuronide Conjugate: Significant metaboliteQuinone Metabolite (reactive): Formed by CYP3A4/2C8 | Balanced metabolism between Phase I and Phase II reactions. |
| Diabetic Rat Liver (Streptozotocin-induced) | Altered CYP and UGT activity | Increased Sulfation: Observed in some studiesDecreased Glucuronidation: Potential for reduced detoxificationUnaltered Quinone Formation: CYP activity may be maintained or slightly altered | Shift towards sulfation pathway, potentially altering metabolite profiles and toxicity.[6] |
| Cirrhotic Human/Rat Liver | Reduced CYP450 activity: Particularly CYP3A4Impaired Glucuronidation: Decreased UGT activity[7] | Decreased Quinone Formation: Due to reduced CYP activitySignificantly Decreased Glucuronide Conjugate: Impaired detoxification pathwayRelatively Increased Sulfate Conjugate: May become a more prominent metabolite | Overall metabolic capacity is significantly reduced, leading to higher parent drug exposure and altered metabolite ratios.[8] |
| NAFLD/Steatotic Human Hepatocytes | Downregulation of CYP3A4 and UGT1A1 [9] | Decreased Quinone Formation: Reduced CYP3A4 activityDecreased Glucuronide Conjugate: Lowered UGT1A1 activity | Impaired metabolism may lead to increased troglitazone accumulation and altered toxicity profile. |
Table 2: In Vivo Pharmacokinetic Parameters of Troglitazone
| Animal Model | Key Pharmacokinetic Changes | Implications |
| Healthy Mice/Rats | Rapid metabolism and clearance. | Serves as a baseline for comparison. |
| Diabetic Rats | Altered clearance and metabolite profiles. | Disease state influences drug disposition.[6] |
| Liver Fibrosis/Cirrhosis (CCl4-induced rats) | Increased troglitazone exposure (AUC): Due to decreased clearanceLonger half-life: Reduced metabolic capacity | Higher systemic exposure to the parent drug and potentially toxic metabolites.[8] |
| Humanized Liver Mice | Metabolic profile closely resembles humans, with sulfate as the predominant metabolite.[10] | A more predictive model for human metabolism compared to conventional rodent models. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Metabolism in Liver Microsomes
-
Objective: To determine the kinetics of troglitazone metabolite formation.
-
Method:
-
Liver microsomes (from healthy or diseased models) are incubated with troglitazone at various concentrations (e.g., 1-100 µM) in a phosphate (B84403) buffer (pH 7.4).
-
The incubation mixture contains necessary cofactors: NADPH for CYP-mediated reactions, UDPGA for glucuronidation, and PAPS for sulfation.
-
Reactions are initiated by adding the cofactor and incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Reactions are terminated by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the parent drug and its metabolites.[3][11]
-
Hepatocyte Isolation and Culture
-
Objective: To study troglitazone metabolism and cytotoxicity in intact liver cells.
-
Method:
-
Hepatocytes are isolated from healthy or diseased (e.g., CCl4-treated) rat livers using a two-step collagenase perfusion method.[12]
-
Isolated hepatocytes are purified by centrifugation and viability is assessed using trypan blue exclusion.
-
Cells are plated on collagen-coated plates and cultured in appropriate media.
-
After cell attachment, they are treated with troglitazone at various concentrations.
-
Cell lysates and culture media are collected at different time points for metabolite analysis by LC-MS/MS and for cytotoxicity assays (e.g., MTT, LDH).[13]
-
Induction of Liver Disease in Animal Models
-
Objective: To create relevant in vivo models for studying troglitazone metabolism in diseased states.
-
Methods:
-
Liver Fibrosis/Cirrhosis: Carbon tetrachloride (CCl4) is administered to rats or mice via intraperitoneal injection (e.g., 1-2 mL/kg) twice a week for several weeks to induce fibrosis.
-
Diabetes: Type 1 diabetes can be induced in rats by a single intraperitoneal injection of streptozotocin. Type 2 diabetes models often involve a high-fat diet followed by a low dose of streptozotocin.[6]
-
Non-Alcoholic Fatty Liver Disease (NAFLD): Can be induced in rodents through a methionine and choline-deficient (MCD) diet or a high-fat diet.
-
LC-MS/MS Quantification of Troglitazone and Metabolites
-
Objective: To accurately measure the concentrations of troglitazone and its major metabolites.
-
Method:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases such as water with formic acid and acetonitrile.
-
Mass spectrometric detection is performed using multiple reaction monitoring (MRM) in either positive or negative ionization mode to specifically detect and quantify the parent drug and its sulfate, glucuronide, and quinone metabolites.[14][15]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways of troglitazone and a typical experimental workflow for comparative analysis.
Conclusion
The metabolism of troglitazone is significantly altered in diseased liver models. In general, liver diseases such as cirrhosis and NAFLD lead to decreased activity of key metabolizing enzymes like CYP3A4 and UGTs. This impairment can result in increased exposure to the parent drug and a shift in the balance of its metabolites, potentially contributing to the observed hepatotoxicity. The use of relevant diseased liver models, particularly those with humanized components, is critical for accurately predicting the metabolic fate and potential DILI of drug candidates. Further research focusing on the direct quantitative comparison of metabolite formation in various human-derived diseased liver models will enhance our understanding and prediction of drug-induced liver injury.
References
- 1. Metabolic and non-metabolic factors determining troglitazone hepatotoxicity: a review. | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics of troglitazone, an antidiabetic agent: prediction of in vivo stereoselective sulfation and glucuronidation from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of troglitazone to a quinone-type metabolite catalyzed by cytochrome P-450 2C8 and P-450 3A4 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Pioglitazone and Tirzepatide on Body Weight, Glucose Levels, Neuroinflammation, and Oxidative Stress in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucuronidation of drugs by hepatic microsomes derived from healthy and cirrhotic human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of troglitazone, a PPAR-gamma agonist, in patients with hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential impact of steatosis on cytochrome P450 enzymes of human hepatocytes isolated from fatty liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the pharmacokinetics, biotransformation and hepatic transporter effects of troglitazone in mice with humanized livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troglitazone quinone formation catalyzed by human and rat CYP3A: an atypical CYP oxidation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and Primary Culture of Rat Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlation between troglitazone cytotoxicity and drug metabolic enzyme activities in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Pharmacokinetic study of intraperitoneally administered troglitazone in mice using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Troglitazone Glucuronide: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers and laboratory personnel must adhere to specific safety and logistical procedures for the disposal of Troglitazone Glucuronide. Due to its classification and potential hazards, this compound requires careful handling to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step instructions for its proper disposal, in accordance with general laboratory safety standards and available chemical information.
Waste Management and Disposal Plan
This compound, a metabolite of the parent compound Troglitazone, should be managed as a chemical waste product. While not specifically listed as a P- or U-listed hazardous waste under the federal Resource Conservation and Recovery Act (RCRA), its disposal must comply with all applicable federal, state, and local regulations. Notably, some Safety Data Sheets (SDS) for Troglitazone indicate that it is suspected of causing cancer (H351), which may necessitate its management as a hazardous waste under certain state regulations, such as those in California. Therefore, a conservative approach to its disposal is recommended.
Key Disposal Principles:
-
Do Not Sewer: Under no circumstances should this compound or its residues be discharged down the drain.[1] This is in line with the EPA's general prohibition on the sewering of hazardous waste pharmaceuticals.[1][2]
-
Segregate Waste: Keep this compound waste separate from other waste streams to avoid chemical reactions and ensure proper disposal.
-
Use Original or Designated Containers: Store waste in its original container or a clearly labeled, sealed, and appropriate waste container.
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance on waste management and disposal procedures.
-
Licensed Disposal Vendor: All chemical waste, including this compound, must be disposed of through a licensed and reputable hazardous waste disposal company.
Quantitative Data Summary
| Parameter | Value | Source |
| RCRA Hazardous Waste Status | Not explicitly listed as P- or U-waste. | Federal Regulations |
| Hazard Statements (Troglitazone) | H351: Suspected of causing cancer. | Safety Data Sheet |
| Disposal Recommendation | Offer to a licensed professional waste disposal company. | Safety Data Sheet |
| Sewer Disposal | Prohibited for hazardous waste pharmaceuticals.[1][2] | EPA Regulations[1][2] |
| State Regulations | May be considered hazardous waste under stricter state laws (e.g., California).[3][4][5] | State Environmental Agencies[3][4][5] |
Experimental Protocols
Currently, there are no established and verified experimental protocols for the chemical deactivation or neutralization of this compound for disposal purposes. The primary and recommended method of disposal is through incineration by a licensed hazardous waste management facility.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 3. sandiegocounty.gov [sandiegocounty.gov]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
Navigating the Safe Handling of Troglitazone Glucuronide: A Comprehensive Guide for Laboratory Professionals
Understanding the Compound: A Profile of Troglitazone and its Glucuronide Metabolite
Troglitazone is an antidiabetic and anti-inflammatory drug that was withdrawn from the market due to concerns about hepatotoxicity. Its metabolite, Troglitazone glucuronide, is formed in the body to facilitate excretion. Generally, glucuronidation is a detoxification pathway, rendering compounds more water-soluble and less biologically active. However, given the parent compound's history, treating the metabolite with a high degree of caution is prudent.
Table 1: Chemical and Physical Properties of Troglitazone
| Property | Value |
| Molecular Formula | C₂₄H₂₇NO₅S |
| Molecular Weight | 441.55 g/mol |
| Appearance | Yellowish to yellow crystalline powder |
| Solubility | Soluble in DMSO and dimethylformamide. Slightly soluble in warm 100% ethanol. Insoluble in water. |
| Melting Point | 184 - 186 °C |
Data extrapolated from available information on Troglitazone.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications |
| Hands | Double-gloving with nitrile gloves | Chemically resistant. Change gloves immediately if contaminated, torn, or punctured. |
| Eyes | Safety glasses with side shields or safety goggles | Provide impact and splash protection. |
| Face | Face shield | To be worn in conjunction with safety glasses/goggles, especially when there is a risk of splashes or aerosol generation. |
| Body | Laboratory coat | Fully buttoned, with long sleeves. |
| Respiratory | N95 respirator or higher | Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will significantly mitigate risks. The following protocol should be followed diligently.
Risk Assessment Methodology
Before commencing any work, a thorough risk assessment is mandatory. This involves:
-
Hazard Identification: Recognizing the potential health effects of Troglitazone (hepatotoxicity) and treating the glucuronide metabolite with similar caution.
-
Exposure Assessment: Evaluating the potential for skin contact, inhalation, or ingestion during experimental procedures.
-
Risk Characterization: Determining the overall risk based on the identified hazards and potential for exposure.
-
Control Measures: Implementing the engineering controls, administrative controls, and PPE outlined in this guide.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Table 3: Waste Disposal Guidelines for this compound
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (unused compound, contaminated consumables) | Labeled hazardous waste container | Collect in a sealed, clearly labeled container. Follow institutional guidelines for chemical waste pickup. |
| Liquid Waste (solutions containing the compound) | Labeled hazardous waste container | Collect in a sealed, clearly labeled, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps (needles, scalpels) | Sharps container | Dispose of in a designated sharps container. |
| Contaminated PPE | Labeled hazardous waste bag | Segregate from general waste. Place in a clearly labeled bag for hazardous waste disposal. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
In Case of Exposure: Immediate Actions
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact: Immediately wash affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
